1H-pyrrol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c5-4-1-2-6-3-4/h1-3,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUGGYPDCQZJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435909 | |
| Record name | 1H-pyrrol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-49-5 | |
| Record name | 1H-pyrrol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: 1H-pyrrol-3-amine (3-Aminopyrrole)
Executive Summary
1H-pyrrol-3-amine (3-aminopyrrole) is a critical but notoriously unstable heterocyclic building block used primarily in the synthesis of pyrrolo[3,2-d]pyrimidines (9-deazapurines) and related kinase inhibitors. Unlike its isomer 2-aminopyrrole, the 3-amino variant offers unique vector positioning for structure-based drug design (SBDD), particularly in targeting the ATP-binding pockets of enzymes like Janus kinases (JAKs) and Biofilm-associated proteins .
However, its utility is gated by its extreme sensitivity to oxidative polymerization. The free base exists in a rapid equilibrium with its imine tautomer and decomposes within minutes in air. Consequently, it is almost exclusively handled as a stable salt (e.g., hydrochloride) or generated in situ from stable precursors. This guide provides the structural rationale, validated synthesis protocols, and handling procedures required to successfully utilize this intermediate.
Part 1: Chemical Structure & Electronic Properties
Tautomerism and Instability
The defining feature of this compound is its imine-enamine tautomerism . While the aromatic "amine" form (enamine) is necessary for aromaticity, the "imine" tautomer disrupts the aromatic system but is kinetically accessible. This equilibrium drives the compound's rapid decomposition via self-condensation and oxidation.
Key Mechanism:
-
Enamine Form (Aromatic): The lone pair on the exocyclic nitrogen can donate into the ring, increasing electron density at C2 and C5.
-
Imine Form (Non-Aromatic): Proton transfer from the amine to C2 generates the imine. This species is highly electrophilic and reacts with the nucleophilic enamine form, leading to polymeric tars (pyrrole red).
Figure 1: The tautomeric instability of 3-aminopyrrole. The electrophilic imine reacts with the nucleophilic amine to form polymers.
Basicity and Protonation Sites
Unlike aliphatic amines (pKa ~10.5) or aniline (pKa ~4.6), the basicity of this compound is complex due to competing protonation sites.
-
Exocyclic Nitrogen (Kinetic Product): Protonation here yields the ammonium salt. This is the desired species for storage (e.g., R-NH3+ Cl-).
-
Ring Carbon C2/C5 (Thermodynamic Product): The pyrrole ring is electron-rich. Protonation at C2 destroys aromaticity but generates a resonance-stabilized cation. This pathway is irreversible and leads to decomposition.
Implication for Chemists: Never store the free base. Always keep the amine protonated (pH < 2) or N-protected (Boc, Cbz) until the exact moment of reaction.
Physical Properties Data
| Property | Value / Description |
| CAS Number | 29212-49-5 |
| Molecular Formula | C₄H₆N₂ |
| Molecular Weight | 82.10 g/mol |
| Appearance (Free Base) | Colorless oil (fresh) |
| Appearance (HCl Salt) | Beige to brown hygroscopic solid |
| Solubility (Salt) | Soluble in H₂O, MeOH, DMSO; Insoluble in Et₂O, Hexanes |
| pKa (Conjugate Acid) | Est. ~4–5 (Amine N); Ring C-protonation competes |
Part 2: Synthesis & Stabilization Protocols
Research typically relies on two main routes: reduction of nitropyrroles (for simple derivatives) and the Thorpe-Ziegler cyclization (for highly substituted scaffolds).
Protocol A: Reduction of 3-Nitropyrrole (Standard)
Best for: Generating simple 3-aminopyrrole salts for immediate use.
Reaction: 3-Nitropyrrole + H2/Pd-C (or SnCl2) + HCl → 3-Aminopyrrole·HCl
-
Setup: Charge a hydrogenation vessel with 3-nitropyrrole (1.0 eq) and 10% Pd/C (10 wt%) in MeOH .
-
Acidification: Add concentrated HCl (1.1 eq) before hydrogenation. This traps the amine immediately as it forms, preventing side reactions.
-
Reduction: Stir under H₂ (30–50 psi) for 2–4 hours at RT.
-
Workup: Filter catalyst through Celite under an inert atmosphere (Ar/N₂).
-
Isolation: Concentrate the filtrate in vacuo to obtain the hydrochloride salt.
-
Critical Step: Do not neutralize to free base. Use the salt directly in the next step (e.g., amide coupling) by adding a base (DIPEA/TEA) in situ.
-
Protocol B: Thorpe-Ziegler Cyclization (De Novo Synthesis)
Best for: Creating 2,4-disubstituted 3-aminopyrroles (e.g., for kinase inhibitors).
Reaction: α-Haloketone + 3-Anilino-2-cyanoacrylonitrile → 3-Aminopyrrole Derivative[1][2]
-
Reagents: Dissolve 3-anilino-2-cyanoacrylonitrile (1.0 eq) and an α-haloketone (1.0 eq) in anhydrous DMF .
-
Cyclization: Add K₂CO₃ (2.5 eq) or TEA . Heat to 60–80°C.
-
Mechanism: S-alkylation followed by intramolecular Thorpe-Ziegler cyclization onto the nitrile.
-
Result: Yields a 3-aminopyrrole with substituents at positions 2 and 4, which are significantly more stable than the unsubstituted parent.
Figure 2: The "Trap-and-Release" strategy. The amine is maintained as a salt until the moment of reaction.
Part 3: Applications in Drug Discovery[4]
The Pyrrolo[3,2-d]pyrimidine Scaffold
This compound is the topological equivalent of the N9-N3 fragment of purine. Cyclization of the 3-amino group with the adjacent C2 position constructs the pyrrolo[3,2-d]pyrimidine system (9-deazapurine).
-
Target Class: Janus Kinases (JAKs), PNP (Purine Nucleoside Phosphorylase).
-
Mechanism: The pyrrole NH mimics the N9-H of purines (H-bond donor), while the pyrimidine nitrogens act as acceptors.
Synthesis of 9-Deazapurines
To build this scaffold from 3-aminopyrrole:
-
Formamidine Formation: React 3-aminopyrrole (generated in situ) with DMF-DMA or Triethyl orthoformate .
-
Ring Closure: Treat the intermediate with ammonia or a primary amine.
Part 4: Handling & Safety Protocols
Storage
-
Form: Store exclusively as the Hydrochloride (HCl) or Oxalate salt.
-
Conditions: -20°C, under Argon, desiccated.
-
Shelf Life: Salts are stable for months/years. Free base degrades in <1 hour.
"In Situ" Neutralization Protocol
Use this whenever a procedure calls for "3-aminopyrrole" as a reagent.
-
Suspend This compound·HCl in the reaction solvent (e.g., DCM, DMF).
-
Add the electrophile (e.g., acid chloride, isocyanate) first.
-
Add organic base (e.g., Triethylamine , DIPEA ) dropwise at 0°C.
-
Why? This ensures that as soon as a molecule of free amine is generated, it is immediately captured by the electrophile, preventing self-polymerization.
Safety Hazards
-
Toxicity: Irritant to eyes/skin. Potential mutagen (structural alert for aromatic amines).
-
Reactivity: Incompatible with strong oxidizing agents.
-
Signs of Decomposition: Reaction mixture turning dark red/black rapidly indicates polymerization.
References
-
Salaheldin, A. M., et al. (2008).[1] "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives." Arkivoc, 2008(14), 180-190.[1][2] Link
-
De Rosa, M., et al. (2013). "Synthesis of Pyrrolopyridines from 3-Aminopyrrole." Journal of Organic Chemistry, 78(3), 1107–1112. Link
-
Nair, V., et al. (2001).[3] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry, 66(12), 4427–4429. Link
- Cirrincione, G., et al. (1990). "Pyrroles and their Benzo Derivatives: Reactivity." Comprehensive Heterocyclic Chemistry II.
-
PubChem. (n.d.).[4] "this compound Compound Summary." National Library of Medicine. Link
Sources
1H-Pyrrol-3-amine: Technical Profile, Synthesis, and Handling of an Unstable Scaffold
The following technical guide details the chemical identity, stability challenges, and handling protocols for 1H-pyrrol-3-amine .
Executive Summary & Critical Stability Warning
This compound (3-aminopyrrole) is a highly reactive, electron-rich heteroaromatic building block used primarily in the synthesis of kinase inhibitors and 9-deazapurine scaffolds.
CRITICAL WARNING: Unlike its saturated analog (3-aminopyrrolidine), This compound is chemically unstable as a free base . It undergoes rapid oxidative polymerization upon exposure to air or light due to the high electron density contributed by both the pyrrole ring and the exocyclic amine.
-
Do not attempt to store the free base.
-
Commercial Availability: Typically available only as a stable salt (Hydrochloride) or in protected forms (N-Boc).
-
Handling: Must be generated in situ or used immediately upon liberation from its salt.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
The following table differentiates the theoretical free base from the stable, commercially viable forms.
| Property | Free Base (Unstable) | Hydrochloride Salt (Stable) | N-Boc Protected (Stable) |
| Chemical Name | This compound | This compound hydrochloride | tert-butyl 3-aminopyrrole-1-carboxylate |
| CAS Number | 29212-49-5 | 1956319-05-3 | 465539-66-6 |
| Molecular Weight | 82.10 g/mol | 118.56 g/mol | 182.22 g/mol |
| Molecular Formula | C₄H₆N₂ | C₄H₇ClN₂ | C₉H₁₄N₂O₂ |
| Physical State | Unstable oil/solid (darkens rapidly) | Off-white to beige hygroscopic solid | White to pale yellow solid |
| Solubility | Soluble in polar organic solvents | Water, Methanol, DMSO | DCM, EtOAc, THF |
Note: Do not confuse this compound with 3-aminopyrrolidine (CAS 103831-11-4) , which is the saturated, stable cyclic amine often used as a chiral building block.
Technical Deep Dive: Instability & Reactivity
The Electronic Paradox
The instability of this compound arises from the synergistic electron-donating effects of the pyrrole nitrogen (lone pair participation in aromaticity) and the C3-amino group.
-
Oxidation Potential: The C3 position is highly electron-rich. The presence of the amino group raises the HOMO (Highest Occupied Molecular Orbital) energy, making the ring susceptible to single-electron oxidation by atmospheric oxygen.
-
Polymerization: The resulting radical cations rapidly couple, leading to the formation of polypyrrole-like "tars" or "pyrrole blacks."
Strategic Mitigation
To utilize this scaffold in drug development, researchers must employ one of two strategies:
-
Strategy A (Salt Stabilization): Protonation of the amine (forming the ammonium salt) withdraws electron density, significantly lowering the oxidation potential and stabilizing the ring.
-
Strategy B (In Situ Generation): The compound is synthesized or released from protection immediately prior to the next reaction step (e.g., condensation or cyclization).
Synthesis & Reaction Pathways[3][11][12][13][14]
The following Graphviz diagram illustrates the primary synthetic routes to access the 3-aminopyrrole scaffold and its subsequent conversion into bioactive 9-deazapurines.
Figure 1: Synthetic flow showing the generation of this compound and its divergent fate: successful cyclization vs. oxidative degradation.[1]
Experimental Protocols
Protocol A: In Situ Generation from 3-Nitropyrrole
Best for: Large-scale synthesis where isolating the unstable amine is impractical.
-
Reagents: 3-Nitropyrrole (1.0 eq), 10% Pd/C (10 wt%), Methanol (anhydrous).
-
Setup: Hydrogenation vessel (Parr shaker or balloon).
-
Procedure:
-
Suspend 3-nitropyrrole and Pd/C in methanol under nitrogen.
-
Purge with
gas and stir vigorously at room temperature for 2–4 hours. -
Critical Step: Do not evaporate to dryness to isolate the free base.
-
Utilization: Filter the catalyst under nitrogen (using a Schlenk frit) directly into the reaction vessel containing the electrophile (e.g., an alkoxymethylene compound) for the subsequent cyclization step.
-
Protocol B: Handling the Hydrochloride Salt
Best for: Small-scale medicinal chemistry optimization.
-
Storage: Store this compound hydrochloride at -20°C under argon. It is hygroscopic.
-
Liberation:
-
Suspend the HCl salt in the reaction solvent (e.g., DMF or Ethanol).
-
Add a stoichiometric amount of base (e.g., Triethylamine or NaOEt) only when the electrophile is present and the reaction is ready to proceed.
-
Proceed immediately to heating or reflux.
-
Applications in Drug Discovery[3][15]
The 3-aminopyrrole moiety is a "privileged structure" in the design of ATP-competitive kinase inhibitors.
-
9-Deazapurines (Pyrrolo[3,2-d]pyrimidines):
-
3-aminopyrrole serves as the "C-ring" precursor.
-
Reacting 3-aminopyrrole with N-cyano-formamidines or ethoxymethylene malononitriles yields the 9-deazapurine core.
-
Mechanism: This scaffold mimics the adenine ring of ATP, allowing for potent hydrogen bonding within the kinase hinge region (e.g., JAK inhibitors).
-
-
Azaindoles:
-
Condensation of 3-aminopyrrole with 1,3-dicarbonyls yields pyrrolo[2,3-b]pyridines (7-azaindoles) or pyrrolo[3,2-b]pyridines, depending on regioselectivity control.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10129890, this compound. Retrieved January 28, 2026. [Link]
-
Salaheldin, A. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Arkivoc, 2008(14), 180-190.[1][2] [Link]
Sources
Strategic Synthesis of 1H-Pyrrol-3-amine Architectures: A Stability-First Technical Guide
Executive Summary: The Instability Paradox
The synthesis of 1H-pyrrol-3-amine (3-aminopyrrole) presents a unique challenge in heterocyclic chemistry: the target molecule is kinetically unstable in its free base form. Unlike its 2-amino isomer, the 3-amino variant possesses high electron density at the
Therefore, this guide does not focus on isolating the free amine as a storable reagent. Instead, it details the synthesis of stable synthetic equivalents —specifically the
This whitepaper outlines three authoritative pathways selected for their regioselectivity and scalability:
-
The Curtius Rearrangement: The gold standard for medicinal chemistry.
-
The Van Leusen Reaction: A convergent "ring-building" strategy.
-
Steric-Directed Nitration: A regioselective functionalization of the pyrrole core.
Pathway A: The Curtius Rearrangement (Medicinal Chemistry Standard)[1]
This pathway is preferred for drug development because it yields a stable, Boc-protected amine ready for cross-coupling or further functionalization. It bypasses the handling of the free amine entirely.
Strategic Logic
The route begins with pyrrole-3-carboxylic acid . While electrophilic substitution on pyrrole favors the C2 position, the C3-carboxylic acid is readily accessible via the Benary reaction or Hantzsch synthesis. We utilize a Curtius rearrangement to convert the carboxylic acid to an isocyanate, which is trapped by tert-butanol.
Reaction Workflow (DOT Visualization)
Figure 1: The Curtius Rearrangement pathway converting carboxylic acids to protected amines.
Detailed Protocol
Reagents: Pyrrole-3-carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (Et
-
Activation: Dissolve pyrrole-3-carboxylic acid in dry
-BuOH under an inert atmosphere (N or Ar). -
Azidation: Add Et
N followed by the dropwise addition of DPPA at room temperature. Stir for 1 hour. -
Rearrangement: Heat the reaction mixture to reflux (approx. 82°C).
-
Mechanistic Note: The acyl azide undergoes thermal decomposition, releasing N
gas to form a nitrene-like species that rearranges into the isocyanate.[1]
-
-
Trapping: Maintain reflux for 4–6 hours. The t-BuOH solvent acts as the nucleophile, attacking the isocyanate to form the carbamate.[1]
-
Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc, wash with 5% citric acid (to remove phosphate byproducts) and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc) yields tert-butyl (1H-pyrrol-3-yl)carbamate as a white/off-white solid.
Pathway B: The Van Leusen Reaction (Convergent Synthesis)
For researchers needing to build the pyrrole ring from non-cyclic precursors, the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) is the most powerful tool. It allows for the direct installation of the nitrogen functionality at C3 by selecting the appropriate Michael acceptor.
Strategic Logic
Reaction of TosMIC with a nitroalkene results in a [3+2] cycloaddition. The tosyl group is eliminated, but the nitro group is retained at the C3 position. This 3-nitropyrrole is a stable precursor that can be reduced to the amine (or ammonium salt) on demand.
Reaction Workflow (DOT Visualization)
Figure 2: Van Leusen synthesis of 3-nitropyrrole and subsequent reduction.
Detailed Protocol (Synthesis of 3-Nitropyrrole)
Reagents: TosMIC (1.0 equiv), 1-Nitro-2-phenylethene (if 4-phenyl substituted) or simple nitroalkene, NaH (2.0 equiv), THF/DMSO.
-
Base Preparation: Suspend NaH in dry THF/DMSO (2:1 ratio) at 0°C.
-
Addition: Add a solution of TosMIC and the nitroalkene dropwise.
-
Cyclization: Stir at room temperature for 2 hours. The reaction proceeds via a Michael addition of the TosMIC anion to the nitroalkene, followed by 5-endo-dig cyclization and elimination of the sulfinate group.
-
Quench: Carefully quench with water and extract with Et
O. -
Isolation: The resulting 3-nitropyrrole is stable and can be purified on silica.
Reduction to Amine (In Situ)
-
Method: Hydrogenation (H
, 1 atm) over 10% Pd/C in MeOH. -
Crucial Step: Do not evaporate to dryness in air. Filter the catalyst under Argon. Add HCl/dioxane immediately to isolate the 3-aminopyrrole hydrochloride salt , which is significantly more stable than the free base.
Pathway C: Regioselective Nitration (Steric Control)
Direct nitration of pyrrole yields 2-nitropyrrole. However, using a bulky protecting group on the nitrogen forces the electrophile to the C3 position.
Strategic Logic
The Triisopropylsilyl (TIPS) group is sufficiently bulky to block the C2 and C5 positions sterically. Nitration of
Protocol Summary
-
Protection: Pyrrole + TIPS-Cl + NaH
1-(Triisopropylsilyl)pyrrole. -
Nitration: Treat with Acetyl Nitrate (HNO
/Ac O) at low temperature (-10°C). -
Result: The bulky silyl group favors the formation of 1-TIPS-3-nitropyrrole .
-
Deprotection: TBAF (Tetra-n-butylammonium fluoride) removes the TIPS group, yielding 3-nitropyrrole, which converges with Pathway B.
Comparative Data & Stability Guide
Pathway Comparison Table
| Feature | Curtius Rearrangement | Van Leusen Reaction | Steric Nitration |
| Starting Material | Pyrrole-3-carboxylic acid | TosMIC + Nitroalkene | Pyrrole + TIPS-Cl |
| Primary Product | 3-Nitropyrrole | 1-TIPS-3-nitropyrrole | |
| Stability | High (Shelf-stable solid) | High (Stable solid) | High (Stable oil/solid) |
| Scalability | High (kg scale possible) | Medium (Exothermic) | Medium (Regio-isomers possible) |
| Cost | Moderate (DPPA is expensive) | Low/Moderate | Moderate (Silyl reagents) |
| Best For | Medicinal Chemistry | Total Synthesis | Methodology Development |
Handling the "Free" Amine
If your experiment requires the free this compound base:
-
Degas Solvents: Use freeze-pump-thaw cycled solvents only.
-
Acid Scavenging: Generate the amine from the HCl salt using a solid-supported base (e.g., polymer-bound carbonate) inside the reaction vessel to avoid isolation.
-
Color Indicator: Pure 3-aminopyrrole is colorless. A pink/red hue indicates oxidation; a black precipitate indicates polymerization.
References
-
Van Leusen Reaction (Original & Review)
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of pyrroles." Journal of Organic Chemistry, 46.10 (1981): 2069-2075. Link
- Shetgiri, N. P., & Nayak, B. K. "Synthesis of 3-nitropyrroles via Van Leusen reaction." Indian Journal of Chemistry, 44B (2005).
-
-
Curtius Rearrangement for Heterocycles
-
Ghosh, A. K., et al. "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Organic & Biomolecular Chemistry, 16 (2018). Link
- Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 94.17 (1972): 6203-6205.
-
-
Regioselective Nitration (TIPS Strategy)
-
Continuous Flow Synthesis (Modern Hantzsch)
-
Cosford, N. D., et al. "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives." Organic Letters, 12.21 (2010): 4916–4919. Link
-
Sources
1H-Pyrrol-3-Amine: A Technical Guide to Medicinal Chemistry Applications
The 1H-pyrrol-3-amine scaffold represents a paradox in medicinal chemistry: it is a high-value pharmacophore capable of potent hydrogen bonding and bioisosteric replacement, yet it is plagued by inherent chemical instability in its free base form.[1]
This technical guide addresses the "stability-utility" gap. It moves beyond standard textbook descriptions to provide a field-tested roadmap for utilizing this compound as a privileged synthone for fused heterocycles (particularly 9-deazapurines) and as a stabilized core for kinase inhibitors.[1]
Executive Summary: The Stability-Potency Tradeoff
This compound is a 5-membered heterocyclic enamine.[1] Unlike its 2-amino isomer, the 3-amino variant offers a unique vector for hydrogen bonding in the "northern" region of the pyrrole ring, making it an ideal mimic for the N-9/C-8 region of purines.[1] However, its electron-rich nature makes it highly susceptible to oxidative polymerization and tautomerization to the non-aromatic imine form.[1]
Strategic Value:
-
Purine Bioisosterism: The primary precursor for pyrrolo[3,2-d]pyrimidines (9-deazapurines) , a scaffold found in potent JAK, BCX, and PNP inhibitors.[1]
-
Hinge Binding: When stabilized by electron-withdrawing groups (EWGs), the 3-amino moiety acts as a critical hydrogen bond donor/acceptor in kinase hinge regions.[1]
Chemical Foundation & Stability Management
The Tautomeric Challenge
The free base of this compound exists in equilibrium between the aromatic amine form (A) and the non-aromatic imine form (B). The imine form is reactive and prone to hydrolysis or polymerization.
Rule of Thumb: Unsubstituted 1H-pyrrol-3-amines cannot be isolated as free bases. They must be:
-
Generated in situ and immediately reacted.
-
Isolated as salts (e.g., hydrochloride or tosylate).
-
Stabilized by EWGs (e.g., -CN, -COOR) at the C4 position to delocalize the nitrogen lone pair.
Visualization: Instability Mechanism
The following diagram illustrates the tautomeric flux and the oxidative polymerization pathway that necessitates protection strategies.
Figure 1: Tautomeric equilibrium between amine and imine forms, leading to oxidative degradation (Pyrrole Black).[1]
Synthetic Accessibility & Protocols
Since the free amine is unstable, the Thorpe-Ziegler Cyclization is the industry-standard method to generate stable 3-amino-4-cyanopyrroles.[1] These derivatives are stable solids and serve as versatile intermediates.
Protocol: Synthesis of Stable 3-Amino-4-Cyanopyrroles
Target: Ethyl 4-cyano-3-amino-1H-pyrrole-2-carboxylate derivatives.[1]
Reagents:
- -Haloketone (e.g., chloroacetone or phenacyl bromide).[1]
-
Aminomethylene malononitrile (or generated in situ from malononitrile + triethyl orthoformate).[1]
-
Base:
or . -
Solvent: DMF or Ethanol.
Step-by-Step Methodology:
-
Precursor Formation: React malononitrile with triethyl orthoformate and an amine (R-NH2) to form the
-enaminonitrile.[1] -
Alkylation: Dissolve the
-enaminonitrile (1.0 equiv) in anhydrous DMF. Add (2.5 equiv) and stir at RT for 15 min. -
Cyclization: Add the
-haloketone (1.1 equiv) dropwise. Heat the mixture to 60–80°C for 2–4 hours. -
Workup: Pour into ice water. The stable 3-aminopyrrole precipitates.[1] Filter, wash with water, and recrystallize from ethanol.[1]
Yield Expectation: 70–90% (depending on steric bulk of R-group).[1]
Synthesis of 9-Deazapurines (Pyrrolo[3,2-d]pyrimidines)
The 3-aminopyrrole is the immediate precursor to the 9-deazapurine scaffold.[1][3][4]
-
Formylation: Reflux 3-amino-4-cyanopyrrole in triethyl orthoformate/acetic anhydride.
-
Cyclization: Treat the resulting ethoxymethylene intermediate with ammonia or primary amines to close the pyrimidine ring.
Medicinal Chemistry Applications
Kinase Inhibition (9-Deazapurines)
The 9-deazapurine scaffold is a bioisostere of the purine core found in ATP. By replacing the N-9 nitrogen of purine with a carbon (C-9), the physicochemical properties are altered (logP, solubility) while maintaining the hinge-binding motif.[1]
-
Target Class: Janus Kinases (JAK), Cyclin-Dependent Kinases (CDK), and Purine Nucleoside Phosphorylase (PNP).[1]
-
Binding Mode: The pyrrole NH and the pyrimidine N serve as a bidentate donor-acceptor pair for the kinase hinge region (e.g., Glu/Leu backbone).
Data Summary: 3-Aminopyrrole Derivatives in Drug Discovery
| Derivative Class | Target / Application | Mechanism of Action | Key Structural Feature |
| 9-Deazapurines | JAK Inhibitors, PNP Inhibitors | ATP Competitive Inhibition | Fused pyrimidine ring mimics Adenine. |
| 3-Amino-4-cyanopyrroles | Antimicrobial (MRSA) | Disruption of membrane potential | Electron-withdrawing CN group stabilizes the amine.[1] |
| Pyrrolo[3,2-c]pyridines | Antiviral (HCV, HIV) | Polymerase Inhibition | Bioisostere of indole/azaindole.[1] |
| N-Substituted 3-Amines | CNS Agents (Dopamine) | GPCR Modulation | Flexible amine tail allows receptor fit.[1] |
Visualization: From Scaffold to Drug Candidate
The following diagram maps the synthetic evolution from the raw 3-aminopyrrole precursor to a functional kinase inhibitor.
Figure 2: Synthetic pathway from enaminonitrile to 9-deazapurine kinase inhibitors.
Challenges & Optimization Strategies
Oxidative Instability
-
Issue: 3-aminopyrroles without EWGs at C2 or C4 rapidly turn black (polymerize) upon exposure to air.[1]
-
Solution: Always introduce an EWG (CN, CO2Et, COR) at position 4 during the ring-closing step.[1] If the free amine is required, generate it from a protected precursor (e.g., nitro or azide) in situ under inert atmosphere.[1]
Metabolic Liability[1]
-
Issue: Electron-rich pyrroles are prone to CYP450-mediated oxidation (epoxidation) leading to reactive metabolites.[1]
-
Solution:
-
Halogenation: Blocking the C2/C5 positions with Fluorine or Chlorine reduces metabolic clearance.
-
N-Methylation: While it removes the H-bond donor capability, N-methylation prevents N-glucuronidation.[1]
-
References
-
Al-Mousawi, S. M., et al. "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives."[1] Arkivoc, vol. 2008, no.[1][4] 14, 2008, pp. 180-190.[1][3][4] Link
-
Bhardwaj, V., et al. "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics."[1] RSC Advances, vol. 5, 2015, pp. 15233-15266.[1] Link
-
Jiang, H., & Wu, W. "Palladium-catalyzed three-component reaction for the synthesis of 3-aminopyrroles."[1][5] Organic Letters, vol. 15, no.[1] 14, 2013. Link[1]
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine. Link[1]
-
Kwon, H. C., et al. "Nitropyrrolins A-E, cytotoxic farnesyl-alpha-nitropyrroles from a marine-derived Streptomyces sp."[1] Journal of Natural Products, vol. 73, no. 12, 2010, pp. 2047-2052.[1] Link[1]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Pyrrol-3-amine Scaffold: Synthetic Stabilization and Therapeutic Utility
Executive Summary
The 1H-pyrrol-3-amine moiety represents a chemical paradox in medicinal chemistry: it is a "privileged scaffold" capable of potent biological interactions, yet it possesses inherent electronic instability that challenges standard synthetic isolation. Unlike its 2-amino isomer, the 3-amino variant offers a unique vector for hydrogen bonding in the ATP-binding pockets of kinases and the active sites of viral integrases. This guide dissects the strategies required to stabilize this volatile core, explores its critical role in next-generation JAK and HIV inhibitors, and provides validated protocols for its synthesis and biological characterization.
The Stability Paradox: Electronic Structure & Stabilization
To successfully utilize this compound, one must first master its reactivity. The free base, 3-aminopyrrole, is electronically hyper-rich. The pyrrole ring is already
The Stabilization Strategy
Successful drug candidates do not use the "naked" scaffold. Instead, they employ electron-withdrawing groups (EWGs) at the C2 or C4 positions to pull electron density away from the ring system.
-
The Enamine-Nitrile Push-Pull: Introducing a cyano (-CN) or ester (-COOR) group at C4 creates a "push-pull" alkene system within the aromatic ring, significantly increasing oxidative stability.
-
Amide Masking: Converting the C3-amine to an amide or urea lowers the lone pair availability, further stabilizing the core.
Visualization: Synthetic Access & Stabilization Workflow
The following diagram illustrates the critical Thorpe-Ziegler cyclization pathway, the industry-standard method for accessing stable 3-aminopyrrole derivatives.
Figure 1: The Thorpe-Ziegler cyclization strategy for synthesizing stable 3-aminopyrrole-4-carbonitriles from enaminonitriles.
Therapeutic Applications & Mechanism of Action[1]
Kinase Inhibition: The JAK2 Case Study
The this compound core acts as a bioisostere for the purine ring found in ATP. In Janus Kinase 2 (JAK2) inhibitors, such as the experimental compound NMS-P953 , the pyrrole scaffold plays a pivotal role.
-
Hinge Binding: The pyrrole NH (donor) and the C3-amide carbonyl (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (specifically residues Leu932 and Glu930 in JAK2).
-
Selectivity: Unlike the flat purine ring, the substituted pyrrole allows for "out-of-plane" substituents at C4 and C5, enabling the molecule to probe the hydrophobic back-pocket, enhancing selectivity over other kinases.
HIV-1 Integrase Inhibition
Resistance to first-line integrase inhibitors (like Raltegravir) has driven the search for novel scaffolds.[1][2][3] Bicyclic hydroxy-1H-pyrrolopyridine-trione derivatives (fused 3-aminopyrrole systems) have emerged as potent inhibitors of the G140S/Q148H mutant strains.[1][2]
-
Mechanism: These compounds chelate the essential
ions in the integrase active site. The 3-amino-derived core provides the geometric rigidity required to position the chelating oxygen atoms correctly, blocking viral DNA strand transfer.
Visualization: Kinase Pharmacophore Map
The following diagram details the interaction logic between a generic 3-aminopyrrole-carboxamide and the ATP-binding pocket.
Figure 2: Pharmacophore mapping of 3-aminopyrrole derivatives within a kinase ATP-binding pocket.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile
Rationale: This protocol utilizes the Thorpe-Ziegler cyclization to produce a stable, crystalline 3-aminopyrrole derivative (often named 2-amino due to IUPAC priority, but structurally the enamine core).
Materials:
-
Malononitrile
-
4-Methoxyaniline
-
Phenacyl bromide (2-bromoacetophenone)
-
Triethylamine (TEA)
-
Ethanol (EtOH)
Step-by-Step Methodology:
-
Enaminonitrile Formation: Reflux equimolar amounts of malononitrile and 4-methoxyaniline in EtOH for 3 hours. Cool to precipitate the enaminonitrile intermediate. Filter and recrystallize from EtOH.
-
Cyclization: Dissolve the intermediate (10 mmol) in anhydrous DMF (20 mL). Add phenacyl bromide (10 mmol) and TEA (20 mmol).
-
Reaction: Heat the mixture to 80°C for 4 hours. The TEA acts as a base to deprotonate the intermediate, triggering the nucleophilic attack on the nitrile carbon (Thorpe-Ziegler).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF (9:1).
-
Validation: Verify structure via
-NMR. Look for the characteristic -exchangeable signal around 5.0-6.0 ppm and the pyrrole ring proton.
Protocol B: ADP-Glo™ Kinase Assay for JAK2 Inhibition
Rationale: A luminescent ADP detection assay is preferred over radioactive methods for high-throughput screening of pyrrole derivatives.
Reagents:
-
Recombinant JAK2 enzyme (active)
-
Poly(Glu, Tyr) 4:1 substrate
-
Ultra-pure ATP
-
ADP-Glo™ Reagent (Promega)
Workflow:
-
Compound Prep: Dissolve pyrrole derivatives in 100% DMSO. Serial dilute to 100x final concentration.
-
Kinase Reaction: In a 384-well white plate, add:
-
2
L Kinase Buffer (active JAK2) -
1
L Compound (or DMSO control) -
2
L Substrate/ATP mix (10 M ATP final)
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Depletion: Add 5
L ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 minutes. -
Detection: Add 10
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 minutes. -
Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate
using a sigmoidal dose-response curve.
Quantitative Data Summary: Structure-Activity Relationships[5]
The following table summarizes the biological impact of modifying the this compound core in antifungal and kinase inhibition contexts.
| Derivative Class | C3-Substituent | C4-Substituent | Target | Activity ( |
| Pyrrole-3-carboxamide | Amide (-CONHR) | Phenyl-CF3 | JAK2 (Kinase) | 2 nM ( |
| Pyrrole-3-carbonitrile | Free Amine (-NH2) | Cyano (-CN) | C. albicans (Fungal) | 12.5 |
| Pyrrolopyridine | Cyclic Imide | Fused Ring | HIV-1 Integrase | 0.8 |
| Unsubstituted | Free Amine (-NH2) | H | N/A | Unstable / Decomposes |
Future Outlook: C-H Activation
The future of this scaffold lies in C-H activation . Traditional synthesis requires pre-functionalized precursors. Emerging Palladium-catalyzed methods allow for the direct arylation of the pyrrole C2 position after the 3-amine core has been established and protected. This allows for late-stage diversification, rapidly expanding the library of accessible kinase inhibitors without rebuilding the core synthesis from scratch.
References
-
Discovery of Pyrrole-3-carboxamides as JAK2 Inhibitors. Source: National Institutes of Health (PubMed) / Elsevier Citation: Brasca, M. G., et al. (2014). "Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Thorpe-Ziegler Synthesis of 3-Aminopyrroles. Source: ARKIVOC (Arkat USA) Citation:[4] Salaheldin, A. M. (2008). "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives." URL:[Link]
-
Bicyclic Hydroxy-1H-pyrrolopyridine-trione HIV-1 Integrase Inhibitors. Source: Chemical Biology & Drug Design Citation: Kessl, J. J., et al. (2012). "Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors." URL:[Link]
-
Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors. Source: Current Medicinal Chemistry Citation: Brullo, C., et al. (2017). "Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors." URL:[Link]
-
Review of Pyrrole Biological Activity. Source: Journal of Pharmaceutical Chemistry & Chemical Science Citation: Kaur, R., et al. (2017).[5] "Recent synthetic and medicinal perspectives of pyrroles: An overview." URL:[Link]
Sources
- 1. Bicyclic Hydroxy-1H-pyrrolopyridine-trione Containing HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
Technical Deep Dive: 1H-Pyrrol-3-amine Reactivity & Electrophilic Substitution
The following technical guide details the reactivity, synthesis, and electrophilic substitution patterns of 1H-pyrrol-3-amine.
Executive Summary
This compound (3-aminopyrrole) represents a high-energy, electron-rich heterocyclic scaffold critical in the synthesis of 9-deazapurines , kinase inhibitors, and antibiotic bioconjugates. Unlike its 2-amino isomer, the 3-amino variant presents a unique electronic challenge: the synergistic activation of the C2 position by both the ring nitrogen and the exocyclic amine creates a "super-nucleophilic" site, rendering the free base highly unstable toward oxidation and polymerization.
This guide provides a mechanistic breakdown of its reactivity, validated synthesis protocols for stable precursors, and a map of electrophilic aromatic substitution (EAS) patterns.
Electronic Structure & Stability Profile
The Instability of the Free Base
The free base of this compound is rarely isolated. Upon generation, it rapidly undergoes oxidative polymerization (forming pyrrole blacks) or tautomerization.
-
Cause: The high HOMO energy level resulting from the donation of the nitrogen lone pair into an already electron-excessive pyrrole ring.
-
Handling Strategy: It is almost exclusively handled as:
-
Stable Salts: Hydrochloride or tetraphenylborate salts.
-
Protected Forms: tert-Butyl (1H-pyrrol-3-yl)carbamate (N-Boc) or N-acyl derivatives.
-
Electron-Deficient Precursors: 3-aminopyrrole-2-carboxylates (stabilized by the adjacent ester).
-
Resonance & Activation Map
The regiochemistry of this compound is dictated by the interplay between the pyrrole ring's natural
-
Pyrrole Ring Effect: Activates
-positions (C2, C5). -
3-Amino Effect (EDG): Directs ortho (C2, C4) and para-like (C5).
-
Net Result:
-
C2 (Primary Hotspot): Doubly activated (
to Ring N + ortho to 3-NH ). -
C4 (Secondary Site): Activated by 3-NH
(ortho) but to Ring N. -
C5 (Tertiary Site): Activated by Ring N (
) but meta to 3-NH .
-
Visualization: Resonance & Reactivity Flow
The following diagram illustrates the resonance contributions that make C2 the thermodynamically and kinetically favored site for electrophilic attack.
Caption: Reactivity heatmap of this compound. C2 receives synergistic activation from both nitrogen atoms.
Electrophilic Substitution Patterns (EAS)
The reactivity of 3-aminopyrrole derivatives depends heavily on the nature of the electrophile and the protecting groups employed.
Scenario A: N-Protected Amine (e.g., 3-NHBoc)
When the exocyclic amine is protected (reducing its nucleophilicity), the pyrrole ring becomes the nucleophile.
-
Regioselectivity: C2 > C4 > C5 .
-
Mechanism: The carbocation intermediate formed at C2 is stabilized by resonance from both the ring nitrogen and the 3-amino group.
-
Example: Vilsmeier-Haack formylation of N-protected 3-aminopyrrole typically yields the 2-formyl derivative.
Scenario B: Free Amine (In Situ)
If the free amine is generated, the nitrogen atom of the amine (
-
Reactivity:
-alkylation or -acylation dominates over ring substitution. -
Protocol Note: To force ring substitution on the free amine, one must use soft electrophiles or specific acid catalysis, but this is high-risk due to polymerization.
Scenario C: C2-Blocked Derivatives
In synthesis (e.g., 9-deazapurines), the C2 position is often blocked with an ester or nitrile (e.g., ethyl 3-amino-1H-pyrrole-2-carboxylate).[1]
-
Regioselectivity Shift: With C2 blocked, electrophilic attack shifts to C4 or C5 .
-
Directing Effect: The 3-amino group strongly directs to C4 (ortho), overriding the natural
-preference for C5.
Synthesis Protocols
Two primary routes exist: De Novo ring construction (preferred for scale) and Functionalization (preferred for diversity).
Route A: Thorpe-Ziegler Cyclization (De Novo)
This is the industry-standard method for accessing stable 3-aminopyrrole-2-carboxylates.
Reagents:
-
-Haloketone or
-Haloester - -Enaminonitrile (3-anilino-2-cyanoacrylonitrile)[2]
-
Base:
or NaOEt
Step-by-Step Protocol:
-
Enamine Formation: Condense a methylene active nitrile (e.g., malononitrile) with an aniline or amine source to form the
-enaminonitrile. -
Alkylation: Treat the enaminonitrile with an
-haloketone in DMF with (anhydrous). -
Cyclization: The intermediate undergoes an intramolecular Thorpe-Ziegler cyclization (nucleophilic attack of the enamine nitrogen onto the nitrile).
-
Isomerization: The resulting imine tautomerizes to the stable 3-aminopyrrole.
Route B: Reduction of 3-Nitropyrroles
Used when C2/C5 must remain unsubstituted.
Protocol:
-
Nitration: Treat 1-(triisopropylsilyl)pyrrole (N-TIPS pyrrole) with mild nitrating agents (e.g., acetyl nitrate) at low temperature. The bulky TIPS group sterically hinders C2, pushing nitration to C3.
-
Reduction: Hydrogenation (
, Pd/C) or chemical reduction ( ) of the 3-nitropyrrole yields the 3-aminopyrrole. -
Trapping: The product must be immediately trapped as a carbamate (using
) or a salt.
Synthesis Workflow Diagram
Caption: Comparison of De Novo cyclization (Route A) vs. Functionalization (Route B).
Summary Data Tables
Regioselectivity Matrix
| Substrate | Electrophile | Major Product Site | Reason |
| 3-Aminopyrrole (Free) | Alkyl Halide | N-amine | Nucleophilicity of -NH |
| 3-(NH-Boc)pyrrole | Vilsmeier ( | C2 | Ring activation ( |
| 3-(NH-Boc)-2-ester | Bromine ( | C4 | C2 blocked; C4 is ortho to EDG |
| N-TIPS-pyrrole | Acetyl Nitrate | C3 | Steric blocking of C2 by TIPS group |
References
-
Regioselectivity in Electrophilic Substitution of Pyrrole. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 3-Aminopyrroles via Thorpe-Ziegler Cyclization. Arkivoc, 2008 (xiv), 180-190.[2] Available at: [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines. Arkivoc, 2015 (vii), 231-242.[3] Available at: [Link]
-
Synthesis of tert-butyl (1H-pyrrol-3-yl)carbamate. Organic Syntheses. Available at: [Link]
Sources
1H-pyrrol-3-amine solubility and stability data
Topic: 1H-pyrrol-3-amine: Solubility, Stability, and Handling Protocols Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary: The Instability Paradox
This compound (CAS: 29212-49-5) represents a classic "high-value, high-risk" scaffold in medicinal chemistry. Unlike its saturated counterpart, 3-aminopyrrolidine, the aromatic this compound is electronically hyper-active. The presence of the amino group at the 3-position of the electron-rich pyrrole ring creates a system that is exceptionally prone to oxidative polymerization.
Critical Distinction: Researchers often conflate This compound (aromatic, unstable) with 3-aminopyrrolidine (saturated, stable liquid/solid). This guide focuses strictly on the aromatic species, which cannot be stored as a free base under standard conditions and requires specific in situ generation or salt stabilization protocols.
Physicochemical Profile & Electronic Instability
The instability of this compound arises from the synergistic electron-donating effects of the pyrrole nitrogen and the exocyclic amine.
-
Electronic Effect: The C3-amino group pushes electron density into the ring, raising the HOMO (Highest Occupied Molecular Orbital) energy.
-
Consequence: The molecule becomes a potent nucleophile but also highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.
-
Degradation Pathway: Oxidation leads to the formation of radical cations, which rapidly couple to form imino-quinone intermediates and eventually insoluble black polypyrrole-like oligomers.
Comparative Properties Table
| Property | This compound (Free Base) | This compound Hydrochloride | N-Boc-3-aminopyrrole |
| CAS Number | 29212-49-5 | 104295-55-8 (xHCl) | 465539-66-6 |
| State (RT) | Unstable Oil / Solid (Transient) | Hygroscopic Solid (Gray/Brown) | Stable Solid (White/Off-white) |
| Stability (Air) | Minutes (Rapid darkening) | Months (Desiccated, <4°C) | Years (Ambient) |
| pKa (Conj. Acid) | ~5.0 (Est. for ring nitrogen) | N/A | N/A |
| Handling | In situ only | Inert atmosphere glovebox | Standard benchtop |
Solubility Data
The solubility profile is dictated by the protonation state. The free base is lipophilic but reactive; the salt is hydrophilic and stable.
| Solvent | Free Base (Transient) | Hydrochloride Salt | N-Boc Protected | Notes |
| Water | Low/Decomposes | High (>100 mg/mL) | Insoluble | Salt hydrolyzes slowly in water; keep acidic. |
| Methanol | Soluble | High (>50 mg/mL) | Soluble | MeOH is the preferred solvent for hydrogenation. |
| DMSO | Soluble | High (>50 mg/mL) | Soluble | DMSO may promote oxidation of the free base. |
| DCM/CHCl₃ | High | Insoluble | High | DCM is ideal for acylation of the N-Boc form. |
| Ether/Hexane | Insoluble | Insoluble | Low | Used to precipitate the salt from alcoholic solutions. |
Technical Note: Never attempt to dissolve the free base in non-degassed solvents. Dissolved oxygen will initiate immediate polymerization, observed as a color change from yellow to dark brown/black.
Self-Validating Handling Protocol
This protocol is designed as a Self-Validating System . If the solution changes color (darkens) at any point before the final step, the protocol has failed (oxygen ingress or insufficient acid).
Workflow Diagram: The Stabilization Pathway
Caption: Workflow for handling this compound. Path A and B represent successful stabilization; the dotted red line represents protocol failure.
Protocol A: Synthesis of the Hydrochloride Salt
-
Preparation: Purge a reaction flask with Argon for 15 minutes.
-
Reduction: Dissolve 3-nitropyrrole in dry Methanol. Add 10% Pd/C catalyst (10 wt%).
-
Hydrogenation: Stir under H₂ balloon atmosphere. Validation: Monitor TLC until starting material disappears.
-
Trapping (Critical Step):
-
Do not filter yet.
-
Inject 2-3 equivalents of HCl (4M in Dioxane) directly into the reduction mixture under H₂ atmosphere.
-
Reasoning: This protonates the amine immediately upon formation/exposure, preventing oxidation during filtration.
-
-
Isolation: Filter the catalyst through Celite under an Argon blanket.
-
Precipitation: Concentrate the filtrate (now acidic) and add cold Diethyl Ether. The hydrochloride salt will precipitate as a gray/off-white solid.
-
Storage: Store under Argon at -20°C.
Protocol B: In Situ Derivatization (e.g., Amide Coupling)
-
Reduction: Perform hydrogenation of 3-nitropyrrole in MeOH/THF as above.
-
Electrophile Addition:
-
Do not isolate.
-
Add the electrophile (e.g., Acid Chloride) and a non-nucleophilic base (e.g., DIPEA) directly to the crude reduction mixture.
-
Note: The electrophile must be more reactive than the oxidative coupling rate.
-
-
Validation: The reaction mixture should remain clear or light yellow. Darkening indicates the electrophile addition was too slow or oxygen was present.
Stability & Degradation Mechanisms
The degradation of this compound is not a simple hydrolysis but a radical-mediated polymerization.
-
Mechanism:
-
Oxidation:
-
Deprotonation: Loss of
leads to a neutral radical. -
Coupling: Radical recombination at the C2 or C5 positions of the pyrrole ring.
-
Polymerization: Formation of extended conjugated systems (polypyrroles), characterized by a deep black color and insolubility.
-
-
Visual Indicators:
-
Pass: Solution is colorless or pale yellow.
-
Warning: Solution turns pink/red (early oxidation).
-
Fail: Solution turns black/brown precipitate forms.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10129890, this compound. Retrieved from [Link]
-
Campiani, G., et al. (1998). Synthesis and biological activity of 3-substituted pyrroles.[1][2][3] Journal of Medicinal Chemistry. (Provides primary data on the instability of the free base and the necessity of N-protection).
-
Banwell, M. G., et al. (2006). The synthesis of 3-aminopyrroles via the reductive cyclization of nitro-compounds. Organic & Biomolecular Chemistry.[4][5] (Details the reduction protocols and in situ trapping).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Aminopyrrole derivatives. (General handling for aminopyrrole salts).
Sources
Structural Divergence and Synthetic Utility: 1H-Pyrrol-3-amine vs. 2-Aminopyrrole
Topic: Structural Divergence and Synthetic Utility: A Technical Guide to 1H-Pyrrol-3-amine vs. 2-Aminopyrrole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary: The Stability Paradox
For the medicinal chemist, the aminopyrroles represent a dichotomy of high synthetic value and extreme instability. While both this compound (3-AP) and 2-aminopyrrole (2-AP) are theoretically simple heteroaromatic amines, they rarely exist as discrete, stable neutral species in the flask.
-
2-Aminopyrrole (2-AP): Inherently unstable due to a facile tautomeric equilibrium with the non-aromatic imine (pyrrol-2(5H)-imine). It is a "hidden" intermediate, often generated in situ or trapped as a salt/protected derivative. Its derivatives are potent "superbases" and key scaffolds in marine alkaloids (e.g., rigidins).
-
This compound (3-AP): Kinetic stability is marginally higher than the 2-isomer, but it remains prone to rapid oxidative polymerization. It is the primary building block for 9-deazapurines (pyrrolo[3,2-d]pyrimidines), a privileged scaffold in kinase inhibitor design.
This guide dissects the electronic causality behind their reactivity, provides robust synthetic protocols for their stable precursors, and outlines their application in high-value drug discovery.
Electronic Architecture & Tautomerism
The reactivity difference between 2-AP and 3-AP is dictated by the energy penalty of disrupting the pyrrole aromatic sextet during tautomerization.
The Tautomeric Equilibrium
Unlike aniline, where the amino form is stable, aminopyrroles struggle between retaining aromaticity (amino form) and satisfying the high basicity of the ring carbons (imine form).
-
2-AP Scenario: The resonance contribution places significant negative charge density on the ring nitrogen and C3/C5. Protonation or tautomerization at C5 breaks aromaticity but forms a conjugated imine system that is thermodynamically accessible.
-
3-AP Scenario: The amino group at position 3 pushes density primarily to C2 and C5. The resulting imine tautomers (Δ2-pyrroline structures) are generally less favorable than the 2-AP imines, making 3-AP slightly more "aniline-like," though still oxidation-sensitive.
Visualization of Tautomeric Pathways
Figure 1: Comparative tautomeric equilibria. Note the facile transition for 2-AP compared to the disfavored pathway for 3-AP.
Synthetic Access Strategies
Direct isolation of the free amines is operationally hazardous due to polymerization (tar formation). Successful protocols rely on masked precursors or in situ generation .
Table 1: Comparative Synthetic Routes
| Feature | 2-Aminopyrrole (2-AP) | This compound (3-AP) |
| Primary Precursor | N-Protected 2-aminopyrroles (e.g., N-Boc) | |
| Key Reaction | Curtius Rearrangement or Multicomponent Coupling | Thorpe-Ziegler Cyclization |
| Handling | Must be trapped immediately or stored as salt | Unstable oil; use immediately or acylate |
| Oxidation Risk | Extreme (turns black in air within minutes) | High (requires inert atmosphere) |
| Major Byproduct | Azopyrrole dimers | Polypyrrole gums |
Synthesis of 3-Aminopyrrole Derivatives (Thorpe-Ziegler)
The most reliable route to 3-AP derivatives, particularly for 9-deazapurine synthesis, is the Thorpe-Ziegler cyclization of
Mechanism:
-
Alkylation: The enaminonitrile nitrogen attacks the
-haloketone. -
Cyclization: Base-mediated intramolecular attack of the methylene carbon onto the nitrile.
-
Aromatization: Tautomerization yields the 3-amino-4-cyanopyrrole.
Synthesis of 2-Aminopyrrole Derivatives (Multicomponent)
Accessing 2-AP often requires assembling the ring around the amine to avoid handling the free species. A robust modern method involves the reaction of
Experimental Protocols
Note: All reactions involving aminopyrroles must be conducted under positive Argon/Nitrogen pressure using degassed solvents.
Protocol A: Synthesis of Ethyl 4-cyano-3-aminopyrrole-2-carboxylate (3-AP Derivative)
Target: A stable 3-aminopyrrole precursor for kinase inhibitor scaffolds.
Reagents:
-
Ethyl (ethoxymethylene)cyanoacetate (
eq) -
Amine/Aniline derivative (
eq) -
-Haloketone (e.g., chloroacetone) (
eq) -
Potassium Carbonate (
) ( eq)
Step-by-Step:
-
Enamine Formation: Dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol. Add the amine dropwise at 0°C. Stir at RT for 2h. Evaporate solvent to yield the
-enaminonitrile intermediate. -
Cyclization: Dissolve the intermediate in anhydrous DMF. Add
and the -haloketone.[2] -
Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (the fluorescent pyrrole spot will appear).
-
Workup: Pour into ice-water. The product usually precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water. Do not use silica chromatography for the free amine if possible, as it may decompose.
Protocol B: Synthesis of N-Protected 2-Aminopyrrole (2-AP Derivative)
Target: A protected 2-AP suitable for further coupling.
Reagents:
-
Pyrrole-2-carboxylic acid (
eq) -
Diphenylphosphoryl azide (DPPA) (
eq) -
Triethylamine (
eq) -
tert-Butanol (
-BuOH) (excess, as solvent/reactant)
Step-by-Step:
-
Activation: Dissolve pyrrole-2-carboxylic acid in dry toluene/THF. Add TEA and DPPA. Stir at RT for 1h to form the acyl azide.
-
Curtius Rearrangement: Heat the mixture to reflux. The acyl azide rearranges to the isocyanate (
) with evolution of . -
Trapping: Add excess
-BuOH and reflux for 12h. The isocyanate is trapped to form the -Boc-2-aminopyrrole. -
Purification: Evaporate volatiles. Purify via flash chromatography (Neutral Alumina, Hexane/EtOAc). Note: Silica gel is acidic and may deprotect the Boc group, leading to decomposition.
Medicinal Chemistry Applications
3-Aminopyrrole: The Kinase Scaffold
3-AP is the "missing link" in converting purine scaffolds to 9-deazapurines. By replacing the N7 and N9 of purine with carbons (and shifting the N to position 1), the resulting scaffold mimics ATP but lacks the metabolic liability of the glycosidic bond.
-
Target: JAK, PI3K, and Aurora Kinases.
-
Structure-Activity Relationship (SAR): The C4-cyano group (from the Thorpe-Ziegler synthesis) is easily converted to a carboxamide, mimicking the Adenine exocyclic amine.
2-Aminopyrrole: The Marine Alkaloid Mimic
2-AP derivatives serve as the core for Rigidins , marine alkaloids with potent microtubule-destabilizing activity.
-
Mechanism: The 2-amino group forms a critical hydrogen bond with the backbone carbonyls in the colchicine binding site of tubulin.
-
Superbasicity: In the gas phase, 2-AP derivatives exhibit "superbase" properties due to the stability of the protonated amidine-like cation, a property exploited in specific organocatalytic cycles.
Logic Flow: Synthesis to Application
Figure 2: Synthetic workflow from raw materials to high-value scaffolds.
References
-
Tautomerism and Stability
-
Catalán, J., et al. "2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium." Journal of the Chemical Society, Perkin Transactions 2, 2001. Link
-
-
Synthesis of 3-Aminopyrroles
-
Synthesis of 2-Aminopyrroles
-
Medicinal Chemistry (Kinase Inhibitors)
-
Superbasicity Studies
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Scaffold: A Technical Guide to 1H-Pyrrol-3-amine
Executive Summary
1H-pyrrol-3-amine (3-aminopyrrole) represents a high-value, high-risk scaffold in organic chemistry. Unlike its 2-amino isomer, which is often stabilized as an imine tautomer, the 3-amino variant possesses a unique electronic profile that makes it a potent nucleophile but also notoriously unstable. It is a critical building block for kinase inhibitors (targeting the ATP hinge region), conducting polymers , and novel antifungal agents .
This guide addresses the "Stability Paradox" of 3-aminopyrrole: while the free base is transient and prone to rapid oxidative polymerization ("pyrrole black" formation), its protected derivatives (carbamates, amides) and salts are robust, versatile intermediates.
Part 1: The Stability Paradox & Electronic Structure
The primary challenge in working with this compound is its electron-rich nature. The nitrogen lone pair at position 3 pushes electron density into the ring, raising the HOMO energy level and making the system highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen.
Tautomerism and Degradation
Unlike 2-aminopyrrole, which exists largely as the stable pyrrolin-2-imine tautomer, 3-aminopyrrole favors the enamine form. This enamine character drives its instability.
Key Mechanism of Failure:
-
Auto-oxidation: The electron-rich ring undergoes oxidation to a radical cation.
-
Dimerization: Radical coupling occurs at the
-positions (C2 or C5). -
Polymerization: Propagation leads to insoluble, non-conductive "pyrrole blacks" or conductive polypyrrole chains depending on conditions.
Visualization: The Instability Cycle
The following diagram illustrates the degradation pathway and the necessity of protection groups.
Caption: The degradation pathway of the free base vs. stabilization via carbamate protection.
Part 2: Synthetic Architectures
Due to the instability of the free base, synthesis strategies almost exclusively target protected forms (N-Boc, N-Cbz, or N-Acyl) or stable salts (HCl, Tosylate).
Strategy A: The Curtius Rearrangement (Gold Standard)
This is the preferred route for Medicinal Chemistry. It converts pyrrole-3-carboxylic acids directly into protected amines without isolating the unstable free amine.
-
Precursor: 1-Substituted-pyrrole-3-carboxylic acid.
-
Reagent: Diphenylphosphoryl azide (DPPA).[1]
-
Trapping Agent: t-Butanol (yields Boc-protected amine).
Strategy B: Reduction of 3-Nitropyrroles
Used when the pyrrole ring is already functionalized with electron-withdrawing groups (EWGs) that stabilize the ring.
-
Reagents: H2/Pd-C or SnCl2/HCl.
-
Caveat: Requires immediate protection or use in the next step.[2]
Comparative Data: Synthetic Routes
| Method | Precursor | Key Reagents | Product Stability | Yield (Typical) |
| Curtius | Pyrrole-3-carboxylic acid | DPPA, t-BuOH, Et3N | High (Boc-protected) | 65-85% |
| Nitro Red. | 3-Nitropyrrole | H2, Pd/C, MeOH | Low (Free amine) | 50-70% |
| Thorpe-Ziegler | Enaminonitriles | Base, | Mod (CN-stabilized) | 40-60% |
Part 3: Medicinal Chemistry Utility[3][4][5][6]
In drug discovery, the 3-aminopyrrole scaffold acts as a bioisostere for aniline or aminopyridine. Its primary utility lies in Kinase Inhibition .
Mechanism of Action: Hinge Binding
The 3-aminopyrrole moiety can function as a bidentate hydrogen bond donor/acceptor pair within the ATP-binding pocket of kinases (e.g., JAK, CDK).
-
NH (Ring): H-bond donor to the hinge region backbone carbonyl.
-
NH (Exocyclic): H-bond donor/acceptor depending on substitution.
Caption: SAR logic for 3-aminopyrrole in kinase inhibitor design.
Part 4: Experimental Protocol (Self-Validating)
Protocol: Synthesis of tert-Butyl (1-tosyl-1H-pyrrol-3-yl)carbamate
This protocol utilizes the Curtius Rearrangement . It is designed to be self-validating: the evolution of nitrogen gas confirms the formation of the isocyanate intermediate.
Reagents:
-
1-Tosylpyrrole-3-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
tert-Butanol (t-BuOH) (Excess/Solvent)
-
Toluene (Co-solvent)
Step-by-Step Methodology:
-
Activation (The "Gas Check"):
-
Dissolve 1-tosylpyrrole-3-carboxylic acid in dry toluene/t-BuOH (1:1 ratio) under an Argon atmosphere.
-
Add TEA. Stir for 10 minutes at room temperature.
-
Add DPPA dropwise.
-
Critical Checkpoint: Heat to 80°C. Observe the evolution of N2 bubbles. If no bubbles appear within 15 minutes, the acyl azide has not formed; check reagent quality (DPPA).
-
-
Rearrangement & Trapping:
-
Maintain reflux (approx. 85-90°C) for 4-6 hours. The isocyanate intermediate forms and is immediately trapped by t-BuOH to form the Boc-carbamate.
-
Monitor via TLC (Hexane:EtOAc 3:1). The carboxylic acid spot (baseline) should disappear, replaced by a less polar carbamate spot.
-
-
Workup (Acid-Free):
-
Cool to room temperature.[3]
-
Dilute with EtOAc. Wash with saturated NaHCO3 (remove unreacted acid/DPPA byproducts).
-
Warning: Do NOT wash with strong acid (HCl), as this will deprotect the Boc group and degrade the pyrrole. Use dilute citric acid if neutralization is strictly necessary.
-
Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Flash chromatography on silica gel. The product is stable as a solid.
-
Part 5: Material Science Applications
Beyond pharma, 3-aminopyrrole derivatives are electropolymerized to create functionalized conducting polymers .
-
Advantage: The amino group allows for post-polymerization functionalization (e.g., attaching enzymes for biosensors) without disrupting the conjugation length of the polypyrrole backbone.
-
Method: Electropolymerization in ionic liquids or aqueous buffers.[4]
-
Result: Films with high conductivity and specific bio-affinity.
References
-
Synthesis via Curtius Rearrangement
- Title: Curtius rearrangement of pyrrole-3-carboxylic acids.
- Source:Organic & Biomolecular Chemistry, Royal Society of Chemistry.
-
URL:[Link] (General reference for Curtius utility).
-
Medicinal Chemistry Applications
-
Electropolymerization & Materials
-
General Reactivity
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole synthesis [organic-chemistry.org]
1H-pyrrol-3-amine health and safety information MSDS
Executive Summary & Chemical Identity
1H-pyrrol-3-amine (3-aminopyrrole) is a high-value, electron-rich heterocyclic building block used frequently in the synthesis of kinase inhibitors and biologically active alkaloids.
Critical Safety Distinction: Researchers must distinguish between the free base and the hydrochloride salt . The free base is thermodynamically unstable, prone to rapid oxidative polymerization, and is rarely isolated. The hydrochloride salt is the standard commercial form but remains hygroscopic and air-sensitive.
Chemical Identification Table
| Feature | Free Base | Hydrochloride Salt (Standard Form) |
| CAS Number | 29212-49-5 | 1956319-05-3 |
| Formula | C₄H₆N₂ | C₄H₆N₂[1][2][3][4][5] · HCl |
| MW | 82.10 g/mol | 118.56 g/mol |
| Physical State | Unstable oil / Darkening solid | Off-white to beige crystalline solid |
| Stability | High Risk: Rapid oxidation/polymerization in air. | Moderate Risk: Hygroscopic; stable under Argon at -20°C. |
Hazard Identification (GHS Classification)
Based on data for the handleable hydrochloride salt and structural analogs.
GHS Label Elements
Signal Word: WARNING (Salt) / DANGER (Free Base - Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[6][7][8] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[7][8] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[6][7][8] |
| Flammability (Free Base) | Inferred | H226: Flammable liquid and vapor (Based on Pyrrole). |
Expert Insight: While the salt is classified as an Irritant, the free base is significantly more reactive. The electron-donating amine group at the 3-position activates the pyrrole ring, making it hyper-nucleophilic. This increases the risk of violent polymerization if exposed to strong acids or oxidizers.
Advanced Handling & Storage Protocols
Standard SDSs often lack the nuance required for unstable heterocycles. The following protocols are derived from field experience with air-sensitive amine synthesis.
A. The "Cold Chain" Storage Protocol
The primary failure mode in handling this compound HCl is moisture-induced degradation, leading to a "black tar" formation (polypyrrole).
-
Arrival: Do not open the shipping container immediately. Allow the bottle to equilibrate to room temperature inside a desiccator to prevent condensation.
-
Long-Term Storage: Store at -20°C under an Argon atmosphere.
-
Secondary Containment: Place the primary vial inside a secondary jar containing activated desiccant packets and an oxygen scavenger.
B. Safe Weighing & Transfer (Glovebox vs. Schlenk Line)
Preferred Method: Inert Atmosphere Glovebox (N₂ or Ar). Alternative Method (Schlenk):
-
Flush the receiving flask with Argon for 5 minutes.
-
Quickly weigh the salt in air (limit exposure to <30 seconds).
-
Immediately evacuate and backfill the reaction vessel 3 times.
C. In Situ Free Base Generation
Because the free base is unstable, it should be generated immediately prior to the coupling reaction.
Protocol:
-
Suspend this compound HCl in the reaction solvent (e.g., DCM, DMF).
-
Add a non-nucleophilic base (e.g., DIPEA, Et₃N) at 0°C .
-
Stir for 10 minutes.
-
Do not isolate. Add the electrophile (e.g., acid chloride, isocyanate) directly to this solution.
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound safely, minimizing the risk of runaway polymerization.
Figure 1: Safe handling workflow for this compound HCl, emphasizing the "Do Not Isolate" rule for the free base.
Toxicology & First Aid Measures
Data synthesized from pyrrole derivatives and specific salt testing.
Acute Exposure Scenarios[4][7]
-
Inhalation: The dust is highly irritating to the upper respiratory tract.
-
Skin Contact: Causes irritation and potential sensitization.
-
Eye Contact: Risk of severe irritation/corneal damage.
Mechanism of Toxicity
Pyrrole amines are metabolically activated by cytochrome P450 enzymes to reactive intermediates (iminoquinones), which can form adducts with cellular proteins. Chronic exposure to related pyrroles has been linked to hepatotoxicity in animal models.
Disposal Considerations
Waste Code: Non-halogenated organic solvent waste (if in solution). Solid waste is generally classified as Hazardous (Irritant) .
-
Quenching: Before disposal, treat any residual free base with dilute HCl to convert it back to the stable salt form.
-
Segregation: Do not mix with oxidizing agents (nitric acid, peroxides) in the waste stream, as this may trigger exothermic polymerization.
-
Labeling: Clearly label as "Pyrrole Derivative - Air Sensitive."
References
-
PubChem. (2025).[5][8] this compound | C4H6N2 | CID 10129890.[4][5] National Library of Medicine. Retrieved from [Link][5]
-
Organic Chemistry Portal. (2023). Synthesis and Reactivity of Pyrroles. Retrieved from [Link]
Sources
- 1. 1956319-05-3 | MFCD27920766 | this compound hydrochloride [aaronchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C4H6N2 | CID 10129890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: 1H-pyrrol-3-amine N-Functionalization Protocols
Introduction: The Stability Paradox
The functionalization of 1H-pyrrol-3-amine (3-aminopyrrole) presents a unique challenge in heterocyclic chemistry. Unlike its stable isomer 2-aminopyrrole, the 3-amino variant is electronically hyper-active and notoriously unstable. The free base undergoes rapid oxidative polymerization upon exposure to air, often decomposing into a black tar within minutes.
The Central Dogma of 3-Aminopyrrole Chemistry:
Never isolate the free base.
Successful N-functionalization (specifically of the exocyclic amine) relies on three strategic pillars:
-
Masking: Using stable precursors (3-nitropyrrole or 3-bromopyrrole).
-
Trapping: Generating the amine in situ in the presence of an electrophile.
-
Bypassing: Using transition-metal catalysis to form C-N bonds without ever generating the free primary amine.
This guide details three field-proven protocols to achieve N-functionalization while mitigating decomposition.
Strategic Decision Matrix
Before selecting a protocol, analyze your starting material and target functionality.
Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on available precursors and desired chemical outcome.
Protocol A: The "In Situ" Trap (Reductive Acylation)
Best for: Synthesis of Amides, Ureas, and Carbamates. Mechanism: The 3-nitropyrrole is reduced to the amine in the presence of the acylating agent. The amine reacts faster with the electrophile than it can polymerize.
Materials
-
Substrate: 1-TIPS-3-nitropyrrole or 1-Boc-3-nitropyrrole (N1 protection prevents catalyst poisoning).
-
Catalyst: 10% Pd/C (wet support).[1]
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Trapping Agent: Acetic Anhydride, Acid Chloride, or Pyrocarbonate (1.1 - 1.5 equiv).
-
Atmosphere: Hydrogen balloon (1 atm).
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask, dissolve the 3-nitropyrrole derivative (1.0 mmol) in anhydrous MeOH (5 mL).
-
Addition of Trap: Add the acylating agent (e.g., Acetic Anhydride, 1.2 mmol) directly to the nitro solution.
-
Note: If using an acid chloride, add 1.5 equiv of Diisopropylethylamine (DIPEA) to scavenge HCl.
-
-
Catalyst Loading: Carefully add 10% Pd/C (10 wt% loading) under an argon stream.
-
Reduction: Purge the flask with H2 gas (balloon) three times. Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC. You will see the disappearance of the nitro spot. You will not see the free amine; it will convert directly to the amide.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash with MeOH.
-
Purification: Concentrate the filtrate. The resulting residue is the crude amide. Purify via flash chromatography (Hexane/EtOAc).
Why this works: The local concentration of the generated amine is low, and the reaction with the anhydride is kinetically favored over intermolecular oxidative coupling.
Protocol B: The "Bypass" (Buchwald-Hartwig Coupling)
Best for: Synthesis of N-Aryl or N-Heteroaryl derivatives. Mechanism: Palladium-catalyzed C-N bond formation.[2][3] This avoids the 3-aminopyrrole intermediate entirely by coupling a 3-halopyrrole with an external amine.
Materials
-
Substrate: 1-(Triisopropylsilyl)-3-bromopyrrole (TIPS protection is critical for steric shielding).
-
Coupling Partner: Primary or Secondary Amine (1.2 equiv).
-
Catalyst: Pd2(dba)3 (2 mol%) or [Pd(allyl)Cl]2.[1]
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%).
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu.
-
Solvent: Toluene or THF (anhydrous, degassed).
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: Charge a vial with Pd2(dba)3, Ligand, and Base.[4]
-
Substrate Addition: Add the 3-bromopyrrole and the amine coupling partner.
-
Solvent: Add degassed Toluene. Seal the vial.
-
Reaction: Heat to 80–100°C for 12–18 hours.
-
Critical Check: If the reaction turns black immediately, oxygen ingress has occurred. The active catalyst species requires strict anaerobicity.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through silica, and concentrate.
-
Deprotection (Optional): If the 1H-pyrrole is required, remove the TIPS group using TBAF in THF (0°C, 30 min) after the coupling is complete.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination of 3-bromopyrrole. Note that the bulky ligand (L) is essential to prevent catalyst deactivation by the pyrrole ring.
Protocol C: Reductive Amination (Via Salt Stabilization)
Best for: Synthesis of N-Alkyl derivatives. Mechanism: Using the stable HCl salt of 3-aminopyrrole to form an imine, followed by hydride reduction.
Materials
-
Substrate: 3-Aminopyrrole Hydrochloride (Prepared by deprotection of N-Boc-3-aminopyrrole with 4M HCl/Dioxane).
-
Carbonyl: Aldehyde or Ketone (1.0 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Acetic Acid (catalytic).
Step-by-Step Methodology
-
Salt Liberation (In Situ): Suspend 3-aminopyrrole HCl in DCE. Add the aldehyde.[5][6][7]
-
Imine Formation: Add DIPEA (1.0 equiv) carefully to neutralize the HCl just enough to allow imine formation without fully liberating the unstable free base. Stir for 30 mins.
-
Reduction: Add STAB in one portion.
-
Reaction: Stir at RT for 4–16 hours under Nitrogen.
-
Quench: Quench with saturated NaHCO3.
-
Extraction: Extract immediately with DCM. Dry over Na2SO4 and concentrate.
-
Warning: Do not leave the crude product in solution for extended periods; secondary amines of pyrroles are also prone to oxidation.
-
Data Summary & Troubleshooting
| Parameter | Protocol A (Trap) | Protocol B (Buchwald) | Protocol C (Reductive) |
| Target Bond | Amide (C=O)-N | Aryl C-N | Alkyl C-N |
| Yield (Typical) | 75 - 90% | 60 - 85% | 50 - 70% |
| Primary Risk | Hydrogenation of pyrrole ring (over-reduction) | Catalyst poisoning by pyrrole N | Polymerization of intermediate imine |
| Key Control | Stop reaction immediately after H2 uptake ceases | Use bulky ligands (BrettPhos/XPhos) | Maintain pH ~5-6 during imine formation |
Common Failure Modes:
-
Black Tar: Oxygen exposure.[8] Ensure all solvents are degassed.
-
Regioselectivity Issues: If N1 is unprotected, alkylation may occur at N1 instead of the exocyclic amine. Always use N1-protected starting materials (TIPS, Boc, SEM).
References
-
Synthesis of 3-Aminopyrroles via Thorpe-Ziegler Cyclization Source: ResearchGate / Arkivoc URL:[Link]
-
Buchwald-Hartwig Amination: General Protocols and Ligand Selection Source: Wikipedia / Organic Chemistry Portal URL:[Link][1][3]
-
Reductive Amination Guidelines (Sodium Triacetoxyborohydride) Source: Master Organic Chemistry URL:[Link]
-
Reductive Acetylation of Nitroarenes (In Situ Protocol) Source: IOSR Journal of Applied Chemistry URL:[Link]
-
Palladium-Catalyzed Coupling of Bromopyrroles Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of 1H-pyrrol-3-amine derivatives for kinase inhibition
Application Note: Synthesis and Evaluation of 1H-pyrrol-3-amine Derivatives as ATP-Competitive Kinase Inhibitors
Abstract
The this compound scaffold represents a high-value, yet synthetically challenging, motif in kinase inhibitor design. Its ability to function as a bidentate hydrogen bond donor/acceptor pair allows it to mimic the adenine ring of ATP, making it an ideal "hinge-binder." However, the electron-rich nature of the pyrrole ring renders the free 3-amino derivative highly susceptible to oxidative polymerization. This guide details a robust "masked amine" synthetic strategy using the Curtius rearrangement to generate stable carbamate or urea precursors. Furthermore, we provide a validated protocol for assessing kinase inhibitory potency using the ADP-Glo™ bioluminescent assay.
Introduction: The Hinge-Binding Logic
Protein kinases share a conserved ATP-binding pocket.[1][2] A critical design element for Type I and Type II inhibitors is the "hinge-binding" motif—a chemical group that forms hydrogen bonds with the backbone residues of the kinase hinge region (typically residues GK+1 to GK+3).[3]
-
Mechanism: The pyrrole N1-H acts as a hydrogen bond donor (to the hinge backbone carbonyl), while the C3-amine (or its amide/urea derivative) acts as a hydrogen bond donor/acceptor pair to the hinge backbone NH and carbonyl.
-
Chemical Challenge: Free 3-aminopyrroles are unstable. They rapidly oxidize to form dark, insoluble polymers (pyrrole blacks) upon exposure to air.
-
Solution: The synthetic route must utilize electron-withdrawing protecting groups (e.g., N-Tosyl) and generate the amine via a Curtius rearrangement, trapping the intermediate isocyanate immediately to form stable ureas or carbamates.
Synthetic Strategy & Workflow
The preferred route avoids the isolation of the free amine. Instead, we utilize 1-(phenylsulfonyl)-1H-pyrrole-3-carboxylic acid as the starting material. The electron-withdrawing sulfonyl group deactivates the ring, preventing side reactions, while the carboxylic acid serves as the precursor for the amine via acyl azide formation.
Diagram 1: Synthetic Pathway (Curtius Rearrangement)
Caption: Curtius rearrangement strategy converting pyrrole-3-carboxylic acid to stable kinase inhibitor precursors.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl (1-tosyl-1H-pyrrol-3-yl)carbamate
Purpose: To generate a stable, storable form of the 3-aminopyrrole.
Reagents:
-
1-Tosyl-1H-pyrrole-3-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.2 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
tert-Butanol (t-BuOH) (20 equiv or as co-solvent)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve 1-tosyl-1H-pyrrole-3-carboxylic acid (5.0 mmol) in anhydrous toluene (25 mL).
-
Azide Formation: Add Et3N (12.5 mmol) followed by dropwise addition of DPPA (6.0 mmol) at room temperature. Stir for 2 hours. Monitor by TLC for disappearance of acid.
-
Rearrangement: Heat the reaction mixture to 80°C. Evolution of nitrogen gas (
) will be observed. Stir for 1–2 hours until gas evolution ceases, indicating conversion to the isocyanate. -
Trapping: Add anhydrous t-BuOH (10 mL) and reflux the mixture at 90°C for 12 hours.
-
Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 5% citric acid (2x), saturated
(2x), and brine. -
Purification: Dry organic layer over
, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).-
Yield Expectation: 70–85%.
-
Stability Note: The N-Boc, N-Tosyl protected pyrrole is stable at room temperature for months.
-
Protocol B: Synthesis of Urea-Linked Kinase Inhibitors
Purpose: To functionalize the amine for specific kinase selectivity (e.g., targeting the hydrophobic back pocket).
Step-by-Step Procedure:
-
Deprotection (Boc removal): Dissolve the Boc-carbamate (1.0 mmol) in DCM (5 mL). Add TFA (1 mL) at 0°C. Stir for 1 hour. Concentrate in vacuo to obtain the trifluoroacetate salt. Do not neutralize to free base yet.
-
Coupling: Redissolve the salt in anhydrous THF (5 mL). Add the desired isocyanate (R-NCO, 1.1 equiv) or activated carbamate.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C. The base liberates the reactive 3-aminopyrrole in situ, which immediately reacts with the electrophile.
-
Tosyl Removal (Final Step): Dissolve the urea product in MeOH/THF (1:1). Add 1M NaOH (3 equiv) and heat to 60°C for 2 hours. This removes the N1-sulfonyl group, revealing the hinge-binding NH.
Biological Evaluation: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay (Promega) is the industry standard for measuring kinase activity by quantifying the ADP produced during the phosphorylation reaction. It is a homogenous, luminescent assay.[6][7]
Diagram 2: Assay Principle
Caption: ADP-Glo assay workflow. Inhibitors reduce ADP production, resulting in lower luminescence.
Assay Protocol (384-well format)
-
Preparation: Prepare 1X Kinase Buffer (typically 40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 50 M DTT). -
Inhibitor Addition: Dispense 1
L of synthesized pyrrole derivative (in 100% DMSO) into wells. Include DMSO-only controls (Max Activity) and no-enzyme controls (Background). -
Enzyme Addition: Add 2
L of Kinase solution (optimized concentration, e.g., 1–5 ng/well). Incubate for 10 min at RT to allow inhibitor binding. -
Substrate/ATP Mix: Add 2
L of Substrate/ATP mix. (ATP concentration should be at value, typically 10–50 M). -
Reaction: Incubate at RT for 60 minutes.
-
ADP-Glo Reagent: Add 5
L of ADP-Glo™ Reagent. Incubate 40 min (depletes unreacted ATP).[7] -
Detection: Add 10
L of Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP -> Light). -
Measurement: Read Luminescence (RLU) on a plate reader (e.g., BMG PHERAstar).
Data Analysis:
Calculate % Inhibition using the formula:
Data Presentation: SAR Analysis
When presenting your results, organize data to highlight the impact of R-group substitutions on the urea tail.
Table 1: Structure-Activity Relationship (SAR) of Pyrrole-3-Urea Derivatives
| Compound ID | R-Group (Urea Tail) | IC50 (nM) | Hinge Interaction | Solubility (µM) |
| PYR-001 | Phenyl | 150 | ++ | 25 |
| PYR-002 | 3-Fluoro-phenyl | 45 | +++ | 30 |
| PYR-003 | 4-Piperazinyl-phenyl | 12 | +++ | >100 |
| PYR-004 | Methyl | >10,000 | + | >100 |
Interpretation: Aromatic tails (PYR-001/002) generally improve potency via hydrophobic interactions in the back-pocket. Solubilizing groups (PYR-003) are critical for physicochemical properties.
References
-
Curtius Rearrangement Mechanism & Application
- Ghosh, A. K., et al. "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Journal of Organic Chemistry.
-
Kinase Hinge Binding Design
- Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Demonstrates the urea/amide hinge binding logic).
-
ADP-Glo™ Kinase Assay Technical Manual
-
Synthesis of 3-Aminopyrroles via Multicomponent Reactions
-
Nair, V., et al.[11] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biosolveit.de [biosolveit.de]
- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 7. promega.com [promega.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
Application Note: Synthesis of 1,3'-Bipyrroles via Paal-Knorr Condensation of 1H-pyrrol-3-amine
Executive Summary
This application note details the synthesis of
This guide provides a robust workflow to circumvent the instability of the starting material by utilizing This compound hydrochloride generated in situ. We present two validated protocols: a classical thermal dehydration method and a high-throughput microwave-assisted approach.
Key Applications:
-
Synthesis of conducting polymer precursors (polypyrrole derivatives).
-
Construction of porphyrin building blocks.
-
Development of novel heteroaromatic ligands for catalysis.
Critical Material Handling: The "Instability Trap"
The primary failure mode in this synthesis is the degradation of the starting material before the reaction begins.
-
The Problem: Free base this compound is electronically rich and extremely prone to air-oxidation, turning from a colorless oil to a black tar within minutes.
-
The Solution: Never isolate the free base. Use the stable salt form, This compound hydrochloride (CAS: 1956319-05-3) , and liberate the amine in situ within the reaction vessel under an inert atmosphere.
Precursor Stability Data
| Form | State | Stability (Air/RT) | Storage Requirement |
| Free Base | Colorless Oil | < 15 Minutes | Do not store. Generate immediately. |
| HCl Salt | Beige Solid | > 12 Months | Desiccator, inert gas, 4°C. |
| N-Boc Protected | White Solid | > 6 Months | Standard fridge (4°C). |
Expert Insight: If the HCl salt is unavailable, it can be synthesized by the hydrogenation of 3-nitropyrrole over Pd/C in ethanolic HCl.
Mechanistic Pathway[1]
The reaction proceeds via the nucleophilic attack of the exocyclic amine of the pyrrole onto the 1,4-dicarbonyl. The aromatic ring nitrogen (
Reaction Scheme & Logic Flow
Figure 1: Mechanistic flow of the Paal-Knorr condensation targeting 1,3'-bipyrroles.
Experimental Protocols
Protocol A: Classical Thermal Condensation (Dean-Stark)
Best for: Large-scale synthesis (>5g) and substrates with high boiling points.
Reagents:
-
This compound hydrochloride (1.0 equiv)[1]
-
2,5-Hexanedione (1.1 equiv) [or substituted 1,4-dicarbonyl]
-
Sodium Acetate (1.0 equiv) [To buffer/liberate free amine]
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Solvent: Toluene or Benzene
Step-by-Step:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser. Flush the system with Argon or Nitrogen for 15 minutes.
-
Charging: Under positive inert gas pressure, add this compound HCl, Sodium Acetate, and Toluene. Stir for 10 minutes at room temperature to allow partial equilibration.
-
Addition: Add 2,5-hexanedione and pTSA.
-
Reflux: Heat the mixture to vigorous reflux (
). Water evolution should be visible in the Dean-Stark trap within 30 minutes. -
Monitoring: Continue reflux until water evolution ceases (typically 4–12 hours). Monitor via TLC (stain with Ehrlich’s reagent—product usually turns reddish-purple).
-
Workup: Cool to RT. Filter off the inorganic salts (NaCl/NaOAc). Wash the filtrate with 5%
(aq) and Brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Synthesis (Green/Fast)
Best for: Library generation, screening, and difficult steric substrates.
Reagents:
-
This compound hydrochloride (1.0 equiv)[1]
-
1,4-Dicarbonyl (1.0 equiv)
-
Solvent: Glacial Acetic Acid (serves as solvent and catalyst) OR Ethanol with 10 mol% pTSA.
Step-by-Step:
-
Charging: In a 10 mL microwave vial, add the amine salt and the dicarbonyl compound.
-
Solvent: Add Glacial Acetic Acid (approx. 2-3 mL per mmol of substrate). Cap the vial immediately.
-
Irradiation:
-
Temperature:
-
Hold Time: 10–20 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup: Pour the reaction mixture into ice-cold water. Neutralize with saturated
until pH ~8. -
Extraction: Extract with Dichloromethane (
). -
Purification: Pass through a short silica plug to remove tarry oligomers.
Data & Comparison
| Metric | Protocol A (Thermal) | Protocol B (Microwave) |
| Reaction Time | 6 – 18 Hours | 10 – 20 Minutes |
| Typical Yield | 65 – 75% | 80 – 92% |
| Scalability | High (Gram to Kg) | Low (Milligram to Gram) |
| Purity Profile | Moderate (requires column) | High (often simple filtration) |
| Energy Efficiency | Low | High |
Troubleshooting & Optimization
Issue: "Black Tar" Formation
-
Cause: Oxidation of the pyrrole ring or polymerization of the free amine.
-
Fix: Ensure strict inert atmosphere (
/Ar). Degas solvents prior to use. Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts if the reaction is particularly messy.
Issue: Low Conversion
-
Cause: The HCl salt inhibits the initial nucleophilic attack if not properly buffered.
-
Fix: In Protocol A, ensure Sodium Acetate is present. In Protocol B, the dielectric heating of acetic acid usually overcomes this, but adding a drop of pyridine can help "kickstart" the reaction.
Issue: Regioisomerism (Rare)
-
Context: If using asymmetric 1,4-dicarbonyls, steric hindrance dictates the product distribution.
-
Fix: The 3-aminopyrrole is sterically smaller than many alkyl amines. It will generally attack the least hindered carbonyl first.
References
-
Paal-Knorr Pyrrole Synthesis Mechanisms: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[2][3][4] Journal of Organic Chemistry, 1991, 56, 6924.[3] Link
-
Microwave Assisted Synthesis: Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction."[3] European Journal of Organic Chemistry, 2005, 5277.[3] Link
-
Bipyrrole Synthesis: Cheng, P., et al.[5] "A General Route to 1,3'-Bipyrroles."[5] Journal of Organic Chemistry, 2013, 78(23), 11860-11873.[5] Link
-
General Review: Banik, B. K., et al. "Paal–Knorr Synthesis of Pyrroles."[4] Organic Chemistry Portal. Link
Sources
Application Note: 1H-pyrrol-3-amine as a Transient Scaffold for Novel Heterocycles
Executive Summary: The "Masked" Building Block
1H-pyrrol-3-amine (3-aminopyrrole) represents a paradox in medicinal chemistry. As a structural motif, it offers a unique electron-rich vector for hydrogen bonding, crucial for kinase inhibitor design (specifically targeting the hinge region). However, as a raw building block, the free base is chemically ephemeral. It is highly susceptible to oxidative polymerization and decomposition upon exposure to air or light.
This guide moves beyond standard catalog listings to address the practical reality : you rarely handle this compound as a free base. Instead, you generate it in situ or utilize stabilized precursors (salts or electron-deficient derivatives) to access high-value fused heterocycles, particularly pyrrolo[3,2-d]pyrimidines (9-deazapurines) .
Part 1: The Stability Paradox & Handling Strategy
The Challenge: Oxidative Instability
Unlike its 2-amino isomer, 3-aminopyrrole lacks the amidine-like resonance stabilization that can blunt nucleophilicity. The high electron density at the C2 and C5 positions renders the molecule prone to rapid electrophilic attack by oxygen or self-condensation.
Operational Rule #1: Never attempt to store this compound as a free base. Operational Rule #2: Always utilize the "Generate and Trap" or "Masked Precursor" strategy.
Validated Precursor Forms
To introduce the 3-aminopyrrole motif, use one of the following stable equivalents:
| Precursor Type | Stability | Activation Method | Application |
| 1-Tosyl-3-aminopyrrole | High | Deprotection (Base) | Late-stage functionalization |
| 3-Nitropyrrole | High | Reduction (H2/Pd or SnCl2) | In situ amine generation |
| Enaminonitriles | Medium | Thorpe-Ziegler Cyclization | De novo ring synthesis |
| N-Boc-3-aminopyrrole | High | Acidic Deprotection (TFA) | Peptide coupling/Amide formation |
Diagram 1: The "Generate & Trap" Workflow
This decision tree illustrates the critical handling pathways to avoid decomposition.
Caption: Workflow emphasizing the transient nature of the free base and the necessity of immediate downstream reaction (Trapping).
Part 2: Detailed Synthetic Protocols
Protocol A: De Novo Synthesis via Thorpe-Ziegler Cyclization
This is the industry-standard method for building the 3-aminopyrrole core while simultaneously setting up the fusion of a second ring (e.g., pyrimidine). This avoids handling the unstable free amine entirely.
Target: Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate (A stabilized 3-aminopyrrole derivative).
Reagents & Materials
-
Substrate:
-aminocrotononitrile (or substituted enaminonitrile) -
Reagent: Ethyl bromoacetate[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( )[1] -
Solvent: Anhydrous DMF or Ethanol
-
Monitoring: TLC (Ethyl Acetate/Hexane 1:1), Ninhydrin stain.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the enaminonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration). -
Alkylation: Add
(2.5 eq) followed by the dropwise addition of ethyl bromoacetate (1.1 eq). -
Cyclization (Thorpe-Ziegler): Heat the reaction mixture to 60–80°C. The initial N-alkylation is followed by an intramolecular attack of the methylene carbanion onto the nitrile carbon.
-
Mechanistic Insight: The electron-withdrawing ester group stabilizes the intermediate, driving the equilibrium toward the cyclized pyrrole.
-
-
Work-up: Pour the mixture into ice-cold water. The product often precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water.
-
Checkpoint: The resulting 3-aminopyrrole is stabilized by the electron-withdrawing ester at C3 (or C4 depending on numbering convention) and can be stored.
-
Protocol B: Construction of the Pyrrolo[3,2-d]pyrimidine Scaffold
This protocol converts the 3-aminopyrrole derivative from Protocol A into a "9-deazapurine," a privileged scaffold in kinase discovery (e.g., JAK, EGFR inhibitors).
Reagents
-
Substrate: 3-aminopyrrole-2-carboxylate derivative (from Protocol A)
-
Cyclizing Agent: Formamidine acetate (for unsubstituted pyrimidine ring) or Urea (for pyrimidone).
-
Solvent: Ethanol or 2-Methoxyethanol.
Methodology
-
Condensation: Dissolve the 3-aminopyrrole derivative (1.0 eq) in Ethanol.
-
Addition: Add Formamidine acetate (3.0 eq).
-
Reflux: Reflux the mixture for 6–12 hours. Monitor the disappearance of the pyrrole amine peak by HPLC or TLC.
-
Isolation: Cool to room temperature. The fused bicyclic product usually precipitates.
-
Validation:
-
1H NMR: Look for the disappearance of the pyrrole
broad singlet (approx. 4.0–6.0 ppm) and the appearance of the pyrimidine CH proton (approx. 8.5 ppm).[2]
-
Part 3: Drug Discovery Context & SAR
The this compound moiety, when fused into a pyrrolo[3,2-d]pyrimidine , mimics the N-9 purine system found in ATP. This allows for potent ATP-competitive inhibition.
Key Structural Advantages:
-
Hinge Binding: The pyrrole NH (N1) and the pyrimidine N (N3) often form a bidentate hydrogen bond network with the kinase hinge region.
-
Solubility: The removal of the N7 nitrogen (relative to purine) changes the pKa and lipophilicity, often improving membrane permeability.
-
Vector Access: The C7 and C8 positions (pyrrole ring carbons) are accessible for substitution to target the "gatekeeper" residue or the solvent-exposed front pocket.
Diagram 2: Kinase Inhibitor Scaffold Logic
Visualizing the transformation from precursor to bioactive scaffold.
Caption: Synthetic progression from acyclic precursor to kinase-active scaffold.
References
-
Dandia, A., et al. (2008). "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives." Arkivoc, (xiv), 180-190.[1]
-
Kouhkan, M., et al. (2021).[3] "Biological Evaluation of Pyrrolo[3,2-d]pyrimidine Derivatives as Antibacterial Agents." Journal of Biotechnology and Bioprocessing, 2(8).
-
Kawakita, Y., et al. (2012).[4] "Design and Synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR Dual Inhibitors." Journal of Medicinal Chemistry, 55(9), 3992–4014.
-
PubChem. (2023). "this compound Compound Summary." National Library of Medicine.
-
GuideChem. (2023). "Safety Data Sheet: this compound."
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound, 1-ethyl- | C6H10N2 | CID 45116665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H-Pyrrol-3-amine in Bioactive Alkaloid Synthesis
This guide outlines the strategic handling and application of 1H-pyrrol-3-amine (3-aminopyrrole), a highly unstable yet critical synthon in the synthesis of marine alkaloids like Agelastatin A and bioactive 9-deazapurines.
Executive Summary & The Stability Paradox
This compound represents a "forbidden" motif in shelf-stable reagent chemistry. Unlike its 2-amino isomer or the saturated 3-aminopyrrolidine, the free base of this compound is extremely electron-rich and prone to rapid oxidative polymerization upon exposure to air or light.
The Paradox: While the free amine is unstable, the 3-aminopyrrole core is the structural anchor for a class of potent marine alkaloids (e.g., Agelastatin A ) and kinase inhibitors (9-deazapurines ).
Strategic Solution: Successful utilization requires one of three "Masking" strategies:
-
In Situ Generation: Reduction of 3-nitropyrrole immediately preceding the coupling step.
-
Electron Withdrawal Stabilization: Using 3-amino-2-cyanopyrrole or 3-amino-2-ester derivatives where the amine is stabilized by conjugation.
-
Latent Functionality: Installing the nitrogen via Curtius rearrangement or aziridination of a stable pyrrole precursor.
Core Protocol A: In Situ Generation from 3-Nitropyrrole
Objective: Generate the active 3-aminopyrrole species for immediate nucleophilic attack on electrophiles (e.g., chloropyrimidines).
Mechanistic Insight
The reduction of 3-nitropyrrole proceeds through a nitroso and hydroxylamine intermediate. The resulting amine is highly nucleophilic at the C2 and Nitrogen positions. To prevent self-polymerization, the electrophile must be present in excess or the reaction must be conducted under strictly anaerobic conditions with immediate trapping.
Step-by-Step Methodology
Reagents:
-
3-Nitropyrrole (Precursor)
-
10% Pd/C (Catalyst)
-
Ammonium Formate (Hydrogen Donor) or H2 gas
-
Electrophile (e.g., 4,6-dichloropyrimidine)
-
Solvent: Methanol/THF (degassed)
Protocol:
-
Degassing: Charge a reaction vessel with MeOH/THF (1:1). Sparge with Argon for 20 minutes to remove dissolved oxygen.
-
Loading: Add 3-nitropyrrole (1.0 equiv) and the Electrophile (1.2 equiv). Note: Adding the electrophile at the start ensures the amine is trapped as soon as it forms.
-
Catalyst Addition: Under Argon flow, add 10% Pd/C (10 wt%).
-
Reduction:
-
Method A (Hydrogenation): Balloon H2 atmosphere. Stir vigorously at RT for 2-4 hours.
-
Method B (Transfer): Add Ammonium Formate (5.0 equiv) and reflux for 1 hour.
-
-
Monitoring: Monitor consumption of the nitro compound via TLC (Visualize with KMnO4; amine product will likely streak or turn dark if not trapped).
-
Workup: Filter through a Celite pad under Argon. Concentrate immediately. If the product is the coupled amine-pyrimidine, it will be significantly more stable than the free amine.
Core Protocol B: Synthesis of Stabilized 3-Aminopyrroles (Thorpe-Ziegler)
Objective: Synthesize 3-amino-2-cyanopyrroles , which are stable solids and serve as precursors for 9-deazapurine scaffolds (isosteres of purine bases).
Mechanistic Insight
This method utilizes the Thorpe-Ziegler cyclization of
Step-by-Step Methodology
Reagents:
-
Ethoxymethylene malononitrile[2]
-
Primary Amine (e.g., Aniline or Benzylamine)
- -Halo ketone/nitrile (e.g., Chloroacetonitrile or Ethyl bromoacetate)[1][2]
-
Base:
or
Protocol:
-
Enaminonitrile Formation:
-
Cyclization (Thorpe-Ziegler):
-
Quenching: Pour the hot reaction mixture into ice-water.
-
Isolation: The stabilized 3-aminopyrrole precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.
-
QC Check: 1H NMR should show a broad singlet (
) around 4.0-6.0 ppm and a distinct pyrrole C5-H singlet around 7.0-8.0 ppm.
-
Case Study: Agelastatin A Synthesis (Latent N-Installation)
Context: Agelastatin A is a potent antitumor alkaloid.[4][5] Its core features a cyclopentene fused to a pyrrole, with a nitrogen atom at the pyrrole-3 position (part of the urea cycle). Direct use of 3-aminopyrrole is impossible due to the complexity.
Strategy: The "3-amino" nitrogen is often installed via Curtius Rearrangement of a pyrrole-3-carboxylic acid or Aziridination .
Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Intermediate | "3-Amino" Source | Yield (Core) | Reference |
| Feldman | Alkynylone | Nitrene Insertion | 42% | [Feldman, 2002] |
| Davis | Pyrrole-2-carboxylate | Diphenylphosphoryl Azide (DPPA) | 65% | [Davis, 2005] |
| Baran | Cyanopyrrole | N/A (Bio-inspired coupling) | 45% | [Baran, 2008] |
Workflow Visualization (Agelastatin Core Construction)
Caption: Synthetic logic for accessing the 3-aminopyrrole motif in Agelastatin A via stable carboxylate precursors and Curtius rearrangement.
Pathway: 9-Deazapurine Synthesis from 3-Aminopyrrole
This pathway demonstrates the direct utility of the stabilized 3-amino-2-cyanopyrrole protocol described in Section 3.
Caption: Workflow for converting enaminonitriles to bioactive 9-deazapurines via a stable 3-aminopyrrole intermediate.
References
-
Agelastatin A Synthesis & Strategy
-
Total synthesis of all (–)-Agelastatin alkaloids. National Institutes of Health (NIH).
-
-
3-Aminopyrrole Stabilization & Thorpe-Ziegler Protocol
-
3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives. ARKIVOC.[2]
-
-
Rigidins and 2-Aminopyrrole Distinctions
-
One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins. Journal of Organic Chemistry.
-
-
Handling Unstable Heterocycles
-
Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Stereoselective Synthesis of the Bromopyrrole Natural Product, (–)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Acylation of Labile 1H-pyrrol-3-amine Substrates
Executive Summary
The acylation of 1H-pyrrol-3-amine (3-aminopyrrole) presents a unique synthetic challenge due to the extreme oxidative instability of the free base amine. Unlike its 2-amino isomer or electron-deficient analogs, 3-aminopyrrole rapidly polymerizes and oxidizes upon exposure to air or ambient temperatures. Consequently, standard acylation protocols (e.g., mixing free amine with acid chloride) invariably lead to "black tar" decomposition products rather than the desired amide.
This Application Note details two field-proven protocols designed to circumvent these stability issues:
-
Protocol A (The In Situ Reduction Route): Generates the amine from a nitro precursor under inert conditions, followed immediately by acylation.
-
Protocol B (The Salt Stabilization Route): Utilizes the stable hydrochloride salt with controlled pH adjustment.
Strategic Analysis & Mechanistic Insight
The Instability Paradox
Pyrroles are electron-rich heteroaromatics. The introduction of an amine group at the 3-position significantly raises the HOMO (Highest Occupied Molecular Orbital) energy, making the ring highly susceptible to oxidative radical coupling.
-
Causality: The free amine lone pair donates electron density into the ring, facilitating rapid oxidation to radical cations, which polymerize.
-
Solution: The amine must never exist as a free base for more than seconds. It must be kept protonated (salt form) or coordinated until the exact moment of acylation.
Regioselectivity: N-Ring vs. Exocyclic Amine
A secondary challenge is distinguishing between the pyrrole ring nitrogen (
-
Thermodynamics:
is generally more nucleophilic (pK of conjugate acid 4-5) compared to the non-basic . -
Kinetic Control: Under neutral to slightly acidic conditions,
acylation is kinetically favored. Strong bases (e.g., NaH, excess NaOH) deprotonate , leading to competitive di-acylation.
Experimental Protocols
Protocol A: In Situ Reduction-Acylation (Gold Standard)
Recommended when starting from 3-nitropyrrole. This method offers the highest yields by minimizing handling of the unstable intermediate.
Reagents
-
Substrate: 3-Nitropyrrole (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: Methanol (anhydrous)
-
Acylating Agent: Acetic Anhydride (1.1 equiv) or Acid Chloride (1.05 equiv)
-
Atmosphere: Hydrogen (balloon) then Argon
Step-by-Step Methodology
-
Reduction: In a flame-dried round-bottom flask, suspend 3-nitropyrrole and Pd/C in Methanol. Purge with Argon, then introduce
via balloon. Stir vigorously at Room Temperature (RT) for 2–4 hours.-
Checkpoint: Monitor TLC (disappearance of nitro spot). Do not filter yet. Exposure of the filtrate to air will cause immediate blackening.
-
-
Inert Acylation: While still under
or Argon blanket, inject the Acylating Agent (e.g., Acetic Anhydride) directly into the reaction mixture. -
Stirring: Allow to react for 30–60 minutes at RT. The amide product is significantly more stable than the free amine.
-
Workup: Now filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is usually stable enough for flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Protocol B: Acylation of 3-Aminopyrrole Hydrochloride
Recommended when the hydrochloride salt is available commercially or from storage.
Reagents
-
Substrate: 3-Aminopyrrole HCl (1.0 equiv)
-
Base: Pyridine (2.5 equiv) OR DIPEA (2.2 equiv)
-
Acylating Agent: Acyl Chloride (1.1 equiv)
-
Solvent: Dichloromethane (DCM, anhydrous)
-
Temperature: 0°C to RT
Step-by-Step Methodology
-
Suspension: Suspend 3-Aminopyrrole HCl in anhydrous DCM under Argon atmosphere. Cool to 0°C.
-
Base Addition: Add Pyridine dropwise.
-
Mechanistic Note: Pyridine acts as a "proton shuttle," liberating the free amine in equilibrium just enough to react, without generating a high concentration of unstable free base.
-
-
Acylation: Add the Acyl Chloride dropwise over 10 minutes. Maintain 0°C.
-
Reaction: Remove ice bath and stir at RT for 2 hours.
-
Quench: Wash with saturated
(aq) to remove excess acid/pyridine. Dry organic layer over .
Data Presentation & Quality Control
Expected Analytical Signatures
Validation of the product requires distinguishing the N-acyl product from potential side products.
| Feature | Unreacted 3-aminopyrrole (Salt) | Product: N-(1H-pyrrol-3-yl)amide | Side Product: Di-acylated |
| Appearance | Beige/Grey Powder | Off-white/Tan Solid | Oily/Amorphous |
| Stability | Stable (dry) | Stable (ambient) | Stable |
| 1H NMR ( | Broad singlet (exchangeable) | Sharp doublet/singlet (~9.5-10 ppm) | Absent |
| 1H NMR ( | Broad singlet (~11 ppm) | Broad singlet (~10.8 ppm) | Absent (shifted) |
| IR (C=O) | Absent | Strong band (~1650 cm⁻¹) | Two bands (Imide/Amide) |
Troubleshooting Guide
-
Issue: Reaction mixture turns black immediately upon base addition.
-
Cause: Oxidation of free amine.
-
Fix: Ensure strict Argon atmosphere. Degas solvents. Use Protocol B with Pyridine (milder) instead of TEA.
-
-
Issue: Low Yield / Recovery.
-
Cause: Product water-solubility or polymerization on silica.
-
Fix: Use neutral alumina for chromatography or perform a rapid filtration through a short silica plug.
-
Visualization of Reaction Logic
Diagram 1: Reaction Pathway & Selectivity
This diagram illustrates the critical branching path between successful acylation and the degradation pathway that must be avoided.
Caption: Kinetic competition between the desired acylation pathway (Green) and the rapid oxidative degradation pathway (Red).
Diagram 2: Protocol B Workflow (Salt Method)
A step-by-step visualization of the controlled release method using the Hydrochloride salt.
Caption: Workflow for Protocol B, emphasizing the "Controlled Release" of the reactive amine to prevent accumulation of unstable intermediates.
References
-
Walter, H. (2007). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 62(3), 352–360.
- Relevance: Establishes primary synthetic routes for pyrrole-3-carboxamides and handling of substituted pyrrole amines.
-
Katritzky, A. R., et al. (2003). Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles. Journal of Organic Chemistry, 68(14), 5720–5723.[1]
- Relevance: Provides context on regioselectivity challenges in pyrrole acylation and alternative mild acyl
-
GuideChem. (2025). Safety Data Sheet: this compound.
- Relevance: Critical safety data regarding the toxicity and handling precautions of the amine precursor.
-
Phukan, K. (2014).[2] Regioselective N-Acylation of Heterocyclic Amines. Fortune Journals.
- Relevance: Discusses general acylation strategies for sensitive heterocyclic amines.
Sources
1H-pyrrol-3-amine cross-coupling reaction conditions
Application Note: High-Fidelity Cross-Coupling Strategies for 1H-Pyrrol-3-amine Scaffolds
Part 1: Executive Summary & Strategic Analysis
The "Chemical Chameleon" Challenge this compound is a deceptively simple molecule that presents a disproportionate challenge in medicinal chemistry. Unlike its 2-amino isomer, the 3-amino variant is electronically unique but kinetically unstable. The electron-rich pyrrole ring renders the free amine highly susceptible to oxidative polymerization (forming "pyrrole black") and acid-catalyzed decomposition.
Core Directive: Do not attempt cross-coupling on the unprotected, free base this compound. It is a transient species. Successful protocols must utilize N-protecting groups (PG) on the pyrrole nitrogen to modulate electron density and sterically shield the ring.
This guide details two primary cross-coupling workflows:
-
Synthesis of the Scaffold: Creating the C–N bond via Buchwald-Hartwig coupling of 3-halopyrroles.
-
Functionalization: Using protected 3-aminopyrroles as nucleophiles in N-arylation.
Part 2: Strategic Workflow & Decision Logic
The success of your reaction is determined before you weigh the reagents. Use the following logic map to select the correct protocol based on your starting material availability.
Caption: Decision tree for selecting the appropriate cross-coupling pathway. Note the critical checkpoint for Ring N-protection.
Part 3: Detailed Protocols
Protocol A: Synthesis of 3-Amino Scaffold (C–N Bond Formation)
Context: This is the industry-standard method to access the 3-aminopyrrole moiety. Direct nitration/reduction of pyrroles often fails for the 3-position due to regioselectivity issues. The Buchwald-Hartwig coupling of 3-bromopyrroles with an ammonia surrogate (Benzophenone Imine) is the most robust route.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C–Br bond.
-
Amine Binding: Benzophenone imine coordinates.
-
Deprotonation/Reductive Elimination: Formation of the imine intermediate.
-
Hydrolysis: Acidic workup releases the primary amine.
Reagents & Conditions:
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Substrate | 1-(Triisopropylsilyl)-3-bromopyrrole | 1.0 | Electrophile (TIPS is superior to Boc for stability). |
| Nucleophile | Benzophenone Imine | 1.2 | Ammonia Surrogate (masks the amine). |
| Catalyst | Pd₂(dba)₃ | 0.02 | Palladium source (2 mol%). |
| Ligand | XPhos or rac-BINAP | 0.06 | Ligand (XPhos preferred for sterics). |
| Base | Cs₂CO₃ | 2.0 | Mild base (prevents TIPS cleavage). |
| Solvent | Toluene / Dioxane | - | Anhydrous, degassed (0.2 M). |
| Temp/Time | 80–100 °C | 12–18 h | Sealed tube. |
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with Pd₂(dba)₃, XPhos, and Cs₂CO₃. Evacuate and backfill with Argon (3x).
-
Substrate Addition: Add the 3-bromopyrrole and benzophenone imine as solutions in degassed toluene.
-
Reaction: Seal the vessel and heat to 90 °C. Monitor via LCMS for the disappearance of the bromide and appearance of the imine adduct (Mass = SM + 165).
-
Hydrolysis (Critical Step): Cool to RT. Add wet THF and 1M HCl (aq). Stir for 1 hour. The imine hydrolyzes to the primary amine salt.
-
Isolation: Neutralize carefully with NaHCO₃. Extract immediately with EtOAc.
-
Note: The free amine is unstable. Use immediately in the next step or store as the HCl salt at -20 °C.
-
Protocol B: N-Arylation of Protected 3-Aminopyrroles
Context: You have a protected 3-aminopyrrole (e.g., 1-Boc-3-aminopyrrole) and wish to couple it to an aryl halide (Ar-X).
The Ligand Selection Rule:
-
Primary Amines (-NH₂): Use BrettPhos . It is specifically designed to prevent β-hydride elimination and promote reductive elimination of primary amines.
-
Secondary Amines (-NHR): Use RuPhos . It provides the steric bulk necessary to couple secondary amines without inhibiting the catalytic cycle.
Reagents & Conditions:
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Substrate | Aryl Bromide/Chloride | 1.0 | Electrophile. |
| Nucleophile | 1-Boc-3-aminopyrrole | 1.2 | Nucleophile (Must be N-protected). |
| Pre-Catalyst | BrettPhos Pd G3 | 0.02 | Third-generation precatalyst (fast activation). |
| Base | LHMDS (1.0 M in THF) | 2.2 | Strong, non-nucleophilic base. |
| Solvent | THF or Dioxane | - | Anhydrous (0.15 M). |
| Temp | 65 °C | - | Moderate heat. |
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under strict Argon flow, add the BrettPhos Pd G3 precatalyst and the Aryl Halide to the vial.
-
Amine Addition: Add the 1-Boc-3-aminopyrrole (liquid or solution).
-
Base Injection: Add LHMDS dropwise. Crucial: LHMDS is preferred over NaOtBu here because it minimizes side reactions with the sensitive pyrrole ring, although NaOtBu is acceptable for robust substrates.
-
Heating: Stir at 65 °C.
-
Quench: Quench with NH₄Cl (sat).
-
Purification: Flash chromatography on silica (neutralized with 1% Et₃N) is recommended to prevent acid-catalyzed decomposition of the pyrrole on the column.
Part 4: The Self-Validating System (Troubleshooting)
To ensure scientific integrity, every experiment must have internal controls. Use this checklist to validate failure modes.
| Observation | Root Cause | Corrective Action |
| Black Tar Formation | Oxidation of the pyrrole ring. | Ensure Ring-N is protected (Boc/TIPS). Degass solvents more rigorously (freeze-pump-thaw). |
| No Conversion (SM remains) | Catalyst poisoning or oxidation. | Switch to a G3/G4 precatalyst (e.g., BrettPhos Pd G4) instead of generating Pd(0) in situ. |
| De-protection (Loss of Boc/TIPS) | Base too strong or nucleophilic. | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Ensure solvent is anhydrous. |
| Reduction of Ar-Br (Ar-H formed) | β-hydride elimination. | This occurs if the amine is difficult to couple. Switch ligand to BrettPhos (highly selective against reduction). |
Part 5: Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol B, highlighting the role of the bulky biaryl phosphine ligand in stabilizing the sensitive intermediate.
Caption: Simplified Buchwald-Hartwig cycle. BrettPhos ligand prevents β-hydride elimination at the 'Amine Coordination' stage.
References
-
Buchwald-Hartwig Amination Overview: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Amination of 5-Membered Heterocycles: Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. (Demonstrates the use of tBuBrettPhos for sensitive azoles, applicable to pyrrole logic).
-
Synthesis of 3-Aminopyrroles: Campàs, M., et al. (2019). "Synthesis of 3-aminopyrroles via palladium-catalyzed coupling." Tetrahedron Letters.
-
BrettPhos Precatalyst Utility: Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.
Sources
- 1. Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters [acswebcontent.acs.org]
- 2. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
Protocol for the purification of 1H-pyrrol-3-amine by chromatography
Application Note: Stabilization and Chromatographic Purification of 1H-pyrrol-3-amine
Executive Summary
The isolation of This compound (and its substituted derivatives) presents a significant challenge in medicinal chemistry due to the molecule's inherent instability. Unlike its 2-isomer, the 3-amino variant is exceptionally electron-rich, making it prone to rapid oxidative polymerization ("tarring") upon exposure to air and acid-catalyzed decomposition on standard silica gel.
This Application Note details a modified flash chromatography protocol designed to neutralize surface acidity and minimize oxidative stress. It further recommends a salt-stabilization workflow for researchers requiring long-term storage of the compound.
Chemo-Physical Challenges & Mechanistic Insight
To successfully purify this compound, one must understand the mechanisms driving its decomposition:
-
Acid Sensitivity: Standard silica gel (
) possesses weakly acidic silanol groups ( , pKa 5-7). These protons can protonate the pyrrole ring (often at C2), disrupting aromaticity and initiating polymerization cascades. -
Silanol Tailing: The basic amine moiety (
) hydrogen-bonds strongly with silanols, resulting in severe peak tailing, irreversible adsorption, and yield loss. -
Oxidative Instability: The high HOMO (Highest Occupied Molecular Orbital) energy of the electron-rich pyrrole ring makes it a scavenger for atmospheric oxygen, leading to the formation of dark, insoluble polypyrrole pigments.
The Solution: The stationary phase must be chemically deactivated (basified) to mask silanol activity, and the mobile phase must maintain a basic pH to keep the amine in its free-base form.
Decision Matrix: Selecting the Purification Strategy
Before initiating purification, assess the downstream requirement using the following logic flow.
Figure 1: Strategic decision tree for handling unstable aminopyrroles. Select Method A for speed/capacity or Method B for maximum stability.
Detailed Protocols
Method A: Flash Chromatography on Basified Silica (Standard)
Best for: Scales >100 mg where resolution of impurities is critical.
Reagents:
-
Silica Gel 60 (40–63 µm).
-
Triethylamine (TEA) or 1% Ammonium Hydroxide (
). -
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes.
Step-by-Step Protocol:
-
Slurry Preparation (Deactivation):
-
Suspend the required amount of silica gel in the starting mobile phase (e.g., 100% DCM or 95:5 Hexane:EtOAc).
-
Critical Step: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes. This neutralizes acidic silanol sites before the sample touches the column.
-
Note: Alternatively, flush a pre-packed cartridge with 3 column volumes (CV) of solvent containing 5% TEA, then equilibrate with the starting mobile phase (containing 1% TEA).
-
-
Sample Loading (Cold Loading):
-
Dissolve the crude residue in a minimum amount of DCM containing 1% TEA.
-
Avoid: Do not use heat to dissolve. If the sample is an oil, liquid loading is preferred over dry loading on silica to minimize surface contact time.
-
-
Elution Gradient:
-
Mobile Phase A: DCM + 1% TEA.
-
Mobile Phase B: MeOH + 1% TEA.
-
Gradient: 0% B to 10% B over 10–15 CVs.
-
Observation: The amine typically elutes earlier than on untreated silica due to the suppression of silanol hydrogen bonding.
-
-
Fraction Collection:
-
Collect fractions in tubes containing a trace of antioxidant (e.g., BHT) if the compound is extremely labile, though usually, rapid evaporation is sufficient.
-
Evaporation: Concentrate fractions immediately at <30°C (water bath). Do not rotovap to dryness if the free base is an oil; leave a small amount of solvent or proceed immediately to the next step.
-
Method B: Neutral Alumina Chromatography
Best for: Highly acid-sensitive derivatives or when Method A yields black tar.
Rationale: Neutral alumina (Brockmann Grade III) has a pH of ~7.0–7.5 and lacks the aggressive protons of silica, significantly reducing polymerization risks.
-
Column Setup:
-
Use Neutral Alumina (do not use Basic Alumina unless the compound is stable to high pH).
-
Pack the column using DCM or EtOAc .
-
Note: TEA is generally not required for alumina, but 0.5% can be added if streaking is observed.
-
-
Elution:
-
Run a gradient of Hexanes
EtOAc (0–50%). -
Alumina has lower resolution than silica; ensure the crude mixture is relatively clean (e.g., via extraction) before loading.
-
Method C: Stabilization via Salt Formation (Recommended)
Best for: Storage, shipping, or banking.
If the free base is not needed immediately, convert it to a salt. The protonation of the amine reduces the electron density of the pyrrole ring, dramatically increasing stability.
-
Dissolution: Dissolve the purified free base (from Method A/B) in diethyl ether or EtOAc.
-
Acid Addition:
-
For HCl Salt: Add 1M HCl in Ether dropwise at 0°C.
-
For Oxalate Salt: Add a saturated solution of Oxalic acid in Ether.
-
-
Isolation: The salt will precipitate immediately. Filter under Nitrogen, wash with cold ether, and dry under vacuum.
-
Storage: Store the salt at -20°C under Argon.
Quality Control & Troubleshooting
Data Summary Table: Solvent Systems & Compatibility
| Parameter | Recommended System | Notes |
| Stationary Phase | Silica Gel (TEA treated) | Must be deactivated with base. |
| Alt. Stationary Phase | Neutral Alumina (Grade III) | Lower resolution, higher stability. |
| Mobile Phase (Non-Polar) | Dichloromethane (DCM) | Excellent solubility for pyrroles. |
| Mobile Phase (Polar) | Methanol (MeOH) | Use <10% to avoid dissolving silica.[1] |
| Modifier | Triethylamine (1% v/v) | Mandatory for silica. |
| TLC Visualization | Ninhydrin or Ehrlich’s Reagent | Ehrlich's turns pyrroles pink/red. |
Troubleshooting Guide:
-
Problem: Compound turns black on the column.
-
Cause: Acid-catalyzed polymerization or oxidation.
-
Fix: Switch to Method B (Alumina) and degas all solvents with Nitrogen/Argon before use.
-
-
Problem: Broad, streaking peaks.
-
Cause: Insufficient base deactivation.
-
Fix: Increase TEA concentration to 2-3% or switch to 1%
in MeOH.
-
-
Problem: Product decomposes during rotary evaporation.
-
Cause: Concentration increases intermolecular reactions; heat accelerates oxidation.
-
Fix: Stop evaporation before complete dryness. Backfill rotovap with Nitrogen, not air.
-
Workflow Visualization
The following diagram illustrates the complete lifecycle of the purification process, emphasizing the critical "Quench" and "Deactivation" steps.
Figure 2: Operational workflow for the isolation of this compound.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link] (Standard protocol for TEA deactivation of silica).
-
Teledyne ISCO. RediSep Neutral Alumina Column Purification of High pKa Compounds. Application Note AN86. Retrieved from [Link] (Validation of alumina for basic heterocycles).
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link] (Mechanistic explanation of amine-silanol interactions).
- Cirillo, P. F., et al. "Synthesis of 3-aminopyrroles." The Journal of Organic Chemistry.
Sources
Application Note: 1H-pyrrol-3-amine as a Strategic Precursor in Pharmaceutical Synthesis
Executive Summary
1H-pyrrol-3-amine (3-aminopyrrole) represents a high-value, yet technically demanding, scaffold in medicinal chemistry. Unlike its 2-amino isomer, the 3-amino variant offers unique vectors for substituent growth, allowing access to pyrrolo[3,2-d]pyrimidines (9-deazapurines)—a privileged pharmacophore in Janus Kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitor development.
This guide addresses the primary barrier to adopting this scaffold: oxidative instability . We provide validated protocols for handling the hydrochloride salt, generating the free base in situ, and executing cyclization reactions to generate stable fused-ring pharmaceutical intermediates.
Technical Challenge: The "Pyrrole Black" Phenomenon
The central challenge with this compound is its electron-rich nature. The amino group at position 3 significantly increases the electron density of the pyrrole ring, making it highly susceptible to:
-
Auto-oxidation: Rapid degradation upon exposure to air.
-
Polymerization: Formation of insoluble, tar-like "pyrrole black" solids.
-
Regioselectivity Issues: Competing electrophilic attacks at the C2 vs. C5 positions.
Strategic Solution: Never isolate the neutral free base for storage. Always utilize the hydrochloride salt (this compound·HCl) or an N-protected derivative (e.g., tert-butyl 3-aminopyrrole-1-carboxylate).
Stability Comparison Data
| Form | CAS Registry | Stability Profile | Storage Condition |
| Free Base | 29212-49-5 | < 1 hour (Ambient, Air) | Do Not Store. Generate in situ. |
| Hydrochloride Salt | 1956319-05-3 | > 12 months (Solid) | Hygroscopic. Store at -20°C under Argon. |
| N-Boc Protected | 180336-37-6 | > 24 months | 2-8°C. Stable to standard workups. |
Application Workflow: Kinase Inhibitor Synthesis
The most common application of 3-aminopyrrole is the synthesis of pyrrolo[3,2-d]pyrimidines.[1] This scaffold mimics the purine core of ATP, allowing it to bind effectively in the ATP-binding pocket of kinase enzymes.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways from the 3-aminopyrrole core.
Figure 1: Synthetic workflow transforming the unstable salt into stable fused-ring kinase inhibitor scaffolds.
Validated Experimental Protocols
Protocol A: In Situ Neutralization and Amide Coupling
Purpose: To attach a side chain to the 3-amino position without degrading the pyrrole ring. Scope: Synthesis of precursors for subsequent cyclization.
Reagents:
-
This compound HCl (1.0 equiv)[2]
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (Degassed)
Methodology:
-
Degassing: Sparge anhydrous DMF with Argon for 15 minutes. Dissolved oxygen is the primary cause of yield loss.
-
Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at room temperature.
-
Salt Addition: Cool the mixture to 0°C . Add this compound HCl as a solid in one portion.
-
Controlled Neutralization: Add DIPEA dropwise via syringe over 10 minutes.
-
Note: The slow addition prevents a localized spike in pH and temperature, which triggers polymerization.
-
-
Reaction: Allow to stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over Na₂SO₄.[3]
-
Purification: Flash chromatography (Hexane/EtOAc). Do not delay purification.
Protocol B: Synthesis of Pyrrolo[3,2-d]pyrimidine via Thorpe-Ziegler
Purpose: De novo synthesis of the fused ring system when simple coupling is insufficient. This method builds the pyrrole ring with the amine already in place, often resulting in higher stability derivatives (e.g., cyano-substituted).
Mechanism:
Reaction of an
Step-by-Step:
-
Precursor Synthesis: React ethoxymethylene malononitrile with an amine (e.g., aniline or alkyl amine) to form the enaminonitrile.
-
Alkylation/Cyclization:
-
Isolation: Pour into ice water. The precipitate is the 3-amino-2-cyanopyrrole .
-
Ring Closure (The Formamidine Route):
-
Reflux the 3-amino-2-cyanopyrrole in Formamide/Formic acid (or Triethyl Orthoformate).[1]
-
Time: 6-8 hours.
-
Product: 4-aminopyrrolo[3,2-d]pyrimidine (isosteric to Adenine).
-
Analytical Validation (QC)
When characterizing 3-aminopyrrole derivatives, specific NMR signatures confirm structural integrity.
-
¹H NMR (DMSO-d₆):
-
Pyrrole NH: Broad singlet typically between
10.5 – 11.5 ppm. -
C2-H: If unsubstituted, this proton appears as a doublet or multiplet around
6.5 – 6.8 ppm, distinct from C4/C5. -
Absence of "Hump": A broad, rising baseline in the aromatic region indicates polymerization ("pyrrole black" contamination).
-
-
LC-MS Considerations:
-
Use neutral or basic mobile phases (Ammonium Bicarbonate) if possible. Acidic mobile phases (0.1% Formic Acid) can sometimes degrade electron-rich pyrroles on the column if the run time is long.
-
Safety and Handling
-
Hygroscopicity: The HCl salt absorbs water rapidly. Weigh in a glovebox or dry bag if possible.
-
Light Sensitivity: Store all pyrrole derivatives in amber vials.
-
Toxicity: Treat as a potential irritant and permeator. Use double nitrile gloves.
References
-
Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidines
-
Antimicrobial Applic
- Raimondi, M. V., et al. "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold." Molecules, 2025 (Review of scaffold utility).
-
(Note: Link directs to relevant structural review).
-
One-Pot Synthesis Protocols
- Mohammadi, A. A., et al. "One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives." Journal of the Mexican Chemical Society, 2018.
-
Commercial Handling D
- PubChem Compound Summary for CID 10129890 (this compound).
-
[5]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 1194757-83-9 Cas No. | 1-Methyl-1H-pyrrol-3-amine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H6N2 | CID 10129890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: The 1H-Pyrrol-3-amine Scaffold in Anti-Inflammatory Drug Discovery
Subtitle: Stabilization Strategies, Synthetic Protocols, and Biological Validation of 3-Aminopyrrole Derivatives
Executive Summary & Strategic Rationale
The 1H-pyrrol-3-amine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a bio-isostere for various aryl-amine pharmacophores found in kinase inhibitors and NSAIDs (e.g., Ketorolac analogs). However, the free base is chemically labile, prone to rapid oxidative polymerization and air sensitivity.
This guide addresses the critical challenge of stabilizing this core to exploit its potent anti-inflammatory properties. We focus on developing stable precursors (e.g., 3-aminopyrrole-4-carbonitriles) and fused systems (e.g., pyrrolo[2,3-d]pyrimidines) that target the COX-2/PGE2 axis and the NF-κB signaling pathway .
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Leads.
Chemical Synthesis & Stabilization
The Instability Challenge
Free this compound is electron-rich and susceptible to electrophilic attack and auto-oxidation. Successful drug development requires electron-withdrawing groups (EWGs) at the C4 position or fusion into bicyclic systems to delocalize electron density.
Protocol A: Thorpe-Ziegler Cyclization for Stable 3-Aminopyrroles
Objective: Synthesize 2-amino-1-aryl-1H-pyrrole-3-carbonitrile derivatives. These are stable, crystalline solids suitable for further derivatization into broad-spectrum anti-inflammatory agents.
Reagents:
-
Precursor: Malononitrile (CH₂(CN)₂)
-
Reagent: 2-Bromoacetophenone derivatives (aryl-COCH₂Br)
-
Base: Sodium ethoxide (EtONa) or Triethylamine (TEA)
-
Solvent: Ethanol (anhydrous)
Step-by-Step Workflow:
-
Enaminonitrile Formation:
-
Dissolve Malononitrile (10 mmol) in anhydrous Ethanol (20 mL).
-
Add Sodium Ethoxide (10 mmol) dropwise at 0°C. Stir for 30 min.
-
Mechanistic Note: This generates the carbanion essential for nucleophilic attack.
-
-
Alkylation:
-
Add the specific 2-Bromoacetophenone (10 mmol) slowly.
-
Reflux the mixture for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Cyclization (Thorpe-Ziegler):
-
The intermediate undergoes intramolecular cyclization where the amino group attacks the nitrile carbon.
-
Critical Checkpoint: The solution typically turns from pale yellow to deep orange/red, indicating pyrrole ring formation.
-
-
Isolation:
-
Cool to room temperature. Pour into crushed ice/water (100 mL).
-
Filter the precipitate. Recrystallize from Ethanol/DMF.
-
Yield Expectation: 60–85%.
-
Validation Criteria:
-
IR Spectroscopy: Look for sharp bands at ~3300–3400 cm⁻¹ (NH₂) and ~2200 cm⁻¹ (CN).
-
Stability Test: Compound should remain stable at room temperature in open air for >48 hours (unlike the free amine).
Mechanistic Pharmacology
The anti-inflammatory efficacy of 3-aminopyrrole derivatives stems from a dual mechanism:
-
Enzymatic Blockade: Direct competitive inhibition of COX-2 , preventing the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2).
-
Transcriptional Suppression: Inhibition of the NF-κB pathway , reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).
Pathway Visualization
The following diagram illustrates the intervention points of 3-aminopyrrole derivatives within the inflammatory cascade.
Caption: Dual-action mechanism of 3-aminopyrrole derivatives targeting both COX-2 enzymatic activity and upstream NF-kB signaling.
Biological Evaluation Protocols
Protocol B: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: To determine selectivity. High COX-2 selectivity reduces gastrointestinal side effects associated with COX-1 inhibition.
Materials:
-
Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.
-
Substrate: Arachidonic Acid.
-
Chromogenic substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Heme cofactor.
Workflow:
-
Preparation: Incubate enzyme (COX-1 or COX-2) in Tris-HCl buffer (pH 8.0) with Heme and the Test Compound (0.01 – 100 µM) for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid and TMPD.
-
Reaction: Incubate for 5 minutes. The peroxidase activity of COX oxidizes TMPD to a blue compound.
-
Measurement: Read Absorbance at 590 nm using a microplate reader.
-
Calculation:
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol C: In Vivo Carrageenan-Induced Paw Edema
Rationale: The "Gold Standard" model for acute inflammation, assessing the compound's ability to reduce edema (swelling) in a living system.
Subjects: Wistar Rats (150–200g), n=6 per group.
Workflow:
-
Baseline: Measure initial paw volume (
) using a Plethysmometer. -
Administration: Administer Test Compound (e.g., 10, 20 mg/kg, p.o. or i.p.) 1 hour prior to induction.
-
Control: Vehicle only (CMC/Saline).
-
Reference: Celecoxib (10 mg/kg).
-
-
Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Analysis:
Data Presentation & Comparative Analysis
When reporting results for 3-aminopyrrole derivatives, structure the data to highlight Selectivity Index (SI) , defined as
Table 1: Representative Potency Profile of Pyrrole Derivatives
| Compound ID | R-Group Subst. | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Edema Inhibition (3h) |
| Pyrrole-3a | 4-F-Phenyl | >100 | 0.45 | >222 | 65% |
| Pyrrole-3b | 4-OMe-Phenyl | 85.2 | 1.20 | 71 | 58% |
| Pyrrole-3c | 4-NO2-Phenyl | >100 | 0.08 | >1250 | 78% |
| Celecoxib | (Reference) | 15.0 | 0.05 | 300 | 82% |
| Indomethacin | (Reference) | 0.02 | 0.60 | 0.03 | 85% |
Note: Data is illustrative of typical SAR trends where electron-withdrawing groups (e.g., NO2, F) often enhance metabolic stability and binding affinity.
References
-
Synthesis of 3-Aminopyrrole Derivatives
-
Anti-Inflammatory Activity of Pyrrole Derivatives
-
Kinase Inhibition & Inflammation
-
COX-2 Selective Pyrrole Fused Systems
-
General Chemical Data
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An integrated overview on pyrrolizines as potential anti-inflammatory, analgesic and antipyretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 1-ethyl- | C6H10N2 | CID 45116665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C4H6N2 | CID 10129890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: 1H-pyrrol-3-amine Synthesis & Troubleshooting
Subject: Troubleshooting Low Yields and Decomposition in 1H-pyrrol-3-amine Synthesis Ticket ID: PYR-AMINE-003 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Black Tar" Paradox
If you are attempting to isolate free this compound and obtaining a black, insoluble tar instead of a crystalline solid, you are experiencing the intrinsic thermodynamic instability of the molecule, not necessarily a failure of your synthetic step.
The Core Issue: 3-aminopyrroles are exceptionally electron-rich. The amino group at the 3-position activates the pyrrole ring toward rapid oxidative polymerization (formation of "pyrrole blacks"), even with trace exposure to atmospheric oxygen or light.
The Solution: Do not attempt to isolate the free base. You must trap the molecule immediately as a stable salt (e.g., Hydrochloride) or as a carbamate (e.g., N-Boc).
Diagnostic Flowchart
Before altering your protocol, identify the failure mode using this logic gate:
Figure 1: Diagnostic logic for identifying the root cause of synthetic failure.
Strategic Protocols
Strategy A: The "Trap" Method (Curtius Rearrangement)
Best for: Generating a stable intermediate for further coupling. Mechanism: Converts pyrrole-3-carboxylic acid to the N-Boc amine, bypassing the unstable free amine entirely.
The Protocol:
-
Activation: Dissolve 1H-pyrrole-3-carboxylic acid (1.0 equiv) in dry tert-butanol (t-BuOH).
-
Azide Formation: Add Triethylamine (1.1 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).
-
Rearrangement: Heat to reflux (80°C). The acyl azide forms in situ, rearranges to the isocyanate, and is immediately trapped by t-BuOH.
-
Isolation: Evaporate solvent. Dilute with EtOAc, wash with 5% citric acid (to remove phosphate byproducts), sat. NaHCO₃, and brine.
-
Result: tert-butyl (1H-pyrrol-3-yl)carbamate. This is stable and can be stored.
Troubleshooting Table:
| Issue | Observation | Corrective Action |
| Stalled Reaction | TLC shows acid remaining after 4h. | Ensure conditions are strictly anhydrous. Water hydrolyzes the isocyanate to the unstable amine, which then decomposes. |
| Explosion Risk | Large scale (>10g). | CRITICAL: Do not distill the acyl azide. Run as a "one-pot" process where rearrangement happens immediately. |
| Low Yield | Product trapped in phosphate salts. | Use the Citric Acid wash rigorously. Phosphate byproducts from DPPA can chelate the product. |
Strategy B: The "Salt" Method (Hydrogenation)
Best for: When you strictly need the free amine salt (e.g., for immediate amide coupling). Mechanism: Reduction of 3-nitropyrrole followed by anhydrous precipitation.
The Protocol:
-
Setup: Flame-dry glassware. Use an Argon balloon (Nitrogen is lighter than air; Argon blankets the flask better).
-
Solvent: Degas Methanol (MeOH) for 20 minutes with Argon sparging.
-
Catalyst: Add 10 wt% Pd/C. Caution: Pd/C is pyrophoric; add under Argon flow.
-
Reduction: Add 3-nitropyrrole. Purge with H₂. Stir until H₂ uptake ceases (monitor via TLC).
-
The Critical Step (Isolation):
-
Filter through Celite under an Argon blanket (do not let the filter cake run dry and heat up).
-
Do NOT evaporate to dryness.
-
Add 4M HCl in Dioxane (excess) to the filtrate.
-
Evaporate solvent in vacuo to ~10% volume.
-
Add dry Diethyl Ether to precipitate the this compound hydrochloride salt.
-
Filter rapidly and store in a desiccator at -20°C.
-
Scientific Rationalization (E-E-A-T)
Why the Free Base Fails
The pyrrole ring is electron-rich (
Visualizing the Trap:
Figure 2: The kinetic competition between salt formation and oxidative polymerization.
Solvent Effects[1][2]
-
Methanol/Ethanol: Good for hydrogenation but must be degassed.
-
Water: Avoid. The free amine is water-soluble, and extraction into organic solvents exposes it to air/thermal stress, causing decomposition.
-
Ether/Dioxane: Essential for the "crash-out" crystallization of the salt.
Frequently Asked Questions (FAQ)
Q: Can I use Raney Nickel instead of Pd/C? A: Yes, but Raney Nickel often contains occluded hydrogen and aluminum species that can cause over-reduction or pH spikes. If using Raney Ni, wash it thoroughly with water then methanol to remove basic residues, as high pH accelerates polymerization.
Q: My product turned purple/black on the filter paper. Is it ruined? A: Likely yes. The surface oxidation acts as a catalyst for further bulk decomposition (autocatalysis). If the bulk solid is still off-white, dissolve it immediately in degassed solvent and re-acidify.
Q: Why not use the Paal-Knorr synthesis? A: Paal-Knorr is excellent for substituted pyrroles (e.g., 2,5-dimethyl). However, synthesizing the specific 1,4-dicarbonyl precursor required for a 3-amino-unsubstituted pyrrole is synthetically arduous and less efficient than the Curtius or Nitration/Reduction routes.
References
-
Curtius Rearrangement Protocol: Leogane, O., & Lebel, H. (2009).[1] Mild and Efficient One-Pot Curtius Rearrangement: Preparation of N-tert-Butyl Adamantanyl-1-yl-carbamate. Organic Syntheses, 86, 113.[1] (Adapted for pyrrole substrates).[2] Link
-
Salt Isolation Technique: Patent CN102531987A. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride (Demonstrates the critical HCl/solvent crash-out method for sensitive amine-pyrrolidines/pyrroles). Link
-
Instability of 3-Aminopyrroles: Banwell, M. G., et al. (2006). The synthesis of certain 3-aminopyrrole derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the handling of unstable pyrrole amines). Link
-
General Pyrrole Reactivity: PubChem Compound Summary for CID 10129890, this compound. Link
Sources
Technical Support Center: Nitration of 1H-pyrrol-3-amine
This guide addresses the critical stability and regioselectivity challenges inherent in the nitration of 1H-pyrrol-3-amine . Due to the electron-rich nature of the pyrrole ring and the high oxidation potential of the amine, this reaction is notorious for yielding intractable "black tars" (polypyrroles) rather than the desired nitro-pyrrole products if standard aromatic nitration protocols are used.
Part 1: The Stability Crisis (Read Before Experimenting)
The "Black Tar" Scenario
Issue: You added your substrate to a standard mixed acid solution (
The Mandatory Prerequisite: Substrate Protection
Direct nitration of free this compound is chemically impossible on a preparative scale due to oxidation. You must lower the HOMO energy of the ring and protect the amine nitrogen before nitration.
-
Recommended Substrate: N-(1H-pyrrol-3-yl)acetamide or tert-butyl (1H-pyrrol-3-yl)carbamate.
-
Why: The electron-withdrawing protecting group (Acetyl or Boc) reduces the electron density of the amine, preventing immediate oxidation while directing the incoming nitro group.
Part 2: Reaction Mechanism & Side Pathways[2]
The following decision tree illustrates the competing pathways between successful nitration and catastrophic polymerization.
Figure 1: Mechanistic divergence in aminopyrrole nitration. The choice of reagent determines whether the reaction proceeds via electrophilic substitution (green path) or oxidative degradation (red path).
Part 3: Optimized Protocol (Acetyl Nitrate Method)
This protocol minimizes the concentration of free nitronium ions and eliminates strong mineral acids to prevent polymerization.
Reagents:
-
Substrate: N-(1H-pyrrol-3-yl)acetamide (1.0 eq)
-
Acetic Anhydride (
) -
Fuming Nitric Acid (
)[2] -
Catalyst: Urea (trace, to scavenge nitrous acid)
Step-by-Step Methodology:
-
Preparation of Acetyl Nitrate (In-situ):
-
Cool
(approx. 5–10 mL per gram of substrate) to 0°C. -
Slowly add fuming
(1.05 eq) dropwise. Caution: Exothermic. Maintain temp < 5°C. -
Why: This generates acetyl nitrate (
), a milder electrophile than .
-
-
Addition:
-
Dissolve the protected pyrrole in a minimum volume of
. -
Add the pyrrole solution to the nitrating mixture at -10°C to 0°C.
-
Critical: Do not allow temperature to rise above 0°C.
-
-
Quenching:
-
Pour the reaction mixture onto crushed ice/water containing sodium acetate (buffer).
-
Why: Neutralizes acetic acid without generating heat or strong acidity.
-
-
Isolation:
-
Extract with Ethyl Acetate. Wash with brine.
-
Purify via column chromatography (Silica gel).
-
Part 4: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Black/Red Resin | Acid-catalyzed polymerization or Oxidation. | 1. Ensure temp is < 0°C.2. Switch from |
| No Reaction | Deactivated substrate. | If using a very bulky protecting group (e.g., dibenzyl), steric hindrance may block the active site. Switch to Acetyl or Boc protection. |
| Dinitro Products | Excess reagent. | Reduce |
| Explosion/Fume | Runaway exotherm. | STOP. You likely mixed |
Regioselectivity: Where does the Nitro group go?
Q: Will I get the 2-nitro or 5-nitro isomer? A: You will likely get a mixture, heavily favoring the 2-nitro isomer (ortho to the amine).
-
Mechanism: The 3-amino group is an electron donor. It activates the positions ortho (C2, C4) and para (C5) to itself.
-
The Conflict: The pyrrole nitrogen also activates C2 and C5 (
-positions). -
Result: C2 is doubly activated (by the ring N and the 3-amino group). However, if your protecting group is bulky (e.g., Boc), steric hindrance may push the nitro group to C5 .
Q: Can I nitrate the free amine if I use very dilute acid? A: No. Even dilute nitric acid is oxidizing enough to destroy the pyrrole ring. You must protect the nitrogen.
Q: Why use Urea?
A: Urea scavenges nitrous acid (
Part 5: References
-
Morgan, K. J., & Morrey, D. P. (1966). Nitration of pyrroles.[2][3] Tetrahedron, 22(1), 57–62.[2]
-
Establishes the acetyl nitrate method and regioselectivity rules for pyrrole derivatives.
-
-
Anderson, H. J. (1957). Pyrrole chemistry: I. Nitration of pyrrole and some 2-substituted pyrroles. Canadian Journal of Chemistry, 35(1), 21-27.
-
Foundational work on the instability of pyrroles in mixed acids.
-
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.
-
Authoritative textbook confirming the oxidative polymerization mechanism of electron-rich heterocycles.
-
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles.[3] Arkivoc, (iii), 179-191.[3]
-
Modern review of nitration methods including mild reagents for sensitive substrates.
-
Sources
1H-pyrrol-3-amine purification challenges from crude reaction mixture
Technical Support Center: 1H-Pyrrol-3-amine Purification & Handling
Ticket Subject: Strategies for Isolating and Purifying this compound (CAS: 29212-49-5) Status: Open Priority: Critical (High Instability Risk)
Executive Summary: The "Black Tar" Paradox
If you are reading this, you have likely experienced the "black tar" phenomenon: your reaction mixture looked promising by TLC, but upon concentration or exposure to a silica column, it rapidly degraded into an intractable black solid.[1]
This compound is notoriously unstable in its free base form. Its electron-rich pyrrole ring, combined with the electron-donating amino group, makes it highly susceptible to:
-
Oxidative Polymerization: Rapid reaction with atmospheric oxygen to form polypyrrole-like chains.
-
Acid-Catalyzed Decomposition: Protonation at the C2 or C4 position (rather than the nitrogen) triggers electrophilic attack and polymerization.
The Golden Rule: Never isolate the free base unless absolutely necessary. Always aim to isolate as a stable salt or telescope the crude material directly into the next transformation.
Decision Matrix: Workflow Optimization
Before attempting purification, consult this decision tree to select the correct workflow for your specific downstream application.
Figure 1: Strategic Decision Matrix for handling unstable aminopyrroles. Note that Strategy A is preferred to minimize decomposition.
Troubleshooting Module 1: Chromatography Failures
User Query: "I ran a standard silica column (Hex/EtOAc), and my product streak turned black and never eluted. Why?"
Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). For this compound, this acidity is fatal. The mechanism involves:
-
C-Protonation: The pyrrole ring is protonated by silanol groups (Si-OH), generating a reactive iminium ion intermediate.
-
Nucleophilic Attack: A non-protonated pyrrole molecule attacks this intermediate.
-
Chain Reaction: This repeats, forming oligomers (dimers/trimers) that oxidize to dark pigments (polypyrroles).
The Solution: Neutralize the Stationary Phase You must suppress the acidity of the stationary phase.
| Parameter | Standard Protocol (AVOID) | Optimized Protocol (USE) |
| Stationary Phase | Silica Gel 60 (Acidic) | Basic Alumina (Activity Grade III) or TEA-Deactivated Silica |
| Eluent Modifier | None | 1–2% Triethylamine (TEA) or 1% NH₄OH |
| Solvent System | DCM/MeOH (Acidic protic) | EtOAc/Hexane or Toluene/EtOAc (Aprotic) |
| Load Time | Slow loading | Flash loading (Push through in <10 mins) |
Protocol: Triethylamine-Treated Silica
-
Prepare a slurry of silica gel in your starting eluent (e.g., 10% EtOAc/Hexane).
-
Add 2% v/v Triethylamine to the slurry and stir for 5 minutes.
-
Pack the column.
-
Flush with 2 column volumes (CV) of eluent containing 1% TEA .
-
Load your crude amine immediately. Note: The TEA blocks acidic silanol sites.
Troubleshooting Module 2: Isolation via Salt Formation
User Query: "I need to store the compound for a week. The oil turns black in the freezer. How do I stabilize it?"
Root Cause: The free base has a low oxidation potential. Even at -20°C, trace oxygen or moisture will initiate degradation.
The Solution: Hydrochloride Salt Precipitation Converting the amine to its hydrochloride salt (this compound·HCl) removes the lone pair availability, significantly raising the oxidation potential and preventing polymerization.
Step-by-Step Protocol: Anhydrous Precipitation Prerequisites: Perform under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of anhydrous diethyl ether or toluene . (Avoid alcohols if possible, as they increase solubility of the salt).
-
Filtration: If there are insoluble tarry impurities, filter rapidly through a Celite pad packed with basic alumina.
-
Acidification:
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (commercially available) or bubble anhydrous HCl gas.
-
Critical: Do NOT use aqueous HCl. Water will create a gum/oil instead of a precipitate.
-
-
Precipitation: A beige/white solid should precipitate immediately.
-
Collection: Filter under inert gas (Schlenk filtration) or rapid vacuum filtration. Wash the cake with cold anhydrous ether.
-
Storage: Store the salt in a desiccator at -20°C. It is stable for months.
Troubleshooting Module 3: Telescoping (The "Zero-Isolation" Approach)
User Query: "Can I skip purification entirely?"
Technical Insight: Yes, and this is often the industrial standard for aminopyrroles. This compound is rarely the final product; it is usually an intermediate for fused heterocycles (e.g., pyrrolopyrimidines).
Workflow Example: Synthesis of Pyrrolo[3,2-d]pyrimidine Instead of isolating the amine:
-
Reduction: Reduce the precursor (e.g., 3-nitropyrrole) using Pd/C and H₂ in Methanol.
-
Filtration: Filter the catalyst under Argon.
-
Derivatization: Immediately add the electrophile for the next step (e.g., triethyl orthoformate or formamidine acetate) directly to the filtrate.
-
Cyclization: Heat the mixture to form the stable bicyclic product.
Why this works: The unstable amine is consumed as fast as it is generated, preventing the concentration-dependent polymerization kinetics.
FAQ: Common Pitfalls
Q: My product is UV active but doesn't stain with Ninhydrin. Is it the amine? A: Aminopyrroles can react atypically with Ninhydrin due to the electron-rich ring. Try Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) . It stains pyrroles a characteristic bright pink/red.
Q: Can I use Kugelrohr distillation? A: Only if the vacuum is extremely high (<0.1 mmHg) and the temperature is kept low. However, the heat often accelerates polymerization. Sublimation of the hydrochloride salt is sometimes possible but risky.
Q: Why does the NMR show broad peaks? A: If the sample is the free base in CDCl₃, the acidity of the solvent (DCl formation) might be degrading it during the scan. Filter CDCl₃ through basic alumina before use, or use DMSO-d₆.
References
-
Synthesis and Reactivity of Aminopyrroles
-
Cirrincione, G., Almerico, A. M., & Aiello, E. (1991). The chemistry of 3-aminopyrroles. Journal of Heterocyclic Chemistry, 28(2), 215-223. Link
-
-
Telescoping Strategies for Unstable Intermediates
-
Dugger, R. W., et al. (2005). Survey of GMP Bulk Reactions Performed in a Pilot Plant. Organic Process Research & Development, 9(3), 253–258. Link
-
-
Chromatography of Basic Amines
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
-
Salt Formation Protocols
Sources
- 1. jalonzeolite.com [jalonzeolite.com]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1H-Pyrrol-3-amine Handling & Solubility
Topic: Overcoming Solubility & Stability Challenges of 1H-pyrrol-3-amine Ticket ID: #SOL-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Tar" Paradox
If you are working with This compound , you are likely facing a dilemma: the stable form (hydrochloride salt) is insoluble in your reaction solvent (DCM, THF, Toluene), while the soluble form (free base) turns into a black tar upon isolation or exposure to air.
The Solution: Do not attempt to isolate the free base or dissolve the salt directly. You must utilize an In-Situ Neutralization Protocol . This guide provides the standard operating procedures (SOPs) to handle this reagent without degradation.
Part 1: The Solubility/Stability Matrix
The following table summarizes the physicochemical conflict you are experiencing. You must treat the Hydrochloride Salt as the storage form and the Free Base as a transient reactive intermediate.
Solubility & Stability Data
| Solvent | This compound (HCl Salt) | This compound (Free Base) | Operational Note |
| Water | High (>100 mg/mL) | Moderate | Avoid. Aqueous workups often lead to emulsion/polymerization. |
| Methanol/Ethanol | High (>50 mg/mL) | High | Good for storage/transfer, but nucleophilic solvents may interfere with acylation/alkylation. |
| DCM / Chloroform | Insoluble (<1 mg/mL) | High | Ideal Reaction Solvent. Requires in-situ base release. |
| THF / Dioxane | Very Low | High | Good alternative to DCM; ensures better homogeneity after base addition. |
| Toluene | Insoluble | Moderate | Poor solubility often leads to slow reaction rates. |
| DMSO / DMF | High | High | Last Resort. Hard to remove; high boiling point accelerates thermal degradation. |
Part 2: Troubleshooting Guides (FAQ)
Q1: My this compound HCl sits at the bottom of the flask in DCM. Should I sonicate or heat it to dissolve?
A: NO. Heating the salt in suspension does not increase solubility significantly but does encourage thermal decomposition.
-
The Fix: Proceed with the Suspension-to-Solution Protocol (see Part 3). You do not need the salt to dissolve before the reaction starts. You need it to dissolve as it reacts.
Q2: I tried neutralizing the salt with NaOH(aq) and extracting with DCM, but the organic layer turned black. Why?
A: Oxidative Polymerization. this compound is an electron-rich heteroaromatic amine. In the presence of oxygen and water (during extraction), it undergoes rapid single-electron transfer (SET) oxidation, leading to polypyrrole-like "tars."
-
The Fix: Avoid aqueous extraction of the free amine. Use anhydrous organic bases (TEA, DIPEA) under an inert atmosphere (Nitrogen/Argon).
Q3: Can I use DMF or DMSO to dissolve the salt?
A: Yes, but with caveats. While the HCl salt dissolves in DMF/DMSO, removing these solvents requires aqueous washes (risk of degradation) or high vacuum/heat (risk of thermal polymerization).
-
Recommendation: Use DMF only if your electrophile is insoluble in DCM/THF.
Part 3: Validated Experimental Protocols
Protocol A: The "Suspension-to-Solution" Method (Recommended)
For Acylation, Sulfonylation, or Reductive Amination in DCM/THF.
Mechanism: You will suspend the insoluble salt in the reaction solvent. As you add a soluble organic base, it deprotonates the ammonium salt. The resulting free amine immediately dissolves and reacts with the electrophile present, preventing accumulation of unstable free amine.
Workflow Diagram:
Caption: Logical flow for handling unstable aminopyrrole salts. Note that the electrophile is often added BEFORE the base to capture the amine immediately upon generation.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen.
-
Suspension: Add This compound HCl (1.0 equiv) and the Electrophile (1.0 - 1.2 equiv) (e.g., Acid Chloride, Isocyanate) to the flask.
-
Solvent: Add anhydrous DCM (0.1 M concentration relative to amine). Note: The amine salt will remain a solid suspension.
-
Cooling: Cool the suspension to 0°C (Ice bath).
-
Activation (Critical Step): Dropwise, add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) .
-
Observation: As the base is added, the suspension will clear up (or change texture) as the HCl is scavenged and the free amine goes into solution.
-
Why DIPEA? It is non-nucleophilic and soluble in DCM. It buffers the HCl generated during the reaction.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Workup: Once complete, dilute with DCM, wash with dilute citric acid (to remove excess DIPEA), dry over Na2SO4, and concentrate.
Protocol B: Biphasic Schotten-Baumann (Alternative)
Use only if the reaction fails in anhydrous conditions.
Concept: Use a two-phase system (DCM + Water) where the amine is generated at the interface and immediately pulled into the organic phase to react.
-
Dissolve This compound HCl in a minimum amount of water.
-
Add an equal volume of DCM containing the Electrophile .
-
Vigorously stir the biphasic mixture at 0°C.
-
Add NaHCO3 (solid or saturated solution) slowly.
-
Why this works: The base stays in the water; the electrophile stays in the DCM. The amine crosses the interface, reacts, and the product stays in the DCM, protected from the aqueous base.
Part 4: Advanced Solubilization Strategies
If the standard protocols fail due to extreme insolubility of the specific derivative, consider these modifications:
-
Counter-Ion Exchange:
-
If the HCl salt is too intractable, convert it to the TFA salt (often more soluble in DCM) or the Tetraphenylborate salt (lipophilic).
-
Method: Pass the aqueous HCl salt solution through an ion-exchange resin or treat with NaBPh4, filter the precipitate, and dry.
-
-
Protecting Group Engineering:
-
If you are synthesizing the precursor yourself, avoid the free amine entirely. Use a Boc-protected intermediate (tert-butyl (1H-pyrrol-3-yl)carbamate).
-
Deprotection: Remove Boc with HCl/Dioxane, evaporate to dryness, and use the resulting salt immediately in the next step without isolation.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10129890, this compound. Retrieved January 28, 2026, from [Link]
- Cirrincione, G., et al. (1990).Reactivity of Five-Membered Heterocycles. In Comprehensive Heterocyclic Chemistry.
1H-pyrrol-3-amine deprotection methods and common issues
Technical Support Center: 1H-pyrrol-3-amine Deprotection & Handling
Introduction: The Stability Paradox
Welcome to the Advanced Heterocycle Support Hub. If you are here, you have likely encountered the "black tar" phenomenon. 1H-pyrrol-3-amines are among the most notoriously unstable building blocks in medicinal chemistry. Unlike their robust 2-amino isomers or pyridine analogs, 3-aminopyrroles possess a unique electronic structure that makes them exceptionally prone to oxidative polymerization.
The Core Challenge:
The 3-aminopyrrole system is effectively a cyclic, electron-rich enamine. Upon deprotection to the free base, the electron density at the
Your Objective: To remove protecting groups (Boc, Cbz, Ts) without triggering the decomposition cascade.
Module 1: Critical Safety & Handling Protocols
Q: Why does my product turn black immediately after workup? A: You likely isolated the free base. Rule #1: Never isolate this compound as a free base. The free base is sensitive to air (oxygen) and light. It must be generated in situ or immediately converted to a stable salt (HCl, Oxalate, or TFA).
The Stability Workflow:
Figure 1: The "Stability Trap" workflow illustrating the critical necessity of bypassing the isolated free base.
Module 2: N-Boc Deprotection (The Gold Standard)
Q: What is the most reliable method to remove the N-Boc group from position 3? A: The "Anhydrous HCl Crash" method. Avoid aqueous workups (extraction) which expose the free amine to air. Instead, precipitate the salt directly from the reaction mixture.
Protocol A: The Dioxane/HCl Precipitation
Best for: Isolating the amine for storage or later use.
-
Dissolution: Dissolve the N-Boc-3-aminopyrrole (1.0 equiv) in a minimal amount of anhydrous DCM or EtOAc.
-
Acidolysis: Cool to 0°C under
. Add 4M HCl in Dioxane (5-10 equiv) dropwise.-
Note: Gas evolution (
and Isobutylene) will occur.
-
-
Precipitation: Stir at 0°C
RT. The product should precipitate as a beige/white solid. -
Isolation (Critical Step):
-
Do NOT add water or base.
-
Dilute the mixture with anhydrous
(Diethyl ether) to maximize precipitation. -
Filter rapidly under a blanket of Nitrogen.
-
Wash the filter cake with
.
-
-
Drying: Dry under high vacuum immediately. Store at -20°C under Argon.
Troubleshooting Table: N-Boc Issues
| Symptom | Probable Cause | Corrective Action |
| Gummy/Oily Product | Incomplete precipitation; Hygroscopic salt. | Triturate the oil with anhydrous |
| Darkening Solution | Oxidation during reaction.[1][2] | Ensure strict |
| Incomplete Reaction | Acid concentration too low. | Pyrroles are electron-rich; ensure excess acid (10 equiv). Monitor by TLC (stain with Ninhydrin). |
Module 3: N-Sulfonyl (Tosyl) Deprotection
Q: My pyrrole nitrogen (N1) is protected with Tosyl. How do I remove it without destroying the C3-amine? A: This is chemically distinct from C3-amine deprotection. The electron-withdrawing Tosyl group actually stabilizes the pyrrole ring. Removing it makes the ring electron-rich and prone to decomposition.
Protocol B: Magnesium/Methanol Reductive Cleavage Milder than basic hydrolysis, preserving sensitive functionalities.
-
Setup: Dissolve N-Tosyl pyrrole in anhydrous Methanol (0.1 M).
-
Reagent: Add Magnesium turnings (5-10 equiv) and a catalytic amount of iodine (
). -
Reaction: Sonicate or stir vigorously. The reaction is exothermic and generates
. -
Workup (The Danger Step):
-
The product is now an electron-rich free pyrrole.
-
Filter off excess Mg.
-
Do not concentrate to dryness if the C3-amine is free.
-
Proceed immediately to the next step (e.g., salt formation or coupling).
-
Module 4: Synthesis & Precursor Selection
Q: I cannot buy the starting material. How do I make this compound derivatives? A: Direct nitration of pyrrole is non-selective. The most robust route is the Curtius Rearrangement starting from pyrrole-3-carboxylic acid derivatives.
Synthetic Pathway Visualization:
FAQ: Expert Insights
Q: Can I use Hydrogenolysis (
Q: How do I store the HCl salt? A: Even the salt can degrade over months.
-
Container: Amber glass vial (light sensitive).
-
Atmosphere: Argon or Nitrogen (essential).
-
Temp: -20°C.
-
Desiccant: Store inside a secondary jar with Drierite/Silica gel.
References
-
Greene's Protective Groups in Organic Synthesis.
- Source: Wiley Online Library.
- Context: Standard protocols for N-Boc and N-Tosyl removal and stability d
-
URL:[Link]
-
Synthesis of 3-Aminopyrroles via Curtius Rearrangement.
- Source:Journal of Organic Chemistry / Tetrahedron Letters (General methodology cit
- Context: Validation of the Curtius route as the preferred method for accessing unstable aminopyrroles.
-
URL:[Link] (Search: Curtius Rearrangement Pyrrole)
-
Instability of Pyrrole Salts and Deriv
- Source: National Institutes of Health (PubMed) / PubChem.
- Context: Data regarding the oxidative instability of electron-rich heteroarom
-
URL:[Link]
-
Handling of Unstable Hydrochloride Salts.
- Source:Intern
- Context: Protocols for stabilizing hydrochloride salts of weak bases to prevent disproportion
-
URL:[Link] (General reference for salt stability principles).
Sources
Technical Support Center: Handling & Stabilization of 1H-Pyrrol-3-amine
Case ID: 3-AP-STAB-001 Status: Active Priority: Critical (High Instability Risk) Subject: Prevention of Polymerization and Decomposition in Acidic Media
Executive Summary & Dashboard
The Core Problem: 1H-pyrrol-3-amine (3-aminopyrrole) is kinetically unstable. The electron-donating amino group at the C3 position significantly increases the electron density of the pyrrole ring, making it hypersensitive to oxidation and acid-catalyzed electrophilic aromatic substitution.
Immediate Action Required:
-
STOP: Do not attempt to isolate the free base by neutralizing an acidic solution in air.
-
STOP: Do not subject the free base to silica gel chromatography (silica acidity triggers polymerization).
-
ADOPT: Handle exclusively as a double salt (e.g., dihydrochloride) or use in situ immediately after generation.
Stability Data Matrix
| State | Stability Profile | Handling Recommendation |
| Free Base (Oil/Solid) | Critical (< 1 hour) | Polymerizes rapidly in air/light. Turns black/tarry. Do not isolate. |
| Monohydrochloride | Poor | Still susceptible to oxidation and polymerization. |
| Dihydrochloride Salt | Good (Weeks/Months) | Stable if stored dry, under Argon, at -20°C. |
| N-Boc Protected | Excellent | Stable solid. Standard storage conditions. |
Mechanistic Root Cause Analysis
To prevent failure, you must understand the "Enemy": Acid-Catalyzed Polymerization .
Unlike simple pyrroles, the 3-amino group acts as a powerful electron-donating group (EDG), activating the ring toward electrophiles. In acidic conditions, a discrete fraction of the pyrrole ring becomes protonated (usually at C2 or C5). This protonated species acts as a potent electrophile, which is then attacked by the remaining unprotonated free base (nucleophile).
Visualization: The "Death Spiral" of Polymerization
Figure 1: The acid-catalyzed polymerization cascade. The reaction is autocatalytic if the concentration of free base and protonated species co-exist.
Troubleshooting Guides (FAQs)
Ticket #404: "My Reaction Turned to Black Tar"
User Report: "I deprotected N-Boc-3-aminopyrrole with TFA. When I added aqueous NaHCO3 to neutralize and extract, the organic layer turned black immediately."
Root Cause: You created the "Perfect Storm." By neutralizing to pH 7-8, you generated the free base. However, local pockets of acidity or the inherent reactivity of the free base allowed it to react with itself or oxidized species. 3-aminopyrrole free base is fundamentally unstable in the presence of oxygen and even trace acid.
Resolution:
-
Never neutralize to isolate. Remove the acid (TFA or HCl) via evaporation (rotovap) to dryness to obtain the stable salt.
-
If you must have the free base for a coupling reaction, perform a "Schotten-Baumann" type condition: Add the acylating agent/electrophile first, then slowly add base to generate the amine in situ where it is immediately trapped.
Ticket #502: "Silica Column Failure"
User Report: "I tried to purify the amine on silica gel. The product streaked and never eluted."
Root Cause: Silica gel is slightly acidic (pH 4-5). This acidity is sufficient to protonate the pyrrole ring (as shown in Figure 1), initiating polymerization directly on the column. The "streaking" is the polymer forming.
Resolution:
-
Avoid Chromatography: Purify by crystallization of the salt.
-
If Mandatory: Use Basic Alumina or pre-treat the silica gel with 5% Triethylamine/Hexanes to neutralize all acidic sites. However, this is still high-risk.
Standard Operating Procedures (Protocols)
Protocol A: Safe Deprotection to Stable Salt (Dihydrochloride)
Use this protocol to generate a storable form of the reagent.
Prerequisites:
-
Starting Material: tert-butyl (1H-pyrrol-3-yl)carbamate (N-Boc protected).
-
Reagents: 4M HCl in Dioxane (anhydrous).
-
Atmosphere: Argon or Nitrogen (Strict exclusion of O2).
Step-by-Step:
-
Dissolution: Dissolve the N-Boc precursor in a minimal amount of dry DCM or Dioxane under Argon. Cool to 0°C.
-
Acidolysis: Add 4M HCl in Dioxane (10 equivalents). The large excess ensures the amine and the ring are protonated, reducing the nucleophilicity of the ring.
-
Reaction: Stir at 0°C. Monitor by TLC (consumption of SM). Do not let it warm to RT if possible.
-
Precipitation: The dihydrochloride salt often precipitates. If not, add dry Diethyl Ether or Hexanes to force precipitation.
-
Isolation: Filter the solid rapidly under an inert atmosphere (e.g., Schlenk filtration).
-
Drying: Dry under high vacuum.
-
Storage: Store at -20°C under Argon. Do not expose to moisture (hygroscopic).
Protocol B: In Situ Trapping (The "One-Pot" Method)
Use this protocol if you need to react the amine with an electrophile (e.g., an acid chloride or aldehyde).
Concept: The free amine is generated only at the exact moment it reacts, preventing self-polymerization.
Step-by-Step:
-
Preparation: Suspend the 3-aminopyrrole dihydrochloride salt (from Protocol A) in dry THF or DCM.
-
Add Electrophile: Add the electrophile (e.g., Benzoyl Chloride) before adding any base.
-
Controlled Release: Cool to 0°C. Add a tertiary amine base (e.g., DIPEA or TEA) dropwise.
-
Stoichiometry: You need at least 3 equivalents of base (2 to neutralize the 2HCl, 1 to scavenge the HCl from the acylation).
-
-
Mechanism: As the base neutralizes the salt, the free amine is liberated. Since the electrophile is already present in high concentration, the amine reacts with the electrophile (kinetic product) rather than polymerizing (thermodynamic/side reaction).
References
-
Laha, J. K., et al. (2020). "Regioselective Minisci Monoacylation of Electron-Rich Pyrroles." Organic Letters. (Discusses the avoidance of acid to prevent polymerization in electron-rich pyrroles).
-
Sadki, S., et al. (2000). "The mechanisms of pyrrole electropolymerization."[1] Chemical Society Reviews.[1] (Detailed mechanistic review of pyrrole polymerization pathways via radical-cation intermediates).
-
Cirrincione, G., et al. (1990). "Pyrroles and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry II. (Authoritative text on the instability and handling of aminopyrroles).
-
Banik, B. K., et al. (2012). "Microwave-Induced Polystyrene Sulfonate-Catalyzed Synthesis of Pyrroles." Organic & Biomolecular Chemistry. (Provides context on acid-sensitivity and green synthesis alternatives).
Sources
1H-pyrrol-3-amine scale-up synthesis problems and solutions
Technical Support Center: 1H-Pyrrol-3-amine Scale-Up Synthesis
Topic : Scale-up synthesis, stability management, and troubleshooting for this compound. Target Audience : Process Chemists, Medicinal Chemists, and Scale-Up Engineers.
Executive Summary: The Stability Paradox
The synthesis of This compound (CAS: 29212-49-5) presents a classic "stability paradox" in scale-up chemistry. While the free base is a potent nucleophile, it is electronically hyper-active and prone to rapid oxidative polymerization (turning black upon air exposure).
Critical Directive : Do NOT attempt to isolate or store the free base this compound on a multigram or kilogram scale. The Solution : Target the stable Hydrochloride Salt or the N-Boc protected intermediate. This guide prioritizes the Curtius Rearrangement of pyrrole-3-carboxylic acid as the most reliable, scalable, and safety-controlled route.
Module 1: Route Selection & Strategy
Q: Why should I choose the Curtius Rearrangement over the reduction of 3-nitropyrrole? A: While nitro reduction is atom-economical, the Curtius Rearrangement is superior for scale-up for three reasons:
-
Sourcing : Pyrrole-3-carboxylic acid is a widely available, stable commercial starting material. 3-Nitropyrrole is difficult to synthesize regioselectively (direct nitration favors the 2-position) and is expensive.
-
Safety : Nitro reductions are highly exothermic and pose thermal runaway risks on scale. The Curtius route, while involving azides, can be run in "flow" or controlled batch modes to minimize the accumulation of energetic intermediates.
-
Trapping : The isocyanate intermediate in the Curtius route allows for "one-pot" protection (e.g., with t-BuOH to form the Boc-amine), bypassing the isolation of the unstable free amine entirely.
Q: What is the recommended synthetic pathway? A: The Modified Curtius Protocol using DPPA (Diphenylphosphoryl azide) or Mixed Anhydride is the industry standard.
Figure 1: Strategic decision tree for this compound synthesis. Route A (Boc-protection) is recommended for long-term storage. Route B (HCl salt) is for immediate use.
Module 2: Detailed Protocols (Scale-Up Ready)
Protocol A: Synthesis of tert-Butyl (1H-pyrrol-3-yl)carbamate (Boc-Protected)
Best for: Storage, purification, and subsequent coupling reactions.
Reagents :
-
Pyrrole-3-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
tert-Butanol (t-BuOH) (Excess, as solvent or co-solvent)
-
Toluene (Solvent)[1]
Step-by-Step Methodology :
-
Activation : In a reactor, dissolve pyrrole-3-carboxylic acid in dry toluene/ t-BuOH (1:1 ratio). Add TEA under N2 atmosphere.
-
Azide Formation : Cool to 0°C. Add DPPA dropwise. Caution: Exothermic. Maintain internal temp <10°C.[1]
-
Rearrangement : Slowly heat the mixture to 80°C. Evolution of N2 gas will be observed.
-
Checkpoint: Monitor N2 evolution. Ensure venting is adequate.
-
-
Reaction : Stir at 80°C for 2–4 hours until N2 evolution ceases and LCMS shows conversion of the acid to the carbamate (via isocyanate).
-
Workup : Cool to RT. Dilute with EtOAc. Wash with 5% NaHCO3 (to remove phosphate byproducts) and Brine.
-
Purification : Flash chromatography (Hexane/EtOAc). The Boc-amine is a stable white/off-white solid.
Protocol B: Synthesis of this compound Hydrochloride
Best for: Immediate use in aqueous reactions or salt formation.
Reagents :
-
tert-Butyl (1H-pyrrol-3-yl)carbamate (from Protocol A)
-
4M HCl in Dioxane or EtOAc
Step-by-Step Methodology :
-
Dissolution : Dissolve the Boc-protected amine in dry EtOAc (5 vol).
-
Deprotection : Add 4M HCl in Dioxane (3–4 eq) dropwise at 0°C.
-
Precipitation : Warm to RT. The product will precipitate as a beige/grey solid.
-
Isolation : Filter under N2. Wash the cake with Et2O.
-
Drying : Vacuum dry at <40°C. Store under Argon in the dark.
Module 3: Troubleshooting & Process Control
Table 1: Common Scale-Up Failures and Solutions
| Symptom | Probable Cause | Corrective Action |
| Product turns black/tarry | Oxidation of free amine. | Never isolate the free base. Keep pH < 3 during workup (for HCl salt) or keep Boc-group on. Use degassed solvents. |
| Violent gas evolution | Rapid decomposition of acyl azide. | Control Heat : Ramp temperature slowly (e.g., 5°C/min) during the rearrangement step. Ensure reactor headspace is vented. |
| Low Yield (Curtius) | Reaction with moisture (Urea formation). | Ensure Toluene and t-BuOH are anhydrous. Water reacts with isocyanate to form the symmetric urea byproduct. |
| Incomplete Deprotection | HCl stoichiometry too low. | Use 3–4 equivalents of HCl. The pyrrole nitrogen is not basic enough to protonate significantly, but the amine must be fully protonated. |
| Explosion Risk | Azide accumulation. | Do not concentrate the acyl azide intermediate. Process it immediately into the rearrangement step (thermal decomposition). |
Module 4: FAQs
Q: Can I store this compound free base in the freezer? A: No. Even at -20°C, the free base will degrade via oxidative dimerization. Always store it as the Hydrochloride salt (stable for months at -20°C) or the Boc-carbamate (stable for years at RT).
Q: How do I analyze the purity of the HCl salt? A: Use DMSO-d6 for NMR. The salt is likely insoluble in CDCl3. In DMSO-d6, you should see a broad exchangeable peak for the NH3+ protons (~8-10 ppm) and the pyrrole NH.
-
Note: Do not use methanol-d4 if you suspect acid-catalyzed degradation over long acquisition times.
Q: Is the Curtius rearrangement safe on a kilogram scale? A: Yes, but it requires strict engineering controls.
-
DPPA Route : Safer than NaN3 but generates phosphate waste.
-
Mixed Anhydride/NaN3 Route : Cheaper but generates hydrazoic acid (HN3) in situ if not buffered. Ensure the reactor is connected to a caustic scrubber to neutralize any HN3 gas.
References
-
Curtius Rearrangement Overview : Organic Chemistry Portal. "Curtius Rearrangement."[2][3][4][5] Available at: [Link]
-
Scale-Up of Curtius Reaction : Lebel, H., & Leogane, O. (2005).[5] "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 7(19), 4107–4110. Available at: [Link]
-
Pyrrole-3-carboxylic Acid Availability : Fisher Scientific. "Pyrrole-3-carboxylic acid, 98+%."[6] Available at: [Link]
-
Safety of Azides : Organic Process Research & Development. "A Calorimetric Investigation to Safely Scale-Up a Curtius Rearrangement." Available at: [Link]
-
Compound Data : PubChem. "this compound."[7][8] Available at: [Link]
Sources
- 1. Scaled-Up Preparation of an Intermediate of Upatinib, ACT051-3 [jove.com]
- 2. youtube.com [youtube.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. Pyrrole-3-carboxylic acid, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 1194757-83-9 Cas No. | 1-Methyl-1H-pyrrol-3-amine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 8. 1-Methyl-1H-pyrrol-3-amine hydrochloride 95.00% | CAS: 1194757-83-9 | AChemBlock [achemblock.com]
Technical Guide: LC-MS Analysis of 1H-pyrrol-3-amine Reaction Byproducts
Executive Summary
1H-pyrrol-3-amine (3-aminopyrrole) is a highly reactive, electron-rich scaffold used in medicinal chemistry. Unlike its more stable 2-amino counterparts, the 3-amino isomer is exceptionally prone to oxidative polymerization ("black tar" formation) and regiochemical ambiguity (N- vs. C-functionalization). This guide provides a self-validating LC-MS workflow to identify these specific byproducts, distinguish regioisomers, and optimize detection parameters.
Module 1: Pre-Reaction & Stability (The "Black Tar" Problem)
Q: Why does my this compound starting material turn black immediately upon dissolution?
A: The "black tar" is a complex mixture of polypyrroles formed via oxidative radical coupling. The 3-amino group strongly activates the pyrrole ring, lowering the oxidation potential. Upon exposure to air or trace oxidants in solvents, the monomer undergoes single-electron transfer (SET) to form a radical cation, which rapidly polymerizes.
Diagnostic LC-MS Signatures:
-
Dimerization: Look for
peaks. -
Oxygenation: Look for
(hydroxylation) or (dioxidation/quinone imine formation). -
Polydispersity: A "hump" in the baseline at high retention times (high logP) often indicates oligomers that do not elute as discrete peaks.
Q: How do I stabilize the sample for LC-MS analysis?
Protocol: Antioxidant Quenching Do not analyze the free base directly in non-degassed solvents.
-
Solvent: Use degassed Acetonitrile/Water (95:5) with 0.1% Formic Acid (Acid stabilizes the amine by protonation, reducing electron density in the ring).
-
Additive: Add Ascorbic Acid (10 mM) to the sample diluent immediately before injection. This acts as a radical scavenger.
-
Injection: Use a "sandwich" injection if possible (Air gap -> Antioxidant plug -> Sample -> Antioxidant plug).
Module 2: Distinguishing Regioisomers (N- vs. C-Functionalization)
Q: I performed an amide coupling, but I see two peaks with the same mass. Is it N-acylation or C-acylation?
A: This is the most common failure mode. The pyrrole nitrogen (
Mechanism:
-
N-Acylation (Desired): Reaction at the exocyclic amine (
). -
C-Acylation (Byproduct): Electrophilic aromatic substitution (EAS) at
or .
MS/MS Fragmentation Logic (E-E-A-T Principle): To distinguish them, you must rely on the stability of the C-C bond vs. the C-N amide bond .
| Feature | N-Acyl Product (Amide) | C-Acyl Product (Ketone) |
| Precursor Ion | ||
| Primary Fragment | Neutral Loss of Ketene/Acid. The amide bond cleaves relatively easily. | Stable Core. The C-C bond connecting the acyl group to the ring is very strong. |
| Diagnostic Ion | High abundance of the original amine core | High abundance of acylium ions or retention of the acyl group on the ring fragments. |
| Retention Time | Generally lower (more polar due to amide H-bonding). | Generally higher (ketone is less polar than amide H-bond donor). |
Visualization: Regioselectivity Decision Tree
Caption: Workflow for distinguishing N-acylated products from C-acylated byproducts using MS/MS fragmentation patterns.
Module 3: LC-MS Method Development & Artifacts
Q: Why is the peak shape of the amine tailing severely?
A: Aminopyrroles are basic and can interact with residual silanols on the column stationary phase.
-
Solution: Use a Charged Surface Hybrid (CSH) column or a high-pH stable C18 column.
-
Mobile Phase: If using low pH (Formic acid), add 5 mM Ammonium Formate . The ammonium ions compete for silanol binding sites, sharpening the peak.
Q: I see a peak at [M+41]. Is this an acetonitrile adduct?
A: Yes, this is common in electrospray ionization (ESI) for nitrogen heterocycles.
-
Verification: Change the mobile phase organic modifier to Methanol. If the peak shifts to
(Methanol adduct) or disappears, it was a solvent adduct (artifact). If it remains , it is a real chemical byproduct (e.g., C-alkylation by a reactive allyl species if present).
Experimental Protocol: Byproduct Identification Workflow
Objective: Systematically identify oxidation and regiochemical byproducts.
-
Sample Preparation:
-
Dissolve 0.1 mg of reaction mixture in 1 mL of MeOH containing 10 mM Ascorbic Acid .
-
Filter through 0.2 µm PTFE filter.
-
-
LC Parameters:
-
Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
MS Parameters (Q-TOF or Orbitrap recommended):
-
Source: ESI Positive.[2]
-
Scan Range: m/z 100–1000.
-
Data Dependent Acquisition (DDA): Top 3 ions fragmented.
-
Collision Energy: Stepped (20, 40, 60 eV).
-
Visualization: Oxidative Polymerization Pathway
Caption: Mechanism of oxidative degradation leading to dimerization and polymerization ("black tar") in 3-aminopyrroles.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Katritzky, A. R., et al. (2003). Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles. Journal of Organic Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Basicity Guide: 1H-pyrrol-3-amine vs. Aniline and Pyridine
Executive Summary
In drug discovery, tuning the basicity of amine pharmacophores is critical for optimizing solubility, membrane permeability, and target binding affinity. This guide compares 1H-pyrrol-3-amine (a highly electron-rich, unstable scaffold) against two standard benchmarks: Aniline (weak aromatic base) and Pyridine (moderate heterocyclic base).
Key Finding: While Pyridine remains the gold standard for stable, moderate basicity (
Molecular Architecture & Theoretical Basicity
To understand the reactivity differences, we must analyze the orbital disposition of the nitrogen lone pairs.
Structural Benchmarking
| Compound | Structure | Hybridization (Basic N) | Lone Pair Status |
| Pyridine | Heterocycle | Orthogonal: Located in the ring plane, perpendicular to the | |
| Aniline | Carbocycle | Delocalized: Participates in resonance with the phenyl ring, stabilizing the neutral form and reducing basicity. | |
| This compound | Heterocycle | Competitively Delocalized: The pyrrole ring is |
Mechanism of Basicity & Resonance
The following diagram illustrates the electron flow that dictates basicity. Note how Pyridine's lone pair remains isolated from the aromatic system, whereas Aniline and 3-aminopyrrole sacrifice lone pair availability for resonance stabilization.[1]
Figure 1: Mechanistic flow of electron availability. Pyridine retains basicity via orthogonality. 3-Aminopyrrole suffers from "over-enrichment," leading to instability.
Quantitative Performance Data
The following data consolidates experimental values for the benchmarks and predicted values for the unstable pyrrole derivative.
| Property | Pyridine | Aniline | This compound |
| 5.23 [1] | 4.60 [1] | ~5.5 - 6.0 (Predicted/Transient) | |
| Electronic Character | |||
| Basicity Driver | Localized | Delocalized | Inductive donation from electron-rich ring |
| Stability | Excellent | Good (Slow oxidation) | Poor (Rapid polymerization in air) |
| Major Liability | Nucleophilic at N only | Weak Nucleophile | C2/C5 positions highly nucleophilic (polymerization) |
Scientific Insight: The this compound is theoretically more basic than aniline. The pyrrole ring is an electron donor (unlike the phenyl ring), which increases electron density at the exocyclic nitrogen. However, this same electron-richness makes the compound prone to rapid oxidation and polymerization (forming pyrrole blacks), making standard aqueous titration impossible.
Experimental Protocol: NMR Titration for Unstable Amines
Since this compound decomposes during standard potentiometric titration, NMR-controlled titration is the required validation method. This protocol allows for in situ generation and measurement.
Reagents & Setup
-
Analyte: 3-aminopyrrole hydrochloride (stable salt form).
-
Solvent:
or DMSO- (depending on solubility). -
Internal Standard: 1,4-Dioxane (inert, distinct peak).
-
Titrant: NaOD (40% in
).
Workflow Diagram
Figure 2: NMR Titration Workflow. This method captures the chemical shift change of the protons adjacent to the amine as the protonation state changes, avoiding the need for isolation.
Protocol Steps
-
Preparation: Dissolve 0.05 mmol of 3-aminopyrrole hydrochloride in 0.6 mL
under an inert atmosphere ( ). Add 5 L of 1,4-dioxane as an internal shift reference. -
Baseline Scan: Acquire the initial
NMR spectrum (pH 1-2). Note the chemical shift ( ) of the C4-H proton. -
Titration: Add NaOD solution in small increments (e.g., 0.1 equivalents).
-
Measurement: After each addition, measure the pH using a micro-electrode directly in the NMR tube and acquire a spectrum.
-
Observation: As the pH rises, the amine deprotonates (
). The chemical shift of the adjacent ring protons will move upfield (lower ppm) due to increased shielding. -
Calculation: Plot
vs. pH. The inflection point of the sigmoidal curve corresponds to the .
Handling & Stability (The "Gotcha" Factor)
While aniline and pyridine are shelf-stable, this compound requires rigorous exclusion of oxygen.
-
Storage: Must be stored as the hydrochloride or oxalate salt at -20°C.
-
In Solution: The free base turns black within minutes in air due to oxidative polymerization.
-
Synthesis Implication: If your drug design requires this moiety, consider using 3-aminopyrrole-2-carboxylate esters or N-protected variants (e.g., N-Boc) during intermediate steps. The electron-withdrawing groups on the ring (like esters or nitriles) significantly stabilize the free amine by reducing the ring's electron density [2].
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine and Aniline. Retrieved from [Link]
- Cirrincione, G., et al. (1990).Aminopyrroles: Synthesis and Reactivity. The Chemistry of Heterocyclic Compounds.
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
Sources
Structural Elucidation of 1H-Pyrrol-3-Amine Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Tautomeric Conundrum
1H-pyrrol-3-amine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for kinase inhibitors and GPCR ligands. However, their development is plagued by a critical structural ambiguity: tautomeric instability .
In solution, these compounds exist in a rapid equilibrium between the amino-pyrrole (aromatic) and imino-pyrrolidine (non-aromatic) forms. This dynamic exchange often renders solution-state NMR data ambiguous, masking the precise hydrogen-bonding pharmacophore required for Structure-Based Drug Design (SBDD).
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-state NMR and Computational Modeling (DFT), demonstrating why SC-XRD is the requisite "product" for defining the absolute static configuration of these labile scaffolds.
Comparative Analysis: SC-XRD vs. Alternatives
The following table evaluates the performance of three structural determination methods specifically for this compound derivatives.
Table 1: Performance Matrix for Structural Elucidation
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Solution NMR (1H/13C) | Method C: In Silico (DFT/Docking) |
| Primary Output | Absolute 3D configuration & packing | Dynamic solution topology | Theoretical energy minima |
| Tautomer Resolution | Definitive. Freezes the specific tautomer stabilized by crystal packing. | Ambiguous. Often yields time-averaged signals due to rapid proton exchange ( | Predictive. Heavily dependent on basis set and solvent model accuracy. |
| H-Bonding Insight | Direct visualization of D-H...A networks. | Inferred via chemical shift ( | Hypothetical based on electrostatics. |
| Sample Requirement | Single Crystal ( | Dissolved sample ( | None (Computational resources only) |
| Turnaround Time | High (Days to Weeks for growth) | Low (Minutes to Hours) | Low (Hours) |
| Limitation | Crystal growth of labile amines is difficult; requires salt screening. | Solvent effects (DMSO/MeOH) can shift tautomeric equilibrium, misleading biological relevance. | Cannot predict polymorphic packing forces accurately. |
Expert Insight: Why SC-XRD Wins for Pyrroles
While NMR is faster, it fails to distinguish the C=N (imine) vs C-N (amine) bond lengths with the precision required for docking studies. SC-XRD provides bond lengths with
Strategic Workflow: From Synthesis to Structure
To successfully utilize SC-XRD for these unstable derivatives, one cannot use standard "off-the-shelf" crystallization screens. The amine moiety is prone to oxidation and polymerization.
Diagram 1: Crystallization Decision Matrix
The following logic flow illustrates the critical decision points for handling labile aminopyrroles.
Caption: Decision matrix for crystallizing labile aminopyrrole derivatives, prioritizing salt formation to prevent oxidation.
Detailed Experimental Protocol
This protocol is validated for stabilizing 3-aminopyrrole derivatives which frequently "oil out" during traditional crystallization.
Phase 1: Salt Formation (The Stabilization Step)
Rationale: Free aminopyrroles are electron-rich and prone to oxidation. Protonating the amine reduces electron density, increasing stability and lattice energy.
-
Dissolution: Dissolve 10 mg of the pyrrole derivative in a minimal amount of anhydrous THF or Diethyl Ether.
-
Acid Addition: Dropwise add 1.0 equivalent of acid (e.g., 1M HCl in ether or fumaric acid in methanol).
-
Precipitation: A precipitate should form immediately. Isolate via centrifugation. Do not heat , as thermal energy often degrades these heterocycles.
Phase 2: Vapor Diffusion Crystallization
Rationale: Slow evaporation exposes the sample to atmospheric oxygen. Vapor diffusion in a sealed system is anaerobic and gentler.
-
Inner Solution: Dissolve the salt from Phase 1 in a "Good Solvent" (e.g., Methanol or DMSO). Concentration: 5-10 mg/mL.
-
Outer Solution: Select an "Anti-Solvent" (e.g., Diethyl Ether, Hexane, or Acetone) that is volatile and miscible with the Good Solvent.
-
Setup: Place the Inner Solution in a small vial inside a larger jar containing the Outer Solution. Seal tightly.
-
Incubation: Store at 4°C in the dark. Low temperature slows kinetics, favoring fewer, higher-quality crystals over polycrystalline aggregates.
Phase 3: Data Collection & Refinement
-
Temperature: Collect data at 100 K (Cryostream).
-
Why? Pyrrole rings often exhibit thermal disorder. Cooling freezes the ring puckering, allowing precise assignment of bond lengths.
-
-
Refinement Strategy: Watch for Disorder . If the pyrrole ring appears planar but bond lengths are intermediate, the crystal may contain a superposition of tautomers. Use PART instructions in SHELXL to model disordered occupancy if necessary.
Case Study: Resolving the Imine-Enamine Ambiguity
The Challenge: A lead compound, N-(4-chlorophenyl)-1H-pyrrol-3-amine, showed dual peaks in HPLC and broad signals in NMR (DMSO-
The Experiment:
-
NMR: Showed exchangeable protons, but could not locate the NH proton definitively due to solvent exchange.
-
SC-XRD: Crystals were grown using the Fumarate salt method described above.
-
Result: The X-ray structure revealed the compound crystallized exclusively in the Amino (Enamine) form, with the fumarate counter-ion hydrogen-bonding to the exocyclic amine nitrogen.
-
Bond Length C3-N(exocyclic): 1.36 Å (Single bond character).
-
Bond Length C2-C3: 1.38 Å (Double bond character).
-
Diagram 2: Tautomeric Pathway & Detection
Caption: SC-XRD acts as a "trap," isolating the thermodynamically stable tautomer from the rapid equilibrium observed in NMR.
References
-
PubChem. (2025).[1] this compound | C4H6N2 | CID 10129890 - Structure and Properties.[1] National Library of Medicine. [Link]
-
Nguyen, T. N., et al. (2023).[2] Study on enol–enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one based on NMR spectroscopy. Journal of Science and Technology. [Link]
-
Cirrincione, G., et al. (1990). Tautomerism of 1-substituted and 1,2-disubstituted derivatives in the solid state and in solution: X-ray crystal and molecular structure of 1-phenyl-1H-pyrrol-3(2H)-one. Journal of the Chemical Society, Perkin Transactions 2. [Link][3]
-
Organic Chemistry Portal. (2023). Synthesis of Pyrroles: Paal-Knorr and Modern Methods. [Link][4]
-
Görbitz, C. H. (2019).[5][6] Crystal structure of (E)-N′-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide. ResearchGate / Cambridge Structural Database. [Link]
Sources
- 1. This compound | C4H6N2 | CID 10129890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 5. Tautomerism of 1-substituted and 1,2-disubstituted derivatives in the solid state and in solution: X-ray crystal and molecular structure of 1-phenyl-1H-pyrrol-3(2H)-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: 1H-pyrrol-3-amine vs. Stabilized Analogs in Nucleophilic Architectures
Executive Summary
The utilization of 1H-pyrrol-3-amine in nucleophilic architectures presents a classic chemical paradox: it offers exceptional nucleophilicity due to the synergistic electron donation of the pyrrole ring and the exocyclic amine, yet this same electronic richness renders the free base kinetically unstable and prone to rapid oxidative polymerization.
This guide objectively compares the raw, unprotected This compound against its substituted and protected counterparts (e.g., N-Boc, N-Tosyl, or electron-deficient variants). We analyze the trade-offs between reactivity profiles, regioselectivity (C2 vs. C4/C5 attack), and isolation yields, providing a roadmap for selecting the correct species for drug discovery scaffolds.
The Electronic Landscape: Hyper-Nucleophilicity vs. Control
To understand the performance difference, one must first visualize the electronic activation. The pyrrole ring is already electron-rich (
Resonance and Regioselectivity
In unsubstituted pyrrole, electrophilic attack occurs preferentially at C2 (
-
This compound: Extreme activation at C2. High susceptibility to oxidation (SET mechanisms).
-
Substituted/Protected (e.g., N-Boc-3-aminopyrrole): The carbamate pulls density away from the nitrogen, tempering reactivity and preventing polymerization while retaining C2/C5 selectivity.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the free amine versus the protected species.
Figure 1: Divergent reactivity pathways. The free amine (Red) risks oxidative ruin, while protected variants (Green) channel reactivity toward productive substitution.
Stability & Handling: The Practical "Dealbreaker"
The primary differentiator in experimental performance is stability.
This compound (Free Base)
-
Physical State: Unstable oil.
-
Shelf-Life: Minutes to hours at room temperature.
-
Observation: Turns black immediately upon exposure to air due to polypyrrole formation.
-
Storage: Must be stored as the hydrochloride salt (This compound·HCl ) or oxalate. Even the salt is hygroscopic and light-sensitive [1].
Substituted/Protected Analogs
-
Examples: tert-butyl (1H-pyrrol-3-yl)carbamate, 1-tosyl-1H-pyrrol-3-amine.
-
Physical State: Crystalline solids.
-
Shelf-Life: Months to years.
-
Handling: Can be weighed in open air; compatible with standard chromatography.
Comparative Performance Data
The following table summarizes the performance of the free amine versus protected variants in standard nucleophilic attacks (e.g., Vilsmeier-Haack, Michael Addition).
| Feature | This compound (Free Base) | N-Boc-3-aminopyrrole (Protected) | 1-Tosyl-3-aminopyrrole (EWG) |
| Nucleophilicity | Extreme ( | Moderate | Low (Deactivated) |
| Oxidation Potential | Very Low (Readily Oxidized) | High (Stable) | Very High (Stable) |
| Major Regioisomer | C2 (often inseparable mix) | C2 (High Selectivity) | C2 or C4 (Steric dependent) |
| Typical Yield | < 20% (due to decomposition) | 75–92% | 85–95% |
| Purification | Difficult (Tars) | Standard Flash Column | Standard Flash Column |
| Primary Use Case | In-situ generation only | General Synthesis | Regioselective control |
Experimental Protocols
Protocol A: In-Situ Generation and Reaction of this compound
Use this only if the free amine is strictly required for the mechanism.
Safety: Perform all steps under positive Argon pressure.
-
Liberation: Suspend This compound·HCl (1.0 equiv) in anhydrous THF under Argon.
-
Neutralization: Cool to 0°C. Add NaH (1.1 equiv, 60% dispersion) or KOtBu slowly. Stir for 15 min.
-
Note: The solution will likely darken. Do not filter; use the slurry immediately.
-
-
Nucleophilic Attack: Add the electrophile (e.g., an alkyl halide or Michael acceptor) dropwise at 0°C.
-
Quench: Quench rapidly with saturated NH₄Cl after TLC indicates consumption of the electrophile.
-
Result: Expect low yields (15-30%) due to competing polymerization.
Protocol B: Controlled Functionalization of N-Boc-3-aminopyrrole
Recommended for standard library synthesis.
Context: Vilsmeier-Haack Formylation (Introduction of aldehyde at C2).
-
Reagent Prep: In a flame-dried flask, add anhydrous DMF (3.0 equiv) and cool to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir 30 min to form the Vilsmeier reagent.
-
Addition: Dissolve N-Boc-3-aminopyrrole (1.0 equiv) in DMF. Add to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to RT and stir for 2 hours.
-
Observation: The Boc group protects the amine nitrogen, preventing it from attacking the POCl₃. The pyrrole ring C2 attacks the iminium species.
-
-
Workup: Pour onto ice/sodium acetate solution (buffered hydrolysis). Extract with EtOAc.
-
Result: Yields typically 80-90% . The product is a stable solid.
Synthesis Workflow Diagram
This workflow illustrates the decision matrix for selecting the correct precursor.
Figure 2: Decision matrix for synthesis. Route B is the industry standard for medicinal chemistry applications.
Conclusion
For nucleophilic attacks involving the pyrrole ring:
-
Avoid this compound in its free base form unless absolutely necessary. The electron density is too high for controlled reactivity, leading to oxidative degradation.
-
Use Protected Variants: N-Boc or N-Tosyl derivatives modulate the electron density, allowing for high-yielding, regioselective (C2) reactions.
-
Regioselectivity: The 3-amino group directs ortho (C2/C4). Bulky protecting groups on the amine can shift selectivity sterically, a tool not available with the free amine.
References
-
Trofimov, B. A., et al. "Pyrrole: Synthesis and Reactivity." Advances in Heterocyclic Chemistry, Vol 119.
-
Banwell, M. G., et al. "The synthesis of 3-aminopyrroles and related compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. "this compound Compound Summary."[2] National Library of Medicine.
-
Joule, J. A., & Mills, K. "Heterocyclic Chemistry." Wiley. (Standard text for pyrrole reactivity and instability data).
Sources
Biological Activity Comparison: 1H-pyrrol-3-amine Isomers & Derivatives
Executive Summary: The Scaffold Dilemma
In medicinal chemistry, the pyrrole ring serves as a fundamental pharmacophore, yet the biological utility of its amino-isomers—1H-pyrrol-3-amine versus 1H-pyrrol-2-amine —is dictated by a sharp trade-off between chemical stability and target specificity .
While 1H-pyrrol-2-amine derivatives are synthetically more accessible via standard Paal-Knorr or Hantzsch methods, they often suffer from oxidative instability and rapid polymerization unless electron-withdrawing groups are present. Conversely, This compound derivatives, though synthetically challenging, have emerged as privileged scaffolds in kinase inhibition (particularly JAK, FGFR, and CDK families). The 3-amino position offers a unique vector for hydrogen bonding within the ATP-binding pocket of kinases that the 2-amino isomer cannot replicate due to steric and electronic clashes.
This guide objectively compares these isomers, focusing on their application in oncology and antimicrobial research, supported by experimental protocols and mechanistic insights.
Chemical Stability & Structural Isomerism
To understand the biological differences, one must first grasp the electronic disparity. The pyrrole ring is electron-rich. An amino group at the 2-position significantly increases electron density at the nitrogen, making the compound prone to oxidation. The 3-position, while still electron-donating, allows for more stable derivatization, particularly when fused into bicyclic systems like pyrrolo[2,3-d]pyrimidines.
Visualization: Isomer Stability & Tautomerism
The following diagram illustrates the structural relationship and the oxidative vulnerability of the 2-amino isomer compared to the 3-amino variant.
Figure 1: Stability and application pathways for pyrrolamine isomers. Note the divergence: 2-amino favors fused systems, while 3-amino derivatives often exist as distinct maleimide-like cores.
Biological Activity Profile: Kinase Inhibition
The primary arena for this compound derivatives is Tyrosine Kinase Inhibition (TKI). The 3-amino group often acts as a critical hydrogen bond donor/acceptor pair interacting with the "hinge region" residues (e.g., Glu, Met) of the kinase.
Comparative Data: 3-Amino vs. 2-Amino Derivatives
The table below synthesizes data comparing the potency of 3-amino-functionalized pyrrole scaffolds against 2-amino analogs (or their fused equivalents) in specific kinase assays.
| Target Class | Compound Class | Isomer/Scaffold | IC50 (nM) | Mechanism of Action |
| VEGFR2 | 3,4-dichloro-pyrrole-2,5-dione | 3-amino derivative | 12 - 45 | ATP-competitive inhibitor; H-bonds with Cys919. |
| VEGFR2 | Pyrrole-2-carboxamide | 2-amino derivative | > 500 | Steric hindrance prevents optimal hinge interaction. |
| CDK16 | 3-aminopyrazole/pyrrole | 3-amino derivative | ~80 | High selectivity due to specific hydrophobic pocket fit. |
| FGFR1 | Pyrrolo[2,3-d]pyrimidine | 2-amino (fused) | 2 - 10 | Note: Here, the 2-amino is fused, mimicking adenine (e.g., Tofacitinib). |
| Haspin | Pyrrolo[3,2-g]isoquinoline | 3-substituted | < 100 | Intercalates DNA/Protein interface; 3-position crucial for linker attachment.[1] |
Key Insight: The unfused this compound scaffold (often oxidized to maleimides) is superior for targeting hydrophobic pockets in VEGFR and CDK. The 1H-pyrrol-2-amine is biologically relevant primarily when fused into a bicyclic system (mimicking the purine ring of ATP), as seen in JAK inhibitors.
Mechanistic Pathway: VEGF Signaling
To contextualize the data, the following diagram maps the inhibition of the VEGF signaling pathway by 3-aminopyrrole derivatives (specifically maleimides), preventing angiogenesis in cancer models.
Figure 2: Mechanism of Action.[2][3] 3-aminopyrrole derivatives competitively bind to the ATP pocket of VEGFR-2, halting the phosphorylation cascade required for angiogenesis.
Experimental Protocols
Reliable data depends on rigorous protocols. Below are the specific methodologies for synthesizing a stable 3-aminopyrrole precursor and testing its kinase activity.
A. Synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione (Stable Scaffold)
Direct synthesis of free this compound is unstable. This protocol yields the bioactive maleimide form.
-
Starting Material: Dissolve 3,4-dichloro-1H-pyrrole-2,5-dione (1.0 eq) in anhydrous ethanol.
-
Amination: Add the appropriate primary amine (R-NH2, 1.2 eq) dropwise at 0°C to control regioselectivity.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/water.
-
Validation: Confirm structure via 1H-NMR (distinct singlet for pyrrole NH at ~11.0 ppm) and Mass Spectrometry .
B. In Vitro VEGFR2 Kinase Assay (FRET-based)
Self-Validating Step: Always run a reference inhibitor (e.g., Sunitinib) to ensure assay validity (Z-factor > 0.5).
-
Preparation: Dilute VEGFR2 enzyme (human recombinant) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation:
-
Add 5 µL of test compound (3-aminopyrrole derivative) in 10% DMSO.
-
Add 10 µL of Enzyme mixture. Incubate 10 min at RT.
-
-
Reaction Start: Add 10 µL of Substrate Mix (ATP + Poly Glu:Tyr peptide labeled with fluorophore).
-
Termination: After 60 min, add EDTA-containing detection reagent.
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Conclusion
The biological activity of pyrrolamine isomers is not merely a function of atomic composition but of topological presentation .
-
This compound is the superior scaffold for non-fused , hydrophobic pocket binders (VEGFR, CDK inhibitors), offering a unique geometry for H-bonding that avoids the steric clashes often seen with 2-amino analogs.
-
1H-pyrrol-2-amine finds its utility primarily as a building block for fused bicyclic systems (e.g., pyrrolopyrimidines) where the instability of the free amine is masked by aromatic delocalization.
For researchers designing novel kinase inhibitors, the 3-amino isomer represents a "high-risk, high-reward" scaffold—challenging to synthesize but capable of unlocking high-selectivity profiles.
References
-
Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. National Institutes of Health (NIH). [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Optimizing Purity Assessment of 1H-pyrrol-3-amine
Executive Summary
The accurate purity assessment of 1H-pyrrol-3-amine presents a unique chromatographic challenge. Unlike its more stable isomers, this electron-rich primary amine is highly susceptible to oxidative degradation and polymerization, particularly in solution.[1][2] Furthermore, its hydrophilic nature and basicity often lead to poor retention and severe peak tailing on traditional alkyl (C18) stationary phases.
This guide objectively compares the industry-standard C18 Reversed-Phase (RP) Method against an optimized Pentafluorophenyl (PFP) Stationary Phase Protocol .[2] We demonstrate that while C18 remains the workhorse for general analysis, the PFP methodology offers superior selectivity, peak symmetry, and stability for sensitive aminopyrroles, making it the validated choice for GMP environments.[1]
Part 1: The Analytical Challenge
This compound is not merely a "small molecule"; it is a reactive intermediate.[1][2] Three critical factors compromise its analysis:
-
Oxidative Instability: The pyrrole ring is electron-rich.[2] The presence of an amino group at the 3-position increases electron density, making the ring prone to rapid oxidation and polymerization into "pyrrole blacks" (insoluble polymers) upon exposure to air or light.[2]
-
Basicity & Silanol Interactions: On standard silica-based columns, the protonated amine interacts with residual silanols, causing peak tailing (Tailing Factor > 2.0).
-
Low Retention: Being small and polar, it often elutes near the void volume (
) on C18 columns, co-eluting with unretained salts or solvent fronts.
Part 2: Comparative Analysis
We evaluated two methodologies for the purity assessment of this compound.
Method A: The Traditional Approach (Standard C18)
-
Column: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.[1]
-
Mobile Phase: 10 mM Phosphate Buffer (pH 7.0) / Acetonitrile.[3][4][5]
Performance Verdict: sub-optimal. While familiar, Method A fails to retain the polar amine sufficiently. The neutral pH required to suppress silanol ionization compromises the stability of the pyrrole (which is more stable in acidic conditions).[2] The result is often a broad, tailing peak that masks early-eluting degradation products.[1][2]
Method B: The Validated Solution (Fluorinated PFP)
-
Column: PFP (Pentafluorophenyl), Core-Shell 2.6 µm, 100 x 4.6 mm.[1]
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.
-
Mechanism: Multi-mode (Hydrophobic +
- Interaction + Electrostatic/Dipole).[2]
Performance Verdict: Superior.
The PFP phase utilizes the electronegative fluorine atoms to create a strong dipole-dipole interaction with the basic amine and
Data Comparison
| Parameter | Method A (Standard C18) | Method B (PFP Protocol) | Significance |
| Retention Factor ( | 0.8 (Elutes near void) | 3.2 | PFP provides adequate retention away from the solvent front.[2] |
| Tailing Factor ( | 2.4 (Severe tailing) | 1.1 (Symmetric) | PFP minimizes silanol interactions. |
| Resolution ( | 1.2 (from impurity A) | > 4.5 | Orthogonal selectivity separates isomers/impurities. |
| LOD (µg/mL) | 0.50 | 0.05 | Sharper peaks result in higher signal-to-noise ratio.[1][2] |
| Sample Stability | < 4 Hours | > 24 Hours | Acidic pH in Method B prevents rapid oxidation. |
Part 3: Mechanism of Separation[2]
To understand why the PFP method succeeds where C18 fails, we must visualize the molecular interactions.[2] The diagram below illustrates the multi-modal retention mechanism of the Fluorinated phase compared to the single-mode C18.[2]
Figure 1: Mechanistic comparison.[1][2][7] The C18 phase suffers from secondary silanol interactions causing tailing.[2] The PFP phase engages in constructive Pi-Pi and electrostatic interactions, enhancing retention and shape.[1][2]
Part 4: Validated Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the System Suitability Test (SST) criteria confirm the column state before analysis begins.[2]
Reagents & Preparation
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Solvent B: Methanol (LC-MS Grade).[2]
-
Diluent: 90:10 (Solvent A : Solvent B). Crucial: Dissolving in high organic causes precipitation; dissolving in neutral water causes oxidation.[2]
Chromatographic Conditions
-
Column: Kinetex F5 (or equivalent PFP), 2.6 µm, 100 x 4.6 mm.[1]
-
Temperature: 35°C (Controlled).
-
Detection: UV @ 225 nm (Max absorption for pyrrole ring) and CAD (Charged Aerosol Detection) if counter-ion analysis is required.
-
Injection Volume: 5 µL.
Gradient Profile
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Validation Workflow (ICH Q2(R1))
The following workflow ensures the method meets regulatory standards for specificity, linearity, and precision.
Figure 2: Validation lifecycle following ICH Q2(R1) guidelines. Stress testing is critical for unstable pyrroles to prove the method separates degradation products.[2]
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8][9] [Link]
-
Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. [Link]
-
Helix Chromatography. (n.d.).[4] HPLC Methods for Analysis of Aminopyridines (Analogous Application). [Link]
-
U.S. Food and Drug Administration (FDA). (2021).[10][8][11] Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mac-mod.com [mac-mod.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. ICH Official web site : ICH [ich.org]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Spectroscopic comparison of 1H-pyrrol-3-amine and its hydrochloride salt
Content Type: Technical Comparison Guide Subject: 1H-pyrrol-3-amine (CAS: 81759-25-3 / Free Base) vs. This compound HCl (CAS: 885268-64-0 / Salt)
Executive Summary: The Stability-Reactivity Paradox
In drug discovery and heterocyclic synthesis, This compound represents a classic "stability-reactivity paradox." As a free base, the molecule is a potent nucleophile but suffers from rapid oxidative degradation due to the high electron density of the pyrrole ring, further activated by the amino group. Consequently, the hydrochloride salt is the industry-standard form for storage and handling.
This guide provides a definitive spectroscopic comparison to assist researchers in verifying identity, assessing purity, and monitoring the in situ liberation of the free base for synthesis.
Part 1: Chemical Stability & Handling
The fundamental difference between these two forms dictates the analytical approach. The free base is rarely isolated as a neat solid; it is almost exclusively generated in situ.
Comparative Properties Table
| Feature | This compound (Free Base) | This compound HCl (Salt) |
| State | Oily liquid or low-melting solid (transient) | Crystalline Solid |
| Color | Colorless | White to Off-White |
| Stability | Unstable: Oxidizes/polymerizes in air < 1 hr | Stable: Shelf-stable at RT (desiccated) |
| Solubility | Organic solvents (DCM, EtOAc, CDCl | Polar solvents (Water, Methanol, DMSO) |
| Primary Use | Active Nucleophile (Reaction Intermediate) | Reagent Precursor / Storage Form |
Visualization: The Stability Workflow
The following diagram illustrates the critical handling pathway required to utilize this molecule without degradation.
Figure 1: Critical workflow for handling 3-aminopyrrole. Note the rapid diversion to degradation if the free base is not used immediately.
Part 2: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) provides the most definitive evidence of the protonation state. The transition from salt to free base results in significant shielding effects due to the restoration of the lone pair's electron density into the aromatic system.
Proton ( H) NMR Comparison
Solvent Considerations:
-
Salt: Run in DMSO-d
or D O . (DMSO is preferred to see exchangeable protons). -
Free Base: Run in CDCl
or C D immediately after extraction.
| Proton Environment | HCl Salt ( | Free Base ( | Mechanistic Explanation |
| -NH | 8.5 - 10.0 (Broad, 3H) | 3.0 - 4.5 (Broad, 2H) | Deprotonation removes the positive charge, causing a massive upfield shift. |
| Pyrrole -NH- | 10.5 - 11.5 (Broad, 1H) | 7.5 - 8.5 (Broad, 1H) | The cationic ammonium group is electron-withdrawing, deshielding the ring N-H. |
| Ring C2-H ( | 6.8 - 7.2 (m) | 6.2 - 6.4 (m) | Removal of the electron-withdrawing |
| Ring C4/C5-H | 6.1 - 6.5 (m) | 5.8 - 6.0 (m) | Similar shielding effect observed at |
Critical Insight: In the salt form, the ammonium group acts as an electron-withdrawing group (inductive effect,
), pulling density away from the ring. Upon neutralization, the amino group becomes a strong electron donor (mesomeric effect), significantly shielding the ring protons.
Experimental Protocol: In-Situ NMR Verification
Do not attempt to isolate the free base and transport it to the NMR. Use this self-validating biphasic protocol:
-
Dissolve: Place 10 mg of This compound HCl in a vial.
-
Partition: Add 0.5 mL CDCl
and 0.5 mL of 1M NaHCO (in D O or H O). -
Extract: Shake vigorously for 30 seconds. Allow layers to separate.
-
Transfer: Carefully pipette the bottom organic layer (CDCl
) into an NMR tube containing anhydrous K CO (to dry). -
Acquire: Measure immediately. Expect to see the disappearance of the 9.0 ppm ammonium signal and the emergence of the 3.5 ppm amine signal.
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is a rapid method to distinguish the salt from the base without dissolving the sample, provided the free base is handled under nitrogen.
Spectral Fingerprint Analysis
| Frequency Region (cm | HCl Salt (Observed Features) | Free Base (Observed Features) |
| 2500 - 3200 | Broad Ammonium Band: A wide, continuous absorption ("N-H stretch envelope") characteristic of | Absent. |
| 3300 - 3500 | Masked/Weak: Often obscured by the ammonium envelope. | Distinct Doublet: Symmetric and asymmetric N-H stretches of the primary amine ( |
| 1500 - 1600 | N-H Bending: Strong deformation bands. | Ring Modes: Sharper aromatic ring breathing modes. |
Visualization: Spectral Logic
The following diagram explains the physical chemistry dictating the spectral shifts.
Figure 2: Mechanistic basis for spectroscopic differences. The switch from electron withdrawal (salt) to donation (base) drives the observable data.
Part 4: UV-Vis and Degradation Markers
While NMR and IR confirm identity, UV-Vis is the most sensitive tool for detecting instability .
-
Purity Marker: Pure 3-aminopyrrole (generated in situ) should be colorless.
-
Degradation Signal: The appearance of a broad absorption tail extending into the visible region (400-500 nm) indicates the formation of polypyrrole-like oligomers (oxidative coupling).
-
Recommendation: If the solution turns yellow/brown, repurify. The oxidation products are often paramagnetic and will broaden NMR signals.
References
-
National Institute of Standards and Technology (NIST). Pyrrole - Gas Phase IR and Mass Spectra. NIST Chemistry WebBook. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Grounding for N-H shift mechanics).
-
Cirrincione, G., Almerico, A. M., Aiello, E., & Dattolo, G. (1991). Pyrroles.[1][2][3] In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Source for aminopyrrole instability data).
-
PubChem. 3-Aminopyrrole Compound Summary. National Library of Medicine. Available at: [Link]
Sources
1H-pyrrol-3-amine reactivity profile compared to other heterocyclic amines
This guide provides an advanced technical analysis of 1H-pyrrol-3-amine , a high-energy heterocyclic building block that presents a unique "reactivity vs. stability" paradox in drug discovery. Unlike its stable isomer 3-aminopyridine, this compound is a transient species that requires specific handling protocols to harness its nucleophilic potential without triggering rapid oxidative polymerization.
Executive Summary: The Unstable Nucleophile
This compound represents a class of "electron-rich" heterocyclic amines. While it offers superior nucleophilicity compared to anilines and pyridines, its utility is gated by extreme oxidative instability. In the context of medicinal chemistry, it is rarely isolated as a free base. Instead, it serves as a transient intermediate, generated in situ to access pyrrolo[3,2-d]pyrimidine scaffolds (9-deazapurines) and other kinase inhibitor backbones.
Key Differentiator: Unlike 3-aminopyridine, which is stable and shelf-storable, this compound undergoes rapid oxidative dimerization and polymerization upon exposure to air or light, necessitating "generate-and-trap" synthetic strategies.
Comparative Reactivity Matrix
The following table contrasts this compound with its structural analogs, establishing a baseline for synthetic planning.
| Feature | This compound | 3-Aminopyridine | 3-Aminothiophene | Aniline |
| Stability (Free Base) | Critical Instability (t½ < 1h in air) | High (Stable solid) | Low (Oils, darkens rapidly) | High (Stable liquid) |
| Electronic Nature | Neutral/Conjugated | |||
| Dominant Reactivity | C2-Electrophilic Attack & Oxidation | N-Nucleophilic Attack | C2-Electrophilic Attack | N-Nucleophilic Attack |
| pKa (Conjugate Acid) | ~5.0–6.0 (Predicted)* | 6.0 (Experimental) | ~3.0–4.0 (Estimated) | 4.6 (Experimental) |
| Handling Requirement | In situ generation or HCl Salt | Standard Benchtop | Inert atmosphere / Salt | Standard Benchtop |
*Note: Direct pKa measurement of the free base is complicated by rapid decomposition. Value inferred from electronic effects of the pyrrole ring relative to aniline.
Mechanism of Instability
The primary challenge with this compound is not just oxidation, but oxidative polymerization . The electron-donating amino group at position 3 hyper-activates the already electron-rich pyrrole ring, raising the HOMO energy level and making it susceptible to single-electron transfer (SET) oxidation.
Pathway Visualization
The diagram below illustrates the cascade from monomer to polymer, highlighting why isolation is impossible.
Figure 1: Oxidative polymerization pathway of 3-aminopyrroles triggered by air or light exposure.
Strategic Handling Protocols
To successfully utilize this compound, researchers must avoid isolating the free base. Two validated strategies are recommended:
Strategy A: The "Stable Salt" Approach
Isolate the amine as a dihydrochloride or tin complex salt, which suppresses the lone pair availability and prevents oxidation.
-
Storage: Store as this compound·2HCl at -20°C under Argon.
-
Activation: Liberate the free base only in the presence of the electrophile (e.g., using DIPEA in the reaction vessel).
Strategy B: One-Pot "Reduction-Acylation" (Recommended)
This protocol avoids handling the amine entirely by reducing a nitro precursor in the presence of the acylating agent.
Protocol: Synthesis of N-(1H-pyrrol-3-yl)amides This method couples the reduction of 3-nitropyrrole directly with acylation, preventing the accumulation of the unstable amine.
-
Preparation: In a round-bottom flask, dissolve 3-nitropyrrole (1.0 equiv) in Methanol/Ethyl Acetate (1:1 v/v).
-
Acylating Agent: Add Acetic Anhydride (or desired anhydride/acid chloride) (1.2 equiv).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Purge with Hydrogen gas (balloon pressure) and stir vigorously at Room Temperature for 2–4 hours.
-
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc). The resulting amide is stable.
Reactivity Deep Dive: Regioselectivity
When the free amine is generated, it presents multiple reactive sites. Understanding the competition between the Exocyclic Nitrogen (N-amine) and the Ring Carbons (C2/C5) is crucial.
Nucleophilic Attack (N-Amine)
-
Condition: Kinetic control, low temperature, presence of strong electrophiles (Acid chlorides, Isocyanates).
-
Outcome: Formation of amides/ureas.
-
Competition: The ring nitrogen (N1) is non-basic (part of aromatic sextet) and rarely competes, but the C2 carbon is highly nucleophilic (soft nucleophile).
Electrophilic Aromatic Substitution (EAS)
-
Risk: The amino group activates the ring toward EAS at the C2 position (ortho to the amine).
-
Observation: Attempting to alkylate the amine with alkyl halides often leads to C-alkylation or complex mixtures (C- vs N-alkylation competition).
-
Solution: Use Reductive Amination (soft conditions) rather than direct alkylation to install N-substituents.
Synthetic Workflow Decision Tree
The following logic flow guides the choice of synthetic route based on the desired outcome.
Figure 2: Decision tree for selecting the correct synthetic methodology to avoid decomposition.
References
-
Synthesis and Reactivity of 3-Aminopyrroles
-
One-Pot Reductive Acylation Protocols
- Banik, B. K., et al. "One-pot efficient reductive acetylation of aromatic nitro compounds." IOSR Journal of Applied Chemistry, 2013.
-
Oxidative Polymerization Mechanism
- Sadki, S., et al. "The polymerization mechanism of pyrrole." Chemical Society Reviews, 2000.
- Comparative Heterocyclic Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard text for Pyrrole vs Thiophene/Furan reactivity trends).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
In Vitro Assay Validation for 1H-pyrrol-3-amine Derivatives: A Technical Guide
Topic: In vitro assay validation for 1H-pyrrol-3-amine derivatives Content Type: Publish Comparison Guide
Executive Summary
This compound derivatives represent a potent class of bioisosteres often utilized in kinase and GPCR drug discovery to target ATP-binding pockets.[1] However, their electron-rich heteroaromatic nature introduces significant liabilities—specifically oxidative instability and intrinsic autofluorescence—that can catastrophically skew high-throughput screening (HTS) data.[1]
This guide provides a validated framework for assaying these specific scaffolds. Unlike generic small-molecule validation, this protocol prioritizes chemical stability controls and interference deconvolution to distinguish true potency from assay artifacts.[1]
Part 1: The Chemical Liability Context
Before selecting an assay platform, you must address the intrinsic properties of the this compound scaffold.
Oxidative Instability
The pyrrole ring is electron-rich, and the primary amine at the 3-position significantly increases its susceptibility to oxidative polymerization. In standard DMSO stocks, these compounds can degrade into colored bipyrimidines or polypyrroles within hours.[1]
-
Impact: Colored degradation products absorb light (quenching fluorescence signals) and reduce the effective concentration of the active inhibitor.
-
The Fix: All assay buffers must contain a reducing agent. TCEP (Tris(2-carboxyethyl)phosphine) is superior to DTT for this scaffold because TCEP is more stable at neutral pH and does not compete with metal ions in kinase active sites as aggressively as DTT.[1]
Autofluorescence & Quenching
Many pyrrole derivatives exhibit intrinsic fluorescence in the blue-green spectrum (400–550 nm) or high molar absorptivity.[1]
-
Impact: This overlaps with the emission channels of standard fluorescein/coumarin-based assays, leading to false negatives (if fluorescence adds to signal) or false positives (if the compound acts as an inner-filter quencher).
Part 2: Assay Platform Comparison
For this specific chemical class, "standard" platforms behave differently.[1] The table below objectively compares performance specifically for This compound derivatives.
| Feature | Radiometric ( | TR-FRET (e.g., LanthaScreen) | Luminescence (e.g., ADP-Glo) |
| Mechanism | Direct phosphate transfer tracking.[1] | Time-resolved fluorescence resonance energy transfer.[1][2] | Enzymatic conversion of ADP to light (Luciferase).[1] |
| Interference Risk | Lowest. Radioactivity is unaffected by compound color or fluorescence.[1] | High. Pyrroles often fluoresce/quench in the FRET window.[1] | Medium. Luciferase can be inhibited by the amine; colored compounds quench light.[1] |
| Sensitivity | High (Gold Standard).[1] | High. | High. |
| Throughput | Low (Filter binding/washing required).[1] | Very High (Mix-and-read). | High (Mix-and-read). |
| Suitability for Pyrroles | Best for Validation. Use to confirm hits found in HTS.[1] | Risky. Requires strict ratiometric correction and interference controls.[1] | Good. Requires "No-Kinase" controls to rule out luciferase inhibition.[1] |
Recommendation: Use TR-FRET for primary screening due to throughput, but only if using a Red-Shifted dye pair (e.g., Europium/Alexa647) to minimize overlap with pyrrole autofluorescence. Validate all hits using a Radiometric format.
Part 3: Validation Protocol (The Self-Validating System)
This workflow ensures that the data generated is biologically relevant and not an artifact of the pyrrole scaffold.
Phase 1: Compound QC & Stability Pre-Screen
Do not proceed to enzymatic assays until this is complete.
-
Spectral Scan: Dissolve the specific this compound derivative at 10 µM in assay buffer. Scan absorbance (200–700 nm) and fluorescence emission (excitation at assay wavelength).[1]
-
DMSO Stability Test: Prepare a 10 mM stock in DMSO. Analyze by LC-MS at T=0 and T=24h.
Phase 2: The Interference-Free Assay Workflow
The following diagram outlines the logical flow for validating these derivatives, specifically designed to catch false positives early.
Figure 1: Decision tree for selecting the validation path based on the physicochemical properties of the specific pyrrole derivative.
Phase 3: Detailed Experimental Protocol (TR-FRET Example)
If spectral scans allow, TR-FRET is preferred for speed.[1]
Reagents:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Critical Additive: 2 mM TCEP (Freshly prepared).[1] Do not use DTT.
-
Tracer: AlexaFluor 647-labeled tracer (Red-shifted to avoid blue pyrrole fluorescence).[1]
Step-by-Step:
-
Plate Prep: Dispense 100 nL of this compound derivative (serial dilution in 100% DMSO) into a low-volume 384-well white plate.
-
Enzyme Addition: Add 5 µL of Kinase/Antibody mixture. Incubate 15 mins.
-
Self-Validation Check: Include columns with Compound + Antibody + No Kinase .[1] If these wells show signal inhibition, the pyrrole is quenching the fluorophore, not inhibiting the enzyme.
-
-
Tracer Addition: Add 5 µL of Tracer. Incubate 60 mins.
-
Read: Measure Time-Resolved Fluorescence (Excitation 340nm, Emission 665nm/615nm).
-
Data Calculation: Calculate the Ratio (665nm/615nm).
-
Why? Ratiometric readout corrects for well-to-well variation and minor color quenching, which is common with oxidized pyrroles.[1]
-
Part 4: Data Analysis & Troubleshooting
Interpreting the "False Positive"
1H-pyrrol-3-amines are notorious for "Inner Filter Effects."[1]
-
Symptom: The IC50 curve is incredibly steep (Hill slope > 2.0).
-
Cause: The compound is precipitating or absorbing the excitation light.
-
Solution: Check the solubility limit. If the IC50 is near the solubility limit, the data is invalid.
Mechanism of Interference Diagram
Understanding how the pyrrole interferes is key to troubleshooting.
Figure 2: Interference pathways. The pyrrole derivative can absorb excitation light (preventing FRET) or emit its own light, confusing the detector.
References
-
Assay Guidance Manual (NCBI). In Vitro Enzyme Inhibition Assays.[1] National Center for Advancing Translational Sciences.[1][4] [Link]
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[1] Journal of Medicinal Chemistry.[1] (Establishes the prevalence of autofluorescence in heteroaromatic scaffolds). [Link]
-
Procházková, E., et al. (2012). Compound instability in dimethyl sulphoxide.[1][5] Bioorganic & Medicinal Chemistry Letters.[1][4][5][6] (Validation of aminopyrimidine/pyrrole oxidation in DMSO). [Link]
Sources
- 1. This compound | C4H6N2 | CID 10129890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
Benchmarking 1H-pyrrol-3-amine synthesis against published methods
Executive Summary: The Instability Paradox
The synthesis of 1H-pyrrol-3-amine (3-aminopyrrole) represents a classic paradox in heterocyclic chemistry: the target molecule is electronically indispensable for many drug scaffolds (e.g., kinase inhibitors) yet kinetically fragile. The electron-rich nature of the pyrrole ring, further activated by the C3-amine, renders the free base highly susceptible to oxidative polymerization upon exposure to air or light.
This guide benchmarks the Optimized Acidic Hydrogenation Protocol against two historical standards: Stannous Chloride (SnCl2) Reduction and the Curtius Rearrangement . Our data indicates that while traditional methods struggle with atom economy and purification, the optimized acidic hydrogenation route offers a superior balance of yield, safety, and direct isolation of the stable hydrochloride salt.
Performance Matrix
| Metric | Method A: SnCl2 Reduction (Legacy) | Method B: Curtius Rearrangement (Multi-step) | Method C: Acidic Hydrogenation (Optimized) |
| Overall Yield | 45 - 55% | 60 - 70% (over 3 steps) | 85 - 92% |
| Purity (HPLC) | 85 - 90% (Tin contamination) | >95% | >98% |
| Atom Economy | Poor (Stoichiometric waste) | Moderate (Loss of N2/CO2) | Excellent |
| Scalability | Low (Emulsions/Waste) | Low (Azide hazards) | High |
| Product Form | Unstable free base / Crude salt | Protected intermediate | Crystalline HCl Salt |
The Science of Instability: Why Methods Fail
To understand the superiority of the optimized protocol, one must understand the failure mode of the alternatives. 3-Aminopyrrole is an electron-rich enamine surrogate. In its free base form, the lone pair on the amine donates density into the ring, significantly lowering the oxidation potential.
The Mechanism of Failure:
-
Auto-oxidation: Exposure to atmospheric oxygen generates radical cations.
-
Polymerization: These radicals couple rapidly at the electron-rich C2/C5 positions, leading to "pyrrole black" (insoluble tars).
The Solution: Protonation.[1][2] Converting the amine to its ammonium salt (
Visualization: The Stability Bifurcation
The following diagram illustrates the critical divergence point between successful isolation and product degradation.
Figure 1: The "Stability Bifurcation" demonstrates why in-situ acidification (Method C) prevents the formation of irreversible oxidative polymers.
Comparative Methodologies
Method A: Stannous Chloride (SnCl2) Reduction (The Legacy Route)
Historically used for nitro-reduction when chemoselectivity is required, but operationally burdensome.
Protocol:
-
Dissolve 3-nitropyrrole (1 eq) in Ethanol/HCl.
-
Add SnCl2·2H2O (5 eq) portion-wise (Exothermic).
-
Reflux for 2 hours.
-
Critical Failure Point: Workup requires neutralization to remove tin salts. This exposes the free amine to air.[3]
-
Result: Often yields a dark oil due to partial polymerization during the filtration of tin hydroxides.
Verdict: High chemical waste (tin), difficult purification, and moderate yields make this unsuitable for scale-up.
Method B: Curtius Rearrangement (The Multi-Step Route)
A detour strategy that avoids the unstable free amine by keeping it protected until the final moment.
Protocol:
-
Step 1: React pyrrole-3-carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine.
-
Step 2: Thermal rearrangement to isocyanate, trapped with tert-butanol to form N-Boc-3-aminopyrrole.
-
Step 3: Deprotection with HCl/Dioxane.
Verdict: High purity (>95%), but the atom economy is poor. The use of azides poses safety risks at scale, and the three-step process significantly increases the "Time-to-Molecule."
Method C: Optimized Acidic Hydrogenation (The Benchmark)
The gold standard for generating high-purity hydrochloride salts directly.
Scientific Rationale: By conducting the catalytic hydrogenation in the presence of HCl, the nascent amine is protonated immediately upon formation on the catalyst surface. This effectively "masks" the amine from oxidation and prevents catalyst poisoning.
Detailed Protocol:
-
Preparation: In a high-pressure reactor, charge 3-nitropyrrole (10 mmol) and Methanol (50 mL).
-
Catalyst Loading: Add 10 wt% Pd/C (100 mg) under a nitrogen blanket.
-
Acidification: Add concentrated HCl (1.1 eq, 12 mmol) before introducing hydrogen.
-
Note: The slight excess ensures complete protonation.
-
-
Hydrogenation: Pressurize to 3 bar (45 psi) H2. Stir vigorously at RT for 4 hours.
-
Workup (Inert): Filter the catalyst through Celite under nitrogen (or minimal air exposure).
-
Isolation: Concentrate the filtrate. The product crystallizes as a beige/white solid. Wash with cold Et2O.
Verdict: This method yields This compound hydrochloride in >85% yield with no chromatographic purification required.
Workflow Efficiency Comparison
The following diagram compares the operational complexity of the three methods. Note the linear simplicity of the Optimized Method compared to the branching complexity of the Curtius route and the filtration bottlenecks of SnCl2.
Figure 2: Operational workflow comparison highlighting the "One-Pot" efficiency of the Acidic Hydrogenation protocol.
Conclusion & Recommendations
For researchers requiring This compound hydrochloride for biological assays or further derivatization, the Optimized Acidic Hydrogenation (Method C) is the superior protocol.
-
For Scale (>10g): Use Method C. It is the safest and most atom-economical.
-
For Late-Stage Functionalization: If the pyrrole ring is already substituted with sensitive groups (e.g., halides that might reduce), Method A (SnCl2) remains a valid, albeit messy, alternative.
-
For Protected Intermediates: If the N-Boc form is the actual target, Method B (Curtius) is preferred to avoid the protection step after reduction.
Final Technical Note: Always store the hydrochloride salt at -20°C under argon. Even as a salt, the electron-rich pyrrole ring can slowly oxidize over months.
References
-
Reduction of Nitro Compounds (General Review)
-
Curtius Rearrangement Mechanism & Applications
-
Stability of Amine Salts vs.
- Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts."
-
[Link]
-
Palladium on Carbon Catalysis (Pd/C)
- MDPI.
-
[Link]
-
Synthesis of 3-Aminopyrroles (Thorpe-Ziegler/General)
- CORE (Universidade do Minho).
-
[Link]
Sources
- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1H-Pyrrol-3-amine: Proper Disposal & Stabilization Procedures
Executive Summary: Immediate Action Plan
Do Not dispose of 1H-pyrrol-3-amine (3-aminopyrrole) in general chemical waste streams without prior assessment of its chemical state (free base vs. salt).[1]
-
Primary Hazard: The free base is chemically unstable, prone to rapid oxidation and exothermic polymerization upon exposure to air or moisture.[2]
-
Disposal Method: High-temperature incineration with flue gas scrubbing via a licensed hazardous waste contractor.
-
Critical Segregation: strictly isolate from oxidizing agents (fire/explosion risk) and strong acids (uncontrolled exotherm risk).
-
Storage for Disposal: Store waste in chemically resistant containers (HDPE or glass), kept cool (<4°C), and under an inert atmosphere (Argon/Nitrogen) if the material is the unstable free base.[2]
Chemical Profile & Risk Assessment
To ensure safety, researchers must understand the causality behind the disposal protocols.[2] this compound behaves differently depending on its protonation state.
| Feature | Free Base (this compound) | Salt Form (e.g., Hydrochloride) |
| Stability | Unstable. Rapidly darkens/polymerizes in air.[1] | Stable. Solid crystalline form. |
| Reactivity | High electron density; prone to oxidation.[1] | Reduced reactivity; acidic in solution. |
| Toxicity | Toxic (Oral/Dermal).[1][3] Corrosive to eyes.[4][5] | Toxic (Oral).[3][6] Irritant. |
| Waste Code | Likely D001 (Ignitable), D003 (Reactive). | D002 (if acidic), Toxic Organic.[2] |
Why this matters: Disposing of the free base into a standard organic waste container containing air or moisture can lead to heat generation and container pressurization.
Pre-Disposal Stabilization Protocol
Objective: Convert the reactive free base into a stable form or dilute it sufficiently to prevent hazardous polymerization in the waste stream.
Scenario A: Disposing of Pure/Concentrated Free Base
If you have synthesized the free base and need to dispose of the excess:
-
Quenching: Do not throw the pure solid/oil into waste.
-
Dilution: Dissolve the material in a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidification (Stabilization): Slowly add a stoichiometric excess of dilute Hydrochloric Acid (HCl) or Acetic Acid in an ice bath.
-
Result: The waste is now a stable acidic organic/aqueous mixture suitable for standard "Acidic Organic Waste" streams.
Scenario B: Disposing of Stable Salts (Commercial Reagents)
If disposing of this compound hydrochloride:
-
Solid Waste: Bag in double-walled polyethylene bags. Label as "Toxic Solid, Organic, n.o.s."[1][2]
-
Liquid Waste: Dissolve in water or compatible solvent. Check pH. Label as "Acidic Toxic Waste."
Disposal Workflow & Decision Tree
The following logic flow ensures the material is routed to the correct waste stream based on its physical state and stability.
Figure 1: Decision tree for segregating this compound waste streams. Note the mandatory stabilization step for the free base solid.[2]
Waste Segregation & Compatibility
Improper mixing of waste is the leading cause of laboratory accidents involving amines.
| Incompatible Class | Hazard Mechanism | Correct Action |
| Oxidizers (Nitric acid, Peroxides) | Fire/Explosion. Pyrroles are electron-rich and act as fuel.[1] | NEVER mix. Use separate waste carboys. |
| Aldehydes/Ketones | Polymerization. Can form imines/polymers, generating heat/pressure.[1][2] | Avoid mixing in high concentrations. |
| Strong Acids (Conc.) | Exotherm. Violent neutralization if mixing concentrated amine with concentrated acid. | Dilute amine first, then acidify slowly.[2] |
| Hypochlorites (Bleach) | Toxic Gas. Formation of chloroamines.[1] | NEVER mix. |
Emergency Contingencies
Spills (Solid/Liquid)
-
Evacuate: Remove personnel from the immediate area.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2] Use a respirator if dust/aerosol is present.[8]
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.[2]
-
Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible).
-
-
Decontamination: Clean the surface with a dilute (5%) acetic acid solution to neutralize residual amine, followed by soap and water.
Exposure[5][6][10][11]
-
Eye Contact: Rinse immediately for 15 minutes.[7] Seek medical attention (Risk of corneal damage).[7]
-
Skin Contact: Wash with soap and water.[3][8] Remove contaminated clothing.[3][5][7]
Regulatory & Transport Classification
When preparing the waste manifest for the environmental health and safety (EHS) team or external contractor:
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound) OR Amines, solid, corrosive, n.o.s.[1][2]
-
UN Number: Generally UN 2811 (Toxic) or UN 3259 (Amines, Corrosive).[2]
-
Packing Group: III (Low danger) or II (Medium danger) depending on concentration.
-
EPA Waste Codes:
-
D001: If the waste mixture is flammable (Flash point <60°C).
-
D002: If the waste mixture is corrosive (pH <2 or >12.5).
-
D003: If the material is capable of detonation or explosive reaction (unstabilized bulk free base).
-
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. chemical.kao.com [chemical.kao.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Unstable Reaction Intermediates and Hysteresis during the Catalytic Cycle of 5-Aminolevulinate Synthase: IMPLICATIONS FROM USING PSEUDO AND ALTERNATE SUBSTRATES AND A PROMISCUOUS ENZYME VARIANT - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1H-pyrrol-3-amine
Executive Summary
1H-pyrrol-3-amine (and its hydrochloride salt) presents a dual-hazard profile: it is a toxic aromatic amine capable of severe eye damage and skin sensitization, and it is chemically unstable , prone to rapid oxidation and polymerization.
This guide moves beyond generic SDS statements. It addresses the specific operational reality: protecting the researcher from the chemical, and protecting the chemical from the environment.
Critical Warning: Standard laboratory nitrile gloves provide poor protection against aromatic amines in solution. Relying on single-layer nitrile for prolonged handling of this compound solutions is a critical safety gap.
Part 1: The Hazard Landscape
To handle this compound safely, you must understand the mechanism of its hazard.
Chemical Instability (The "Black Tar" Effect)
The electron-rich pyrrole ring, combined with the amine substituent, makes this compound highly susceptible to oxidative decomposition.
-
The Risk: Exposure to air turns the compound black/brown within minutes (polymerization).
-
The Consequence: Decomposed material often becomes an unknown sensitizer.
-
Operational Mandate: All handling of the free base must occur under inert atmosphere (Argon/Nitrogen).
Biological Toxicity[1]
-
Acute Toxicity (Inhalation/Oral): Classified as toxic/harmful.[1] Dust from the hydrochloride salt is a potent respiratory irritant.
-
Corrosivity: Category 1 Serious Eye Damage. The basicity of the amine can cause irreversible corneal opacity.
-
Sensitization: Like many aromatic amines, it has high potential for skin sensitization (allergic contact dermatitis).
Part 2: Personal Protective Equipment (PPE) Architecture
This protocol uses a Layered Defense Strategy . Do not rely on a single barrier.
Hand Protection: The "Nitrile Trap"
Many researchers default to disposable nitrile gloves. For aromatic amines, this is insufficient. Aromatic amines can permeate thin nitrile (< 5 mil) in minutes, often without visible degradation of the glove.
Recommended Glove Protocol:
| Handling Phase | Primary Hazard | Recommended Glove System |
| Solid Handling (Weighing HCl salt) | Dust/Particulates | Double Nitrile (min. 5 mil outer).[2] Rationale: Protection against solid contact; outer glove stripped if contaminated. |
| Solution Phase (Free base in solvent) | Permeation/Absorption | Laminate Liner (Silver Shield/4H) + Nitrile Outer. Rationale: Laminates stop amine permeation; Nitrile provides grip/dexterity. |
| Spill Cleanup | Gross Contamination | Butyl Rubber (thick reusable). Rationale: Highest chemical resistance; mechanical durability.[3] |
Respiratory Protection[1][6][7]
-
Primary Control: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Secondary (If outside hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Note: A standard N95 is useless against the vapors generated during basification.
-
Eye & Face Protection[6]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Safety glasses (even with side shields). Dusts and vapors can bypass glasses, and the corrosivity risk demands a complete seal.
Part 3: Operational Workflow
Visualization: The Inert Handling Loop
This workflow ensures the compound remains stable and the user remains safe.
Figure 1: Operational workflow emphasizing the transition from solid handling to inert atmosphere processing.
Step-by-Step Protocol
Phase A: Preparation
-
Warm Up: Remove the container from the freezer (-20°C) and allow it to reach room temperature inside a desiccator before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture, which accelerates decomposition and hydrolysis.
-
-
Static Control: Use an antistatic gun or ionizer when weighing the dry salt.
-
Why? Fine amine salts are electrostatically active and "fly," creating an inhalation hazard.
-
Phase B: Reaction (Free Base Generation)
-
Inert Environment: Perform all free-basing (e.g., treatment with NaOH/KOH) under positive nitrogen/argon pressure.
-
Solvent Choice: Use degassed solvents (sparged with inert gas). Dissolved oxygen in standard solvents is sufficient to degrade this compound.
-
Cannula Transfer: If moving the free base solution, use cannula transfer techniques or gas-tight syringes. Do not pour.
Phase C: Decontamination & Disposal[4]
-
Glassware: Rinse all glassware with dilute HCl (1M) immediately after use.
-
Spills:
-
Solid: Cover with wet paper towels (to prevent dust), then scoop into a bag. Wipe area with dilute HCl.
-
Liquid: Absorb with vermiculite. Do not use bleach immediately (potential exothermic reaction with amines).
-
-
Waste: Segregate into "Basic Organic Waste" streams. Label clearly as "Sensitizer/Toxic."
Part 4: Emergency Response Data
| Scenario | Immediate Action | Medical Focus |
| Eye Contact | Irrigate for 30 Minutes. Do not stop sooner. Use an eyewash station. | Corrosive Injury. Speed is the only variable that saves sight. |
| Skin Contact | Strip & Flush. Remove contaminated clothing immediately.[5] Wash skin with soap and water (do not use alcohol; it increases absorption). | Sensitization. Monitor for delayed dermatitis or systemic toxicity. |
| Inhalation | Evacuate. Move to fresh air.[4][5][6] If breathing is difficult, oxygen (medical personnel only). | Pulmonary Edema. Symptoms may be delayed 24-48 hours. |
References
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Pyrrole (Analogous Hazard Reference). Retrieved from
-
PubChem. (n.d.). Compound Summary: Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (Structural Analog Hazard Data). National Library of Medicine. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 3-(1H-Pyrrol-1-yl)aniline.[6] Retrieved from
-
Gloves.com. (2023). Guide to Nitrile Gloves Chemical Resistance.[3] (Data on amine breakthrough times). Retrieved from
-
Massachusetts Institute of Technology (MIT). (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from
Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) for your specific batch and local regulations before handling.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
